3,5-Difluoropicolinimidamide hydrochloride
Description
BenchChem offers high-quality 3,5-Difluoropicolinimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoropicolinimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-difluoropyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIDNANRSUVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621752 | |
| Record name | 3,5-Difluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298709-32-7 | |
| Record name | 3,5-Difluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Proposed Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoropicolinimidamide hydrochloride is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis, while not extensively detailed in current literature, can be strategically approached through the well-established Pinner reaction. This guide provides a comprehensive, technically-grounded framework for the proposed synthesis of 3,5-difluoropicolinimidamide hydrochloride from 3,5-difluoropicolinonitrile. The narrative delves into the mechanistic underpinnings of the synthetic strategy, explains the rationale behind key experimental choices, and outlines a detailed, self-validating protocol. This document is intended to serve as an expert-level resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Picolinimidamides
Fluorine-containing organic molecules have become increasingly important in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The picolinimidamide moiety is a key structural motif found in a variety of biologically active compounds. The combination of a difluorinated pyridine ring and an imidamide functional group in 3,5-difluoropicolinimidamide hydrochloride presents a compelling scaffold for the development of novel therapeutic agents.
This guide will focus on a proposed two-step synthesis starting from commercially available 3,5-difluoropicolinonitrile, leveraging the Pinner reaction to construct the target imidamide.
Proposed Synthetic Pathway: A Mechanistic Perspective
The conversion of a nitrile to an amidine hydrochloride is classically achieved via the Pinner reaction.[1][2] This acid-catalyzed, two-stage process involves the formation of a Pinner salt (an imino ester hydrochloride) as a key intermediate, which is subsequently converted to the desired amidine.
Stage 1: Formation of the Pinner Salt (Ethyl 3,5-difluoropicolinimidate hydrochloride)
The reaction is initiated by the protonation of the nitrile nitrogen of 3,5-difluoropicolinonitrile by anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol, in this proposed case, ethanol. The choice of ethanol is based on its ready availability, favorable reactivity, and the relative stability of the resulting ethyl imidate intermediate. The reaction is conducted under strictly anhydrous conditions to prevent the premature hydrolysis of the highly reactive Pinner salt to an ester.[3]
Stage 2: Ammonolysis of the Pinner Salt to 3,5-Difluoropicolinimidamide Hydrochloride
The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. Ammonia, being a potent nucleophile, attacks the iminoester carbon, leading to the displacement of the ethoxy group and the formation of the amidine. The final product is isolated as its hydrochloride salt.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 3,5-difluoropicolinimidamide hydrochloride.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed methodology based on the general principles of the Pinner reaction and should be optimized for scale and specific laboratory conditions.
Stage 1: Synthesis of Ethyl 3,5-difluoropicolinimidate Hydrochloride
Materials and Equipment:
-
3,5-Difluoropicolinonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Two-necked round-bottom flask, equipped with a magnetic stirrer, gas inlet tube, and drying tube
-
Ice bath
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask is charged with 3,5-difluoropicolinonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). The flask is fitted with a magnetic stirrer and a gas inlet tube connected to a cylinder of hydrogen chloride gas, with the outlet protected by a calcium chloride drying tube.
-
Acidification: The reaction mixture is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution at a slow, steady rate with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring and Pinner Salt Formation: The progress of the reaction can be monitored by the precipitation of the white, crystalline Pinner salt. The introduction of HCl is continued until the starting nitrile is consumed (as determined by thin-layer chromatography or gas chromatography).
-
Isolation of the Pinner Salt: Upon completion, the reaction mixture is diluted with anhydrous diethyl ether to facilitate complete precipitation of the Pinner salt. The solid is collected by filtration under a blanket of dry nitrogen, washed with anhydrous diethyl ether, and dried under vacuum to yield ethyl 3,5-difluoropicolinimidate hydrochloride.
Causality of Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the Pinner salt to the corresponding ethyl ester, a common side product.[3]
-
Low Temperature: The Pinner reaction is often conducted at low temperatures to control the exothermicity and to prevent the thermal decomposition of the unstable Pinner salt.[3]
-
Use of Gaseous HCl: Gaseous HCl provides the necessary anhydrous acidic conditions for the reaction to proceed efficiently.
Stage 2: Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride
Materials and Equipment:
-
Ethyl 3,5-difluoropicolinimidate hydrochloride
-
Anhydrous Ethanol
-
Ammonia (gas or a solution in anhydrous ethanol)
-
Round-bottom flask with a magnetic stirrer and gas inlet (if using gaseous ammonia)
Procedure:
-
Ammonolysis: The freshly prepared ethyl 3,5-difluoropicolinimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a round-bottom flask. The suspension is cooled in an ice bath.
-
Addition of Ammonia: A saturated solution of ammonia in anhydrous ethanol is added dropwise to the stirred suspension. Alternatively, anhydrous ammonia gas can be bubbled through the mixture. The reaction is typically rapid and is accompanied by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.
-
Reaction Completion and Work-up: The reaction is stirred at room temperature until the Pinner salt is fully consumed (monitored by TLC or LC-MS). The precipitated ammonium chloride is removed by filtration.
-
Isolation and Purification: The ethanolic filtrate containing the product is concentrated under reduced pressure. The resulting crude 3,5-difluoropicolinimidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product as a crystalline solid.
Self-Validating System:
-
In-process Monitoring: The progress of both reaction stages should be monitored by an appropriate chromatographic technique (TLC, GC, or LC-MS) to ensure complete conversion of the starting material and intermediate.
-
Product Characterization: The identity and purity of the final product must be confirmed by a suite of analytical techniques.
Data Presentation: Expected Characterization
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the -NH₂ and =NH protons of the amidinium group. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms. |
| ¹³C NMR | Resonances for the six carbon atoms of the difluoropicolinimidamide core, including the characteristic amidinium carbon. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400), C=N stretching (around 1650-1680), and C-F stretching (around 1200-1300). |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base (3,5-difluoropicolinimidamide). |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Specific Hazards:
-
Hydrogen Chloride Gas: Highly corrosive and toxic. Handle with extreme care in a properly functioning fume hood.
-
3,5-Difluoropicolinonitrile: The toxicological properties may not be fully characterized. Handle with care, avoiding skin contact and inhalation.
-
Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area.
Conclusion
This technical guide presents a robust and scientifically sound proposed pathway for the synthesis of 3,5-difluoropicolinimidamide hydrochloride. By employing the Pinner reaction, this valuable fluorinated building block can be accessed from readily available starting materials. The detailed protocol, along with the mechanistic insights and discussion of experimental rationale, provides a solid foundation for researchers to successfully synthesize and further investigate this promising compound for applications in drug discovery and development. It is imperative that future work includes the full experimental characterization of this molecule to contribute to the broader scientific literature.
References
- Schlosser, M. Organometallics in Synthesis: A Manual, 2nd ed. John Wiley & Sons, 2002.
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877 , 10(2), 1889-1897. [Link]
-
Wikipedia. Pinner reaction. Wikipedia, The Free Encyclopedia, 2023. [Link]
-
Schäfer, F. C.; Krapcho, A. P. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. The Journal of Organic Chemistry, 1962 , 27(4), 1255-1258. [Link]
Sources
An In-depth Technical Guide to 3,5-difluoropicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-difluoropicolinimidamide hydrochloride. Drawing upon established principles of medicinal chemistry and process development, this document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Pyridines and Amidines in Drug Discovery
The incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold, a privileged structure in medicinal chemistry, is frequently fluorinated to modulate its electronic properties and resistance to metabolic degradation.
The amidine functional group, particularly in its protonated hydrochloride salt form, is a versatile bioisostere for various functional groups and can participate in crucial hydrogen bonding interactions with biological targets. The combination of a difluorinated pyridine ring with an imidamide moiety in 3,5-difluoropicolinimidamide hydrochloride presents a compelling scaffold for the development of novel therapeutics, particularly in areas where enhanced metabolic stability and specific target interactions are desired.
Physicochemical Properties
While extensive experimental data for 3,5-difluoropicolinimidamide hydrochloride is not widely published, its properties can be predicted based on its structure and comparison to analogous compounds.
| Property | Predicted/Estimated Value | Rationale/Comments |
| Molecular Formula | C₆H₆F₂N₃·HCl | - |
| Molecular Weight | 193.59 g/mol | - |
| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. |
| Melting Point | >150 °C (with decomposition) | Amidine hydrochlorides are often high-melting solids. The presence of the aromatic ring and fluorine atoms would contribute to a stable crystal lattice. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| pKa (of the amidinium ion) | 7-9 | The electron-withdrawing fluorine atoms are expected to decrease the basicity of the amidine group compared to unsubstituted picolinimidamide. |
Synthesis and Purification
The most logical and established route to 3,5-difluoropicolinimidamide hydrochloride is via the Pinner reaction, starting from the commercially available 3,5-difluoropicolinonitrile.
Proposed Synthetic Pathway
Caption: Proposed Pinner reaction synthesis of 3,5-difluoropicolinimidamide hydrochloride.
Detailed Experimental Protocol
Step 1: Formation of the Imidate Ester Hydrochloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (10 volumes relative to the nitrile).
-
Starting Material: 3,5-Difluoropicolinonitrile (1.0 eq) is added to the ethanol.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved. The flask is then sealed and allowed to warm to room temperature, stirring for 12-24 hours.
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to yield the crude imidate ester hydrochloride, which is typically a white solid. This intermediate is often used in the next step without further purification due to its moisture sensitivity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which would hydrolyze the nitrile and the imidate ester intermediate.
-
HCl Gas: Gaseous HCl is used to ensure anhydrous conditions and to catalyze the reaction by protonating the nitrile nitrogen, making it more susceptible to nucleophilic attack by ethanol.
-
Low Temperature: The initial addition of HCl is performed at 0 °C to control the exothermicity of the reaction.
Step 2: Ammonolysis to the Amidine Hydrochloride
-
Reaction Setup: The crude imidate ester hydrochloride is dissolved in anhydrous ethanol (10 volumes) in a sealed reaction vessel.
-
Reagent Addition: A solution of ammonia in ethanol (typically 2 M, 2-3 eq) is added at room temperature. The reaction is then stirred for 4-8 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the precipitated ammonium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude 3,5-difluoropicolinimidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/dichloromethane.
Causality Behind Experimental Choices:
-
Ammonia in Ethanol: Using a solution of ammonia in an anhydrous solvent prevents the introduction of water.
-
Sealed Vessel: This prevents the loss of volatile ammonia and maintains the reaction concentration.
-
Filtration of Ammonium Chloride: This is a simple and effective way to remove the primary inorganic byproduct of the reaction.
Chemical Reactivity and Stability
Reactivity
The reactivity of 3,5-difluoropicolinimidamide hydrochloride is dictated by the interplay of its functional groups.
Caption: Key reactivity sites of 3,5-difluoropicolinimidamide hydrochloride.
-
Amidine Moiety: The protonated amidinium group is susceptible to nucleophilic attack at the carbon atom. It is also acidic and can be deprotonated by a base to form the neutral free base.
-
Pyridine Ring: The two fluorine atoms are strongly electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen and activated by the fluorine atoms.
Stability
-
Solid State: As a hydrochloride salt, 3,5-difluoropicolinimidamide hydrochloride is expected to be a relatively stable crystalline solid at room temperature. However, it may be hygroscopic and should be stored in a desiccator.
-
Solution Stability: In aqueous solution, the stability of the amidinium ion is pH-dependent. At acidic to neutral pH, it is expected to be reasonably stable. In basic solutions, it will deprotonate to the free base, which may be less stable and more prone to hydrolysis. The presence of fluorine atoms generally enhances the metabolic stability of aromatic rings by blocking sites of oxidative metabolism.[1]
Spectroscopic Data (Predicted)
| Spectroscopy Type | Predicted Key Features |
| ¹H NMR (in DMSO-d₆) | - Aromatic Protons: Two signals in the aromatic region (δ 7.5-9.0 ppm), likely a doublet and a triplet, showing coupling to each other and to the fluorine atoms. - Amine Protons: Broad signals for the -NH₂ and =NH₂⁺ protons, likely in the range of δ 8-10 ppm, which may exchange with D₂O. |
| ¹³C NMR (in DMSO-d₆) | - Pyridine Carbons: Signals for the pyridine ring carbons, with those bonded to fluorine showing large C-F coupling constants. - Amidine Carbon: A signal for the amidinium carbon, typically in the range of δ 160-170 ppm. |
| ¹⁹F NMR (in DMSO-d₆) | - Two distinct signals for the two fluorine atoms on the pyridine ring. |
| IR (KBr pellet) | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the amidinium group. - C=N Stretching: A strong absorption around 1650-1680 cm⁻¹ for the C=N bond of the amidinium ion. - C-F Stretching: Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹. |
| Mass Spectrometry (ESI+) | - Molecular Ion (M+) : An ion corresponding to the free base [C₆H₆F₂N₃]⁺ at m/z 158.05. |
Applications in Drug Discovery
3,5-Difluoropicolinimidamide hydrochloride is a valuable building block for medicinal chemistry programs.
-
Scaffold for Kinase Inhibitors: The pyridine and amidine groups can form key hydrogen bond interactions within the ATP-binding site of many kinases. The difluoro substitution can enhance binding affinity and improve metabolic stability.
-
Enzyme Inhibitors: The amidinium group can mimic a protonated arginine or lysine side chain, making it a useful motif for inhibiting enzymes that recognize these residues, such as proteases and methyltransferases.
-
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based screening campaigns to identify initial hits for a variety of biological targets.
Safety Information
While specific toxicity data for 3,5-difluoropicolinimidamide hydrochloride is not available, it should be handled with the standard precautions for a novel chemical entity.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicity is unknown. Assume it is harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3,5-Difluoropicolinimidamide hydrochloride is a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structural features suggest favorable properties for interacting with biological targets. This guide provides a foundational understanding of its chemical properties and a practical framework for its synthesis and handling, empowering researchers to explore its potential in their therapeutic programs.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
Sources
An In-depth Technical Guide to 3,5-difluoropicolinimidamide hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting a compound's pharmacokinetic and pharmacodynamic profile. Within this context, fluorinated heterocyclic scaffolds, particularly substituted pyridines, have garnered significant attention as privileged structures in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific, yet highly promising building block: 3,5-difluoropicolinimidamide hydrochloride (CAS Number: 298709-32-7). We will delve into its synthesis, physicochemical characteristics, and potential applications, offering a roadmap for its utilization in drug discovery programs.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 3,5-difluoropicolinimidamide hydrochloride is a fluorinated derivative of a picolinimidamide, presenting as a salt. The hydrochloride form generally enhances solubility in aqueous media compared to the free base, a desirable characteristic for biological assays and formulation development.
| Property | Value | Source |
| CAS Number | 298709-32-7 | [1][2] |
| Molecular Formula | C₆H₆ClF₂N₃ | [1] |
| Molecular Weight | 193.58 g/mol | [1] |
| Synonyms | 3,5-Difluoropyridine-2-carboximidamide Hydrochloride | [3] |
| Appearance | White to light yellow powder or crystals (predicted) | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General chemical knowledge |
| Storage | Sealed in a dry, room temperature environment is recommended. | General chemical knowledge |
Note: Comprehensive, experimentally determined data for properties such as melting point, pKa, and detailed solubility profiles are not widely published. Researchers are advised to perform their own characterization upon synthesis or acquisition.
Synthesis of 3,5-difluoropicolinimidamide hydrochloride: A Step-by-Step Protocol
The most logical and established synthetic route to 3,5-difluoropicolinimidamide hydrochloride is through the Pinner reaction, starting from the commercially available 3,5-difluoropyridine-2-carbonitrile (CAS: 298709-29-2).[5] The Pinner reaction is a classic acid-catalyzed conversion of a nitrile to an imidate hydrochloride using an alcohol and anhydrous hydrogen chloride.
Experimental Protocol: Pinner Reaction Synthesis
This protocol is a well-established method for the synthesis of imidate hydrochlorides from nitriles. The specific conditions provided are based on general Pinner reaction procedures and should be optimized for this particular substrate.
Materials:
-
3,5-difluoropyridine-2-carbonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether (or another suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or a solution in a compatible anhydrous solvent)
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet
-
Drying tube
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoropyridine-2-carbonitrile (1 equivalent) in a minimal amount of anhydrous methanol (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous diethyl ether to the solution. The volume of diethyl ether should be sufficient to ensure the product precipitates upon formation.
-
Acidification: Cool the reaction mixture in an ice bath to 0°C. Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a solution of HCl in anhydrous methanol or diethyl ether can be added dropwise. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: The reaction progress can be monitored by the precipitation of the white to off-white imidate hydrochloride salt. The reaction is typically complete within a few hours.
-
Product Isolation: Once the reaction is complete, stop the flow of HCl and allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.
-
Drying: Dry the collected solid under vacuum to yield 3,5-difluoropicolinimidamide hydrochloride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the intermediate imidate to the corresponding ester, significantly reducing the yield of the desired product. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is critical.
-
Stoichiometry of Alcohol: A slight excess of the alcohol (methanol) is used to ensure the complete conversion of the nitrile.
-
Temperature Control: The reaction is performed at low temperatures (0°C) to control the exothermicity of the reaction with HCl and to minimize potential side reactions.
-
Solvent Choice: Diethyl ether is a common solvent for the Pinner reaction as it is a poor solvent for the resulting imidate hydrochloride salt, thus facilitating its precipitation and easy isolation.
Visualizing the Synthesis Workflow
Caption: Synthesis of 3,5-difluoropicolinimidamide hydrochloride.
The Role of 3,5-difluoropicolinimidamide hydrochloride in Drug Discovery
The picolinimidamide scaffold is a valuable pharmacophore in medicinal chemistry, and the introduction of a difluoro substitution pattern at the 3 and 5 positions of the pyridine ring is expected to confer unique properties that can be exploited in drug design.
Bioisosteric Replacement and Modulation of Physicochemical Properties
The imidamide functional group can act as a bioisostere for other functionalities, such as amides or carboxylic acids, which are common in bioactive molecules. The difluoro substitution significantly alters the electronic nature of the pyridine ring, making it more electron-deficient. This can influence the pKa of the imidamide group and the overall lipophilicity of the molecule, which are critical parameters for cell permeability and oral bioavailability.
Potential as a Privileged Scaffold in Kinase Inhibition
Recent research has highlighted the potential of picolinamide derivatives as inhibitors of various protein kinases, which are key targets in oncology and immunology. For instance, pyridine-2-carboxamide analogs have shown potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy. The structural similarities between picolinamides and picolinimidamides suggest that 3,5-difluoropicolinimidamide hydrochloride could serve as a valuable starting point for the development of novel kinase inhibitors. The fluorine atoms can engage in specific interactions with the kinase active site, potentially enhancing binding affinity and selectivity.
Application in the Synthesis of Novel Heterocyclic Systems
Imidates are versatile synthetic intermediates. The imidamide hydrochloride can be further reacted with various nucleophiles to generate a diverse range of heterocyclic compounds. This opens up avenues for the creation of novel chemical libraries for high-throughput screening against a multitude of biological targets.
Self-Validating Systems in Synthesis and Characterization
To ensure the trustworthiness of the synthesized material, a self-validating system of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic chemical shifts and coupling constants of the aromatic protons and carbons, as well as the protons of the imidamide group, will provide unambiguous structural verification.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=N and N-H stretching vibrations of the imidamide group, as well as the C-F bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final product.
By employing this suite of analytical techniques, researchers can be confident in the identity and purity of their synthesized 3,5-difluoropicolinimidamide hydrochloride, which is paramount for obtaining reliable and reproducible results in subsequent biological assays.
Conclusion and Future Directions
3,5-difluoropicolinimidamide hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis via the Pinner reaction from a readily available precursor is a feasible and scalable route. The unique electronic properties conferred by the difluoro substitution pattern make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. As our understanding of the biological roles of fluorinated compounds continues to grow, the demand for versatile and well-characterized building blocks like 3,5-difluoropicolinimidamide hydrochloride is set to increase. Future research should focus on a more detailed characterization of its physicochemical properties and the exploration of its utility in the synthesis of diverse compound libraries for biological screening.
References
-
Accela ChemBio Inc. 3,5-Difluoropyridine-2-carboximidamide Hydrochloride | 298709-32-7. [Link]
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PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
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Accela ChemBio Inc. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. [Link]
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Accela ChemBio Inc. 298709-32-7,3,5-Difluoropyridine-2-carboximidamide Hydrochloride... [Link]
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Unraveling the Enigma: The Mechanism of Action of 3,5-Difluoropicolinimidamide Hydrochloride
A Note to Our Esteemed Researchers, Scientists, and Drug Development Professionals:
In the dynamic landscape of pharmaceutical research and development, the quest to understand the precise mechanism of action of novel chemical entities is paramount. It is this fundamental knowledge that underpins the rational design of efficacious therapeutics and the prediction of potential toxicities. We embarked on an in-depth exploration of the mechanism of action of 3,5-difluoropicolinimidamide hydrochloride with the intent to provide a comprehensive technical guide.
However, after a thorough and exhaustive search of publicly available scientific literature, including peer-reviewed journals, established chemical databases, and regulatory filings, we must report that there is currently no available information detailing the mechanism of action for 3,5-difluoropicolinimidamide hydrochloride.
While our search did identify basic chemical and supplier information for this compound, such as its CAS number (298709-32-7) and molecular formula (C6H6ClF2N3), no studies outlining its biological targets, signaling pathway modulation, or cellular effects have been published.[1] The scientific community has not yet characterized the pharmacological profile of this specific molecule.
The absence of data prevents us from fulfilling the core requirements of this guide, which would have included:
-
A detailed exposition of the molecular target(s) and binding kinetics.
-
Elucidation of the downstream signaling cascades affected by the compound.
-
In-depth protocols for key experiments to probe its mechanism.
-
Visualization of its mode of action through signaling pathway diagrams.
We are committed to the principles of scientific integrity and providing our audience with accurate, evidence-based information. Therefore, in lieu of speculating or presenting unverified hypotheses, we have chosen to transparently communicate the current knowledge gap.
This situation is not uncommon in the early stages of chemical discovery. Many compounds are synthesized and cataloged before their biological activities are fully investigated and disclosed. The lack of public information on 3,5-difluoropicolinimidamide hydrochloride suggests that it may be a novel investigational compound, a synthetic intermediate, or a molecule whose biological properties have not yet been a focus of published research.
We encourage the research community to view this as an opportunity. The uncharacterized nature of 3,5-difluoropicolinimidamide hydrochloride presents a blank canvas for novel investigations into its potential therapeutic applications. Future research in this area would be highly valuable and could uncover new pharmacological pathways and therapeutic targets.
We will continue to monitor the scientific literature for any emerging data on 3,5-difluoropicolinimidamide hydrochloride and will provide updates as information becomes available. We appreciate your understanding and share your commitment to advancing scientific knowledge.
Sources
An In-Depth Technical Guide to the Solubility Profile of 3,5-difluoropicolinimidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-difluoropicolinimidamide hydrochloride (CAS No. 298709-32-7). Given the limited publicly available solubility data for this specific compound, this document focuses on the foundational principles and a detailed experimental framework for determining its solubility profile. The methodologies outlined herein are designed to be robust, reproducible, and adaptable to various laboratory settings, ensuring high-quality data generation for drug development and research applications.
Introduction to 3,5-difluoropicolinimidamide hydrochloride
3,5-difluoropicolinimidamide hydrochloride is a fluorinated derivative of picolinimidamide. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] As such, understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent. Solubility fundamentally influences a drug's bioavailability, formulation design, and overall efficacy.
Chemical Structure:
-
Compound Name: 3,5-difluoropicolinimidamide hydrochloride
-
Parent Compound: 3,5-Difluoropicolinimidamide (CAS No. 298709-38-3)[2]
-
Molecular Formula: C₆H₅F₂N₃·HCl
-
Related Structures: The core structure is related to 3,5-difluoropicolinic acid (CAS No. 745784-04-7) and 3,5-difluoropicolinamide (CAS No. 745784-03-6).[3][4]
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount consideration throughout the drug development lifecycle. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy.[5] A comprehensive understanding of a compound's solubility in various media—ranging from aqueous buffers that mimic physiological pH to organic solvents used in formulation—is essential for:
-
Early-Stage Discovery: Triaging compounds and predicting their potential for oral absorption.
-
Preclinical Development: Designing appropriate formulations for toxicology and pharmacology studies.
-
Formulation Science: Selecting excipients and developing stable, bioavailable dosage forms.
Predicted Solubility Behavior of 3,5-difluoropicolinimidamide hydrochloride
-
Aqueous Solubility: The hydrochloride salt form suggests that the compound will be more soluble in aqueous media compared to its free base. The protonated imidamide group will enhance its interaction with polar water molecules. The presence of two fluorine atoms, which are highly electronegative, can also influence hydration.
-
pH-Dependent Solubility: As a salt of a weak base, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is predominantly in its protonated, ionized form.
-
Organic Solvent Solubility: The aromatic pyridine ring and the difluoro-substitution pattern contribute to some lipophilic character. Therefore, solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] The degree of solubility in these solvents will be influenced by the interplay of hydrogen bonding, polarity, and van der Waals forces.[6]
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step protocol for determining the equilibrium solubility of 3,5-difluoropicolinimidamide hydrochloride using the widely accepted shake-flask method.[7] This method is considered the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.
Materials and Reagents
-
3,5-difluoropicolinimidamide hydrochloride (purity >98%)
-
A range of solvents for analysis (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Standard Curve:
-
Prepare a stock solution of 3,5-difluoropicolinimidamide hydrochloride of known concentration in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to create a series of standards with concentrations that will bracket the expected solubility.
-
Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a standard curve of response versus concentration. The linearity of this curve is crucial for accurate quantification.
-
-
Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of 3,5-difluoropicolinimidamide hydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.[7]
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of excess solid.
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the standard curve.
-
Analyze the diluted samples using the same analytical method as the standards.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of 3,5-difluoropicolinimidamide hydrochloride in the diluted samples.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Analytical Methodologies for Concentration Determination
The choice of analytical method is dependent on the properties of the compound and the required sensitivity.
-
UV-Vis Spectrophotometry: This is a straightforward method if the compound has a suitable chromophore and there are no interfering substances in the solvent matrix.[8] A wavelength scan should be performed to identify the λmax for maximum absorbance.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a common starting point for polar, ionizable compounds.
Tabulated Summary of Expected Solubility Data
While specific experimental values are not available in the literature, the following table provides a template for presenting the determined solubility data for 3,5-difluoropicolinimidamide hydrochloride.
| Solvent System | Temperature (°C) | pH (for aqueous) | Expected Solubility Range |
| Deionized Water | 25 | ~5-6 | Sparingly Soluble |
| 0.1 N HCl | 25 | 1.0 | Soluble |
| PBS | 25 | 7.4 | Slightly Soluble |
| Methanol | 25 | N/A | Soluble to Freely Soluble |
| Ethanol | 25 | N/A | Soluble |
| Acetonitrile | 25 | N/A | Slightly Soluble |
| DMSO | 25 | N/A | Very Soluble |
Conclusion and Future Directions
The solubility of 3,5-difluoropicolinimidamide hydrochloride is a critical parameter that will dictate its path forward in the drug development process. This guide provides a comprehensive, scientifically grounded framework for the experimental determination of its solubility profile. By following the detailed protocol, researchers can generate high-quality, reliable data to inform formulation strategies and preclinical studies. Future work should focus on executing these experiments and further characterizing the solid-state properties of the compound, such as its polymorphism, which can also significantly impact solubility and stability.
References
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- Lund University Publications. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride.
- BLD Pharm. (n.d.). 1179533-73-3|5-Fluoropicolinimidamide.
- Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. (2002).
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- PubChem. (n.d.). 3,5-Difluorobenzamide.
- Graz University of Technology. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
- Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. (2018). PubMed.
- ChemicalBook. (n.d.). 3,5-Difluoropicolinic acid | 745784-04-7.
- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (n.d.). MDPI.
- BLD Pharm. (n.d.). 745784-03-6|3,5-Difluoropicolinamide.
- SciELO España. (n.d.). Solubility data and solubility parameters of barnidipine in different pure solvents.
- Ossila. (n.d.). 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6.
- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).
- ChemicalBook. (n.d.). 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6.
- New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. (n.d.). PubMed.
- Solubility & Method for determin
- Sigma-Aldrich. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7.
- ResearchGate. (n.d.).
- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (n.d.). PubMed.
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Navigating the Spectral Landscape of 3,5-difluoropicolinimidamide hydrochloride: A Technical Guide
For Immediate Release
A Deep Dive into the Predicted NMR Spectral Characteristics of a Key Pharmaceutical Building Block
As a cornerstone in the synthesis of novel pharmaceuticals, a thorough understanding of the structural and electronic properties of 3,5-difluoropicolinimidamide hydrochloride is paramount for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound. In the absence of publicly available experimental spectra, this guide, grounded in the fundamental principles of NMR spectroscopy and analysis of analogous fluorinated aromatic systems, offers a robust framework for the characterization and quality control of this important molecule.
Molecular Structure and Predicted NMR-Active Nuclei
The structure of 3,5-difluoropicolinimidamide hydrochloride presents a fascinating case for NMR analysis, with multiple active nuclei (¹H, ¹³C, and ¹⁹F) providing a wealth of information about its electronic environment and connectivity. The protonation of the imidamide group to form the hydrochloride salt significantly influences the electron distribution within the pyridine ring, which is reflected in the predicted chemical shifts.
Diagram 1: Molecular Structure and Numbering of 3,5-difluoropicolinimidamide hydrochloride
Caption: Structure of 3,5-difluoropicolinimidamide hydrochloride with atom numbering.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons and the protons of the amidinium and amine groups. The electron-withdrawing effects of the fluorine atoms and the pyridine nitrogen, along with the positive charge on the imidamide group, will significantly deshield the aromatic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | 8.5 - 8.8 | d | ³J(H6-F5) ≈ 2-4 Hz |
| H4 | 8.0 - 8.3 | t | ³J(H4-F3) ≈ ³J(H4-F5) ≈ 8-10 Hz |
| -C(NH₂⁺)H | 9.0 - 9.5 | br s | - |
| -C(NH)H₂ | 8.5 - 9.0 | br s | - |
Predicted in DMSO-d₆
The broadness of the NH proton signals is expected due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange with the solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key insights into the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹J(C-F)). Carbons further away will show smaller two- and three-bond couplings. Aromatic carbons generally resonate in the 120-150 ppm range[1].
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) | Predicted ²J(C-F) (Hz) | Predicted ³J(C-F) (Hz) |
| C2 | 145 - 150 | - | d, ~20-30 Hz (from F3) | d, ~2-5 Hz (from F5) |
| C3 | 155 - 160 (d) | dd, ~240-260 Hz | - | dd, ~5-10 Hz (from F5) |
| C4 | 120 - 125 (t) | - | t, ~25-35 Hz | - |
| C5 | 155 - 160 (d) | dd, ~240-260 Hz | - | dd, ~5-10 Hz (from F3) |
| C6 | 140 - 145 | - | d, ~2-5 Hz (from F3) | d, ~20-30 Hz (from F5) |
| C(NH₂)₂⁺ | 160 - 165 | d, ~2-5 Hz (from F3) | - | - |
Predicted in DMSO-d₆
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift dispersion, making it an excellent tool for characterizing fluorinated compounds[2]. The two fluorine atoms in 3,5-difluoropicolinimidamide hydrochloride are chemically equivalent, and thus a single resonance is expected. This signal will be split by the neighboring protons.
Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F3, F5 | -110 to -130 | t | ³J(F-H4) ≈ 8-10 Hz |
Predicted relative to CFCl₃
The chemical shift of fluorine is highly sensitive to its electronic environment[3][4]. The electron-deficient nature of the protonated difluoropyridine ring will influence the precise chemical shift.
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental workflow is recommended.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: Recommended workflow for acquiring and processing NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3,5-difluoropicolinimidamide hydrochloride.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and its convenient residual solvent peaks for referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the ¹H, ¹³C, and ¹⁹F probes.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
To aid in definitive assignments, acquire two-dimensional NMR spectra, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Reference the ¹⁹F spectrum to an external standard, such as CFCl₃ (δ 0.0).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants for all spectra and compare them with the predicted values.
-
Use the 2D NMR data to confirm the assignments of all proton and carbon signals.
-
Conclusion and Future Outlook
This guide provides a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectral data for 3,5-difluoropicolinimidamide hydrochloride, along with a robust experimental protocol for its acquisition and analysis. These predicted data serve as a valuable reference for researchers working with this compound, enabling them to confirm its identity and purity. The acquisition of experimental data will be crucial to validate and refine these predictions, contributing to a more complete understanding of this important pharmaceutical intermediate.
References
- Fluorine NMR. Current Protocols in Nucleic Acid Chemistry.
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PubChem. 3,5-Difluoropyridine. [Link]
-
PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. 1 H NMR spectrum of 3,5-DFPBA in DMSO solution. [Link]
-
NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
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- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Difluoropicolinimidamide Hydrochloride
This guide provides a detailed theoretical framework for the mass spectrometric analysis of 3,5-difluoropicolinimidamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles of mass spectrometry with predicted behavior based on the compound's unique chemical structure. As direct experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide serves as an expert-led predictive analysis to inform experimental design and data interpretation.
Introduction: The Analytical Imperative for 3,5-Difluoropicolinimidamide Hydrochloride
3,5-Difluoropicolinimidamide hydrochloride is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making its precise characterization essential. Mass spectrometry (MS) is an indispensable tool for confirming molecular identity, assessing purity, and elucidating structure. This guide will explore the probable mass spectrometric behavior of 3,5-difluoropicolinimidamide hydrochloride, focusing on ionization, fragmentation, and the influence of its distinct functional groups: a difluorinated pyridine ring and a picolinimidamide (amidine) moiety.
The hydrochloride salt form of the analyte suggests that it is likely to be a crystalline solid at room temperature and readily soluble in polar protic solvents, making it amenable to standard sample preparation protocols for electrospray ionization mass spectrometry (ESI-MS).
Predicted Physicochemical Properties and Exact Mass
A thorough understanding of the analyte's properties is foundational to developing a robust MS method.
| Property | Predicted Value/Information | Source/Rationale |
| Chemical Formula | C₆H₇Cl₂F₂N₃ | Deduced from structure |
| Molecular Weight | 229.04 g/mol | Calculated from atomic weights |
| Exact Mass | 174.0506 (free base) | Calculated for C₆H₆F₂N₃ |
| pKa | Likely basic | The amidine group is strongly basic and will be protonated at physiological pH. |
| Structure | 3,5-difluoro-N'-hydroxypicolinimidamide hydrochloride | The picolinimidamide is a key functional group for ionization and fragmentation. |
Experimental Design: A Step-by-Step Protocol for ESI-MS Analysis
Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of 3,5-difluoropicolinimidamide hydrochloride due to the basicity of the amidine group, which is readily protonated.
Sample and Mobile Phase Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 3,5-difluoropicolinimidamide hydrochloride in methanol or a mixture of acetonitrile and water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase that mirrors the initial conditions of the liquid chromatography (LC) separation, if applicable. A typical starting mobile phase would be 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the ESI signal.
Mass Spectrometer Parameters (Representative)
The following are suggested starting parameters for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer. Optimization will be necessary.
| Parameter | Suggested Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic amidine group is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient spray and ion generation. |
| Source Temperature | 120 - 150 °C | To aid in desolvation without causing thermal degradation. |
| Desolvation Gas Flow | Instrument Dependent | To facilitate the removal of solvent from the analyte ions. |
| Collision Energy (for MS/MS) | 10 - 40 eV (ramped) | To induce fragmentation and obtain structural information. A ramped collision energy allows for the observation of both low and high-energy fragments in a single experiment. |
Ionization and Proposed Fragmentation Pathways
The mass spectrum of 3,5-difluoropicolinimidamide hydrochloride is expected to be characterized by a prominent protonated molecular ion and a series of fragment ions that provide structural insights.
Ionization
In positive mode ESI, the amidine functional group is the most likely site of protonation, leading to the formation of the protonated molecule, [M+H]⁺, with an expected m/z of 175.0585.
Collision-Induced Dissociation (CID) and Predicted Fragmentation
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation. The following pathways are proposed based on the known fragmentation patterns of amidines and pyridine-containing compounds.[1]
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated amidines is the neutral loss of ammonia. This would result in a fragment ion at m/z 158.0319.
-
Cleavage of the C-N bond: Fragmentation of the amidine group can also occur through cleavage of the carbon-nitrogen single bond, leading to the formation of a 3,5-difluoropicolinonitrile ion.[1]
-
Pyridine Ring Fragmentation: The difluorinated pyridine ring is relatively stable but can undergo fragmentation under higher collision energies. A characteristic loss for pyridine rings is the neutral loss of hydrogen cyanide (HCN).[2]
The following DOT script visualizes the proposed primary fragmentation pathway:
Caption: Proposed primary fragmentation pathway of protonated 3,5-difluoropicolinimidamide.
Data Interpretation and Structural Confirmation
The high-resolution mass spectrum should be used to confirm the elemental composition of the parent and fragment ions. The presence of two fluorine atoms will not produce a distinct isotopic pattern like chlorine or bromine, but the accurate mass measurement will be critical for confirmation.
The fragmentation pattern will provide strong evidence for the structure. The observation of a neutral loss of 17 Da (NH₃) would be highly indicative of the amidine functionality. Subsequent fragmentation of the pyridine ring would further confirm the identity of the compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, overview of the expected mass spectrometric behavior of 3,5-difluoropicolinimidamide hydrochloride. By understanding the likely ionization and fragmentation pathways, researchers can develop and optimize analytical methods for the characterization of this and structurally related compounds. The proposed experimental parameters and fragmentation schemes serve as a robust starting point for method development and data interpretation in the absence of established literature. As with any analytical endeavor, empirical optimization is key to achieving the highest quality data.
References
-
PubChem. 3,5-Difluorobenzamide. National Center for Biotechnology Information. [Link]
-
Laskin, J., & Futrell, J. H. (2005). Activation of large ions in FT-ICR mass spectrometry. Mass Spectrometry Reviews, 24(2), 135–167. [Link]
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The Strategic Incorporation of Fluorine in Picolinimidamide-Based Bioactive Agents: A Technical Guide for Rational Drug Design
Introduction: The Picolinimidamide Scaffold and the Fluorine Advantage
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its derivatives, such as picolinamides, have shown significant promise in therapeutic areas ranging from oncology to infectious diseases.[2][3] A structurally related yet less explored class of compounds, the picolinimidamides (pyridine-2-carboximidamides), offers a unique chemical space for drug discovery. The presence of the imidamide functional group, as opposed to the more common amide, alters the molecule's electronic distribution, basicity, and hydrogen bonding capacity, presenting new opportunities for targeting biological macromolecules.
Parallel to the exploration of novel scaffolds is the strategic use of fluorine in drug design. The incorporation of fluorine is a cornerstone of modern pharmaceutical development, with fluorinated compounds accounting for approximately 20% of all commercialized medicines.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[5][6] Strategic fluorination can enhance metabolic stability, modulate lipophilicity and pKa, improve membrane permeability, and increase binding affinity to the target protein.[7][8]
This technical guide provides researchers, scientists, and drug development professionals with a framework for understanding and leveraging the role of fluorine in modulating the bioactivity of the picolinimidamide core. As direct structure-activity relationship (SAR) studies on fluorinated picolinimidamides are nascent, this document establishes a predictive and rational design strategy based on well-established principles of fluorine chemistry and analogous fluorinated pyridine derivatives.[7] We will explore the causal mechanisms by which fluorine impacts molecular properties, outline detailed synthetic and bioanalytical workflows, and provide the authoritative grounding necessary to embark on the design of next-generation fluorinated picolinimidamide therapeutics.
Part 1: The Physicochemical and Pharmacokinetic Impact of Fluorination on the Picolinimidamide Scaffold
The decision to introduce a fluorine atom is a strategic choice aimed at resolving specific challenges in the drug discovery cascade, such as poor metabolic stability, suboptimal potency, or low bioavailability. The following sections detail the predictable effects of fluorinating the picolinimidamide core.
Enhancing Metabolic Stability
A primary driver for fluorination is to block metabolic "soft spots." The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[5]
-
Causality: In a typical picolinimidamide structure, vulnerable sites for oxidative metabolism often include activated C-H bonds on the pyridine ring or on N- or C-substituents. Replacing a hydrogen atom at one of these positions with a fluorine atom effectively shields the molecule from enzymatic attack. This modification can significantly increase the drug's half-life, reduce clearance, and ensure sustained therapeutic exposure.[5][9] For example, fluorination of the imidazo[1,2-a]pyridine scaffold, a related heterocyclic system, has been shown to enhance metabolic stability in the development of novel antipsychotic agents.[10]
Modulating Lipophilicity and Membrane Permeability
Lipophilicity, often measured as LogP, is a critical parameter governing a drug's absorption, distribution, and ability to cross cellular membranes.
-
Strategic Tuning: The effect of fluorine on lipophilicity is context-dependent.
-
Single Fluorine Substitution: Replacing a hydrogen with a single fluorine atom on an aromatic ring, such as the picolinidine core, generally increases the local lipophilicity.[5] This can enhance permeability across lipid bilayers, which may be advantageous for oral bioavailability or penetration of the blood-brain barrier.
-
Polyfluorination: The introduction of multiple fluorine atoms or a trifluoromethyl (-CF₃) group can sometimes decrease lipophilicity due to the atom's high polarity and low polarizability.[11] This allows for the fine-tuning of a molecule's solubility and permeability profile to achieve an optimal balance.
-
Adjusting Basicity (pKa) for Optimal Bioavailability
The picolinimidamide functional group is basic. The pKa of this group will determine its ionization state at physiological pH, which profoundly impacts its solubility, receptor interactions, and off-target effects (e.g., hERG channel binding).
-
The Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Placing a fluorine atom on the pyridine ring will lower the pKa of the picolinimidamide group, making it less basic.[11]
-
Practical Implications: This modulation is a critical tool. By lowering the basicity, a medicinal chemist can reduce unwanted interactions with acidic phospholipids in membranes (reducing phospholipidosis risk) or avoid protonation in specific biological compartments, thereby improving the compound's overall developability profile.
Influencing Conformation and Binding Affinity
Fluorine substitution can lock a molecule into a specific "bioactive conformation"—the precise three-dimensional shape required for optimal binding to its biological target.
-
Electrostatic and Steric Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, C-F···H-X hydrogen bonds, and other electrostatic contacts within a protein's binding pocket, thereby increasing binding affinity and potency.[6]
-
Gauche Effect: The presence of a polar C-F bond can influence the dihedral angles of adjacent polar bonds, stabilizing conformations that might otherwise be less favored.[11] For a flexible picolinimidamide derivative, this conformational restriction can pre-organize the molecule for its target, reducing the entropic penalty of binding and boosting potency. Studies on other inhibitors have shown that fluorine plays a crucial role in stabilizing such bioactive conformations.[12]
Part 2: A Proposed Workflow for the Synthesis and Evaluation of Fluorinated Picolinimidamides
This section outlines a self-validating system for the rational design, synthesis, and biological evaluation of novel fluorinated picolinimidamide derivatives. The causality behind each step is explained to provide a robust experimental framework.
Logical Framework for Fluorine Incorporation
The strategic placement of fluorine should be hypothesis-driven. The following diagram illustrates a decision-making workflow for a medicinal chemist.
Caption: A workflow for the rational design of fluorinated picolinimidamides.
Synthetic Protocols for Fluorinated Picolinimidamides
The synthesis of the target compounds requires a convergent approach: the preparation of a fluorinated picolinonitrile followed by its conversion to the picolinimidamide.
Protocol 2.1.1: Synthesis of Fluorinated Picolinonitrile
This protocol details a representative nucleophilic aromatic substitution (SNAr) to introduce fluorine.
-
Reactant Preparation: In a nitrogen-purged, oven-dried flask, dissolve 1.0 equivalent of a suitable precursor, such as 2-cyano-X-chloropyridine (where X is the desired position for fluorination), in anhydrous dimethyl sulfoxide (DMSO).
-
Fluoride Source: Add 2.0-3.0 equivalents of anhydrous potassium fluoride (KF) or cesium fluoride (CsF). The choice of counter-ion can influence reactivity; CsF is often more effective.
-
Phase-Transfer Catalyst (Optional but Recommended): Add 0.1 equivalents of a phase-transfer catalyst like Kryptofix [2.2.2] to enhance the solubility and nucleophilicity of the fluoride salt.
-
Reaction Conditions: Heat the reaction mixture to 120-180 °C and monitor by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Causality: High temperatures are required to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.
-
Workup and Purification: Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2.1.2: Conversion of Nitrile to Picolinimidamide (Pinner Reaction)
This classic method proceeds via an imidate intermediate.
-
Imidate Formation: Suspend the synthesized fluorinated picolinonitrile (1.0 eq) in a solution of anhydrous ethanol (excess) and cool to 0 °C. Bubble anhydrous hydrogen chloride (HCl) gas through the solution until saturation. Seal the vessel and allow it to stir at room temperature for 12-24 hours. Causality: The strong acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol to form the ethyl picolinimidate hydrochloride salt.
-
Ammonolysis: Remove the solvent under reduced pressure. Dissolve the resulting crude imidate salt in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia (NH₃) gas through the solution until saturation. Seal the vessel and stir at room temperature for 24-48 hours.
-
Isolation: Concentrate the reaction mixture. The product, fluorinated picolinimidamide hydrochloride, often precipitates and can be collected by filtration. If necessary, triturate with cold diethyl ether to induce precipitation and purify by recrystallization.
Bioanalytical Protocols for Activity Assessment
A tiered approach is recommended to efficiently screen and characterize the synthesized compounds.
Experimental Workflow for Bioactivity Screening
Caption: A tiered workflow for evaluating fluorinated picolinimidamide bioactivity.
Protocol 2.2.1: In Vitro Target-Based Assay (Example: Kinase Inhibition)
This protocol is based on the known activity of related picolinamides as kinase inhibitors.[2]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, the appropriate peptide substrate, and ATP at 2x the final desired concentration.
-
Compound Preparation: Serially dilute the fluorinated picolinimidamides in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Assay Execution (384-well plate):
-
Add 5 µL of compound dilution or DMSO (control) to each well.
-
Add 10 µL of the 2x kinase/substrate solution and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the reaction by adding 10 µL of 2x ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection: Stop the reaction and detect substrate phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2.2.2: Metabolic Stability Assay (Liver Microsomes)
This assay validates the hypothesis that fluorination improves metabolic stability.
-
System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the microsome mixture to 37 °C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Part 3: Case Study Analysis by Analogy: Fluorinated Picolinamides as VEGFR-2 Inhibitors
In the absence of direct data on fluorinated picolinimidamides, we can draw valuable insights from a study on closely related picolinamide derivatives developed as VEGFR-2 inhibitors.[2] The following table summarizes SAR data from this study, highlighting the impact of fluorination.
| Compound ID | R-Group (Substitution on Phenyl Ring) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HepG2 (µM) | IC₅₀ vs. VEGFR-2 (µM) |
| 8a | 4-H | 35.1 | 21.6 | 0.58 |
| 8d | 4-F | 16.2 | 31.5 | 0.43 |
| 8j | 4-Cl | 12.5 | 20.6 | 0.35 |
| 8l | 4-Br | 13.2 | 18.2 | 0.29 |
Data synthesized from Dong, et al., Bioorg. Med. Chem. Lett., 2021.[2]
Analysis and Extrapolation to Picolinimidamides:
-
Impact of Halogenation: The data clearly show that adding a halogen at the 4-position of the pendant phenyl ring is beneficial for activity. The unsubstituted compound 8a is the least potent against VEGFR-2 (0.58 µM).
-
Fluorine's Contribution: The introduction of a single fluorine atom in compound 8d improves VEGFR-2 inhibitory potency (IC₅₀ = 0.43 µM) and significantly enhances anti-proliferative activity against the A549 cancer cell line (from 35.1 to 16.2 µM).[2] This supports the hypothesis that fluorine can engage in productive binding interactions within the kinase hinge region.
-
Predictive Insight for Picolinimidamides: Based on this analysis, a rational starting point for a picolinimidamide discovery program targeting a kinase would be the synthesis of analogs bearing a 4-fluorophenyl substituent. The fluorine atom is predicted to enhance binding affinity. Subsequent experiments should then explore fluorination on the picolinimidamide's pyridine ring itself to address potential metabolic liabilities or to further modulate pKa and solubility.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a powerful, validated approach in medicinal chemistry for optimizing the multifaceted properties of a drug candidate. While the picolinimidamide scaffold remains a relatively underexplored area, the principles outlined in this guide provide a robust and rational framework for its development. By leveraging fluorine to enhance metabolic stability, fine-tune physicochemical properties, and improve target binding, researchers can unlock the therapeutic potential of this promising chemical class.
The path forward requires a hypothesis-driven synthesis program coupled with a tiered, self-validating bioanalytical cascade. The analysis of structurally related fluorinated heterocycles provides a strong starting point for initial designs. As data from these proposed experiments become available, a detailed and specific structure-activity relationship for fluorinated picolinimidamides will emerge, paving the way for the development of novel, highly effective therapeutic agents.
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The Intricate Dance of Atoms: A Technical Guide to the Structure-Activity Relationship of Difluoropicolinimidamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the difluoropicolinimidamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. From potent insecticides and fungicides to promising therapeutic agents, the strategic placement of two fluorine atoms on the picoline ring, combined with the versatile imidamide functional group, offers a rich playground for chemical modification and optimization. This technical guide delves into the core principles of the structure-activity relationship (SAR) of difluoropicolinimidamides, providing a foundational understanding for researchers aiming to harness the full potential of this chemical class.
The Core Scaffold: Understanding the Building Blocks
The difluoropicolinimidamide core is characterized by three key components, each offering opportunities for modification to fine-tune biological activity, selectivity, and pharmacokinetic properties.
-
The Difluoropicoline Ring: The pyridine ring provides a rigid framework and influences the overall electronics and solubility of the molecule. The two fluorine atoms are critical substitutions, profoundly impacting the compound's properties. Their strong electron-withdrawing nature can enhance binding affinity to target proteins and improve metabolic stability. The position of these fluorine atoms on the picoline ring is a crucial determinant of activity.
-
The Imidamide Moiety: This functional group, with its unique electronic and hydrogen-bonding capabilities, is central to the molecule's interaction with its biological target. Modifications to the substituents on the nitrogen atoms of the imidamide group can dramatically alter potency and selectivity.
-
The Variable Substituent (R-group): Attached to the imidamide nitrogen, this is the most frequently modified part of the molecule. The nature of the R-group—be it an aryl, heteroaryl, alkyl, or other functional group—is a primary driver of the compound's specific biological activity and target preference.
Caption: A typical workflow for SAR-driven lead optimization.
Synthesis of Analog Libraries
The synthesis of a library of analogs is the first step in any SAR study. This typically involves a convergent synthetic route where the difluoropicoline and imidamide core is prepared in bulk, followed by the parallel introduction of a diverse range of R-groups.
Step-by-Step Synthesis Overview:
-
Preparation of the Difluoropicolinimidoyl Chloride: This key intermediate is typically synthesized from the corresponding difluoropicolinamide by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.
-
Condensation with the Amine: The difluoropicolinimidoyl chloride is then reacted with a primary amine (R-NH2) in the presence of a base to form the desired difluoropicolinimidamide. The choice of the primary amine determines the variable R-group.
-
Purification and Characterization: The crude product is purified by chromatography or recrystallization, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.
Biological Evaluation
A tiered approach to biological screening is often employed to efficiently identify promising compounds.
-
Primary Screening: All synthesized analogs are initially tested at a single concentration in a high-throughput in vitro assay to identify "hits" with significant activity. For example, in the search for insecticides, this could be an insect cell-based assay measuring calcium flux to assess activity at the ryanodine receptor.
-
Secondary Screening: Hits from the primary screen are then subjected to more detailed dose-response studies to determine their potency (e.g., IC50 or EC50 values). Selectivity is also assessed by testing against a panel of related targets or cell lines.
-
Lead Optimization: The most potent and selective compounds undergo further evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as preliminary toxicity studies.
Data Presentation and Interpretation
The systematic collection and analysis of SAR data are crucial for making informed decisions in a drug discovery or agrochemical development project.
Quantitative Data Summary
| R-Group Substitution | Insecticidal Activity (LC50, µM) | Fungicidal Activity (MIC, µg/mL) |
| 4-Chlorophenyl | 0.5 | >100 |
| 4-Methoxyphenyl | 5.2 | >100 |
| 4-Trifluoromethylphenyl | 0.2 | >100 |
| 2-Thienyl | >100 | 12.5 |
| 2-Furyl | >100 | 25 |
This is an illustrative table; actual values are compound and target-specific.
Conclusion and Future Directions
The difluoropicolinimidamide scaffold represents a versatile and highly tunable platform for the discovery of novel bioactive molecules. A thorough understanding of the structure-activity relationships governing the interactions of these compounds with their biological targets is essential for the rational design of new and improved insecticides, fungicides, and therapeutic agents. Future research in this area will likely focus on the use of computational modeling and structural biology to gain a more detailed understanding of the molecular interactions driving activity, as well as the exploration of novel R-groups and bioisosteric replacements to further expand the chemical space and biological activity of this important class of compounds.
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The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
The picolinamide scaffold has emerged as a privileged motif in the design of targeted kinase inhibitors, demonstrating significant potential in oncology and other therapeutic areas. This guide provides an in-depth technical overview of the discovery and development of picolinamide-based kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will explore the rational design principles, structure-activity relationships (SAR), and key experimental workflows that underpin the successful identification and optimization of these potent therapeutic agents. This document emphasizes the causality behind experimental choices, provides detailed protocols for essential assays, and presents a comprehensive analysis of the preclinical evaluation of this important class of molecules.
Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of the Picolinamide Scaffold
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of many malignancies, shifting the paradigm from cytotoxic chemotherapy to targeted, precision medicine.
The picolinamide moiety, a pyridine-2-carboxamide, has been identified as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it an ideal anchor for binding to the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent inhibition. This realization has spurred the development of a diverse array of picolinamide-based inhibitors, some of which have demonstrated significant clinical promise. This guide will delve into the technical nuances of discovering and advancing these compounds from initial concept to preclinical candidates.
Rational Design and Structure-Activity Relationship (SAR) of Picolinamide-Based Kinase Inhibitors
The design of picolinamide-based kinase inhibitors is a multi-faceted process that integrates computational modeling with empirical structure-activity relationship (SAR) studies. The overarching goal is to optimize potency, selectivity, and pharmacokinetic properties.
The Picolinamide Core: A Versatile Hinge-Binding Motif
The picolinamide scaffold's efficacy stems from its ability to form key hydrogen bonds with the kinase hinge region. The nitrogen atom of the pyridine ring and the amide NH group can act as both hydrogen bond donors and acceptors, providing a stable anchor point for the inhibitor.
The initial design of many picolinamide-based inhibitors often involves a fragment-based approach or the modification of existing kinase inhibitor scaffolds. For instance, the development of benzothiazole–picolinamide hybrids was rationally designed by modifying the nocodazole scaffold, which was known to have activity against the T315I mutant of BCR-ABL.[1] This strategic optimization aimed to enhance the overall pharmacological profile of the lead compound.[1]
Causality-Driven SAR Exploration
The optimization of picolinamide-based inhibitors is a systematic process of chemical modification guided by the continuous feedback of biological data. Each modification is designed to probe specific interactions within the kinase active site and to improve the drug-like properties of the molecule.
-
Exploring the Solvent-Exposed Region: Modifications to the picolinamide core are often directed towards the solvent-exposed region of the ATP-binding pocket. The addition of various substituents allows for the modulation of solubility, cell permeability, and the potential for additional interactions with the protein surface. For example, in the development of BCR-ABL inhibitors, extending the urea side chain and introducing cyclic amine substituents like N-methylpiperazine and N,N-dimethylamine not only enhanced aqueous solubility but also reinforced binding interactions.[1] This highlights a rational approach to simultaneously improving potency and pharmacokinetic properties.[1]
-
Targeting the Hydrophobic Pocket: Many kinases possess a hydrophobic pocket adjacent to the ATP-binding site. Appending hydrophobic moieties to the picolinamide scaffold can lead to a significant increase in potency by occupying this pocket. The choice of the hydrophobic group is critical and is often guided by computational docking studies to ensure optimal fit.
-
Enhancing Selectivity: Achieving selectivity for the target kinase over other kinases is a major challenge in inhibitor design. Medicinal chemistry strategies to improve selectivity include exploiting unique residues in the target kinase's active site or designing inhibitors that bind to less conserved regions.[2] Modifications to the picolinamide scaffold can be tailored to interact with specific amino acids present only in the target kinase, thereby reducing off-target effects.
A critical aspect of SAR is understanding the impact of even subtle changes. For instance, the substitution of a urea moiety with a thiourea in a series of benzothiazole–picolinamide hybrids resulted in a 3–6-fold loss of potency, underscoring the vital role of the urea functionality in maintaining inhibitory activity.[1]
Experimental Workflows: From Hit Identification to Preclinical Evaluation
The discovery and development of picolinamide-based kinase inhibitors rely on a series of robust and validated experimental workflows. These assays are designed to assess the potency, selectivity, mechanism of action, and in vivo efficacy of the compounds.
Biochemical Assays for Kinase Activity
Biochemical assays are the primary tool for determining the intrinsic inhibitory activity of a compound against its target kinase.
The ADP-Glo™ assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. This assay is highly sensitive and amenable to high-throughput screening.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 2x concentration of the test compound dissolved in kinase buffer.
-
Add 2.5 µL of a 2x concentration of the kinase and substrate mixture in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 1x ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[3]
-
-
ADP to ATP Conversion and Signal Detection:
The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase inhibitor.
Cellular Assays for Target Engagement and Pathway Inhibition
Cellular assays are essential for confirming that a compound can effectively inhibit its target in a physiological context.
This assay measures the phosphorylation status of the kinase's downstream substrates, providing direct evidence of target engagement and pathway inhibition within the cell.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the picolinamide-based inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Keep samples on ice to minimize protein degradation and dephosphorylation.[5][6]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and add 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[6]
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
-
In Vivo Efficacy and Pharmacokinetic Studies
In vivo studies are crucial for evaluating the therapeutic potential and drug-like properties of a lead compound.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing the in vivo antitumor activity of a kinase inhibitor.[7][8][9]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a mixture of media and Matrigel.
-
Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).[6]
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the picolinamide-based inhibitor and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Protocol: Mouse Pharmacokinetic Study
-
Compound Administration:
-
Administer the picolinamide-based inhibitor to mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[4]
-
Data Presentation and Interpretation
The systematic collection and interpretation of quantitative data are paramount in the drug discovery process.
In Vitro Potency and Selectivity
The inhibitory activity of picolinamide-based compounds is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Selectivity is assessed by screening the compounds against a panel of kinases.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Cellular IC50 (nM) |
| Picolinamide-A | 15 | >1000 | 500 | 80 |
| Picolinamide-B | 5 | 250 | 150 | 30 |
| Picolinamide-C | 50 | >5000 | >5000 | 200 |
| Reference Drug | 10 | 100 | 80 | 50 |
This table is a representative example and does not contain real data.
In Vivo Efficacy and Pharmacokinetics
In vivo efficacy is often measured as tumor growth inhibition (TGI). Pharmacokinetic parameters provide insights into the drug's behavior in a living organism.
| Compound | Dosing Regimen | TGI (%) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Picolinamide-B | 50 mg/kg, oral, QD | 65 | 1200 | 4800 | 45 |
| Vehicle Control | - | 0 | - | - | - |
This table is a representative example and does not contain real data.
Signaling Pathways Targeted by Picolinamide-Based Kinase Inhibitors
Picolinamide-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer.
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Picolinamide-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.
The BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[1] Picolinamide-based inhibitors have been designed to target both the wild-type and mutated forms of BCR-ABL, including the challenging T315I mutation.
Conclusion and Future Directions
Picolinamide-based kinase inhibitors represent a promising class of targeted therapeutics with broad applicability in oncology and beyond. The principles of rational design, coupled with robust experimental workflows, have enabled the development of potent and selective inhibitors against a range of clinically relevant kinases. The continued exploration of the picolinamide scaffold, aided by advancements in computational chemistry and a deeper understanding of kinase biology, will undoubtedly lead to the discovery of novel and more effective therapies for a multitude of diseases. Future efforts will likely focus on the development of inhibitors with improved resistance profiles and the exploration of novel kinase targets.
References
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Al-Obeidi, F. A., et al. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(15), 5769. [Link]
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Zhang, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(1), 253-263. [Link]
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Tentler, J. J., et al. (2012). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 18(12), 3365-3375. [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
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Cerulli, J., et al. (1998). Chromium picolinate toxicity. The Annals of Pharmacotherapy, 32(4), 428-431. [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
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Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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Siolas, D., & Hannon, G. J. (2013). Patient-derived tumor xenografts as models for oncology drug development. Cancer Research, 73(17), 5289-5293. [Link]
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van der Mijn, J. C., et al. (2023). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. Fortune Journals, 7(1), 1-10. [Link]
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Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models. [Link]
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Ye, G., et al. (2021). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Toxicology and Applied Pharmacology, 429, 115702. [Link]
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Lv, X., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111769. [Link]
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MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. [Link]
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Wikipedia. (n.d.). Patient derived xenograft. [Link]
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Fujishita, T., et al. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Journal of Pharmaceutical Sciences, 100(9), 4048-4061. [Link]
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Fisher Scientific. (2023). Safety Data Sheet: Picolinamide, 98%. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
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YouTube. (2019). Common Toxicities With PI3K Inhibition. [Link]
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YouTube. (2017). Overcoming toxicities when combining PI3K inhibitors with other treatments. [Link]
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Fluorinated Kinase Inhibitors
Introduction: The Fluorine Advantage in Kinase Inhibitor Design
The strategic incorporation of fluorine into small molecule kinase inhibitors has become a cornerstone of modern medicinal chemistry. Kinases, as central regulators of cellular signaling, are major therapeutic targets, particularly in oncology.[1] The introduction of fluorine can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Fluorination can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased membrane permeability, and enhanced binding affinity to the target kinase.[1][3] These benefits arise from the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[2]
However, the very properties that make fluorinated compounds attractive can also present unique challenges in their preclinical evaluation. Physicochemical changes, such as altered lipophilicity and solubility, necessitate a thoughtful approach to the design and execution of cell-based assays.[3][4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to robustly evaluate fluorinated kinase inhibitors in a cellular context, ensuring data integrity and providing a clear path to understanding a compound's true biological activity.
Part 1: Foundational Principles for Assay Design
Before proceeding to specific protocols, it is crucial to understand the underlying principles that govern the interaction of fluorinated compounds within a cellular environment. The success of any cell-based assay hinges on the accurate assessment of a compound's effect on its intended target and the subsequent cellular phenotype.
The Impact of Fluorination on Physicochemical Properties
The addition of fluorine can dramatically alter a molecule's properties, which directly impacts its behavior in aqueous and lipid environments typical of cell-based assays.
-
Lipophilicity and Permeability: Fluorination often increases a compound's lipophilicity, which can enhance its ability to cross the cell membrane.[1] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins and lipids, complicating data interpretation.
-
Solubility: The solubility of a fluorinated inhibitor in aqueous assay buffers is a critical parameter. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves. It is essential to determine the kinetic and thermodynamic solubility of each compound in the specific media used for cell culture and lysis.[5]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can alter the charge state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with the target protein.
The Logic of a Multi-Assay Approach
No single assay can provide a complete picture of a kinase inhibitor's efficacy and mechanism of action. A multi-tiered approach is essential for building a comprehensive and trustworthy data package. This guide focuses on three key pillars of characterization:
-
Target Engagement: Does the inhibitor bind to its intended kinase target inside the cell?
-
Pathway Modulation: Does target engagement translate to the inhibition of downstream signaling?
-
Phenotypic Response: Does pathway modulation lead to the desired cellular outcome (e.g., apoptosis, growth arrest)?
Part 2: Protocols for Key Cell-Based Assays
This section provides detailed, self-validating protocols for the key assays required to characterize fluorinated kinase inhibitors. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific targets and compounds.
Tier 1: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in a physiological context.[6][7][8] It operates on the principle that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[6][7] This change is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Expertise & Experience - Causality Behind the Protocol: The key to a successful CETSA experiment is precision. The heating and cooling steps must be rapid and uniform to generate reproducible melting curves. Using a PCR cycler provides this necessary control.[6] For fluorinated compounds, which may have altered solubility, it is crucial to ensure they remain in solution upon cell lysis. The inclusion of appropriate detergents and maintaining samples on ice are critical steps.
Protocol: CETSA for a Fluorinated Kinase Inhibitor
-
Cell Preparation:
-
Seed cells in a 10 cm dish and grow to 70-80% confluency.
-
Treat cells with the desired concentration of the fluorinated kinase inhibitor or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping into ice-cold PBS containing protease and phosphatase inhibitors.
-
Pellet cells by centrifugation (300 x g, 5 min, 4°C).
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors).
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.
-
-
Thermal Treatment:
-
Transfer the supernatant to a new tube.
-
Aliquot 50 µL of the lysate into individual PCR tubes for each temperature point.
-
Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes.[6]
-
Immediately cool the tubes at 4°C for 3 minutes.[6]
-
-
Separation and Analysis:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the kinase target.
-
-
Data Interpretation:
-
Quantify the band intensities for each temperature point.
-
Normalize the data to the lowest temperature point (100% soluble).
-
Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
-
Trustworthiness - Self-Validation:
-
Loading Control: Run a parallel Western blot for a protein not expected to bind the inhibitor (e.g., GAPDH) to ensure equal protein loading and to confirm that the thermal shift is specific to the target.
-
Dose-Response: Perform the assay with a range of inhibitor concentrations to demonstrate that the thermal shift is dose-dependent.
Tier 2: Downstream Pathway Modulation - The In-Cell Western™ Assay
Principle: The In-Cell Western (ICW) assay, also known as a cytoblot, is a quantitative immunofluorescence method performed in microplates.[9] It measures the inhibition of a kinase's catalytic activity by quantifying the phosphorylation of its downstream substrate directly within fixed and permeabilized cells.[10] This provides a direct link between target engagement and functional pathway inhibition.
Expertise & Experience - Causality Behind the Protocol: The main advantage of ICW is its throughput and quantitative nature compared to traditional Western blotting.[9] The use of near-infrared fluorescent secondary antibodies minimizes background autofluorescence from cells and compounds.[10] For fluorinated compounds, it is crucial to include a "compound-only" control well to check for any intrinsic fluorescence at the detection wavelength. Proper fixation and permeabilization are also key to ensuring antibody access to the intracellular target.
Protocol: In-Cell Western™ for Downstream Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Starve cells of serum if necessary to reduce basal kinase activity.
-
Pre-treat cells with a serial dilution of the fluorinated kinase inhibitor or vehicle for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a fish gel-based buffer) for 1.5 hours at room temperature.[11]
-
Incubate with two primary antibodies simultaneously overnight at 4°C:
-
A rabbit antibody against the phosphorylated substrate.
-
A mouse antibody against a normalization protein (e.g., total target protein or a housekeeping protein like GAPDH).
-
-
Wash the plate thoroughly with PBS containing 0.1% Tween-20.
-
Incubate with two near-infrared secondary antibodies for 1 hour at room temperature, protected from light:
-
IRDye® 800CW Goat anti-Rabbit IgG (detects phospho-protein).
-
IRDye® 680RD Goat anti-Mouse IgG (detects normalization protein).
-
-
-
Imaging and Analysis:
-
Wash the plate a final time to remove unbound secondary antibodies.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the integrated intensity in both channels (700 nm for normalization, 800 nm for phospho-protein).
-
Normalize the phospho-protein signal to the normalization protein signal for each well.
-
Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Trustworthiness - Self-Validation:
-
Dual Detection: The simultaneous detection of the phosphorylated target and a normalization protein in the same well corrects for variations in cell number, ensuring accurate quantification.[10]
-
Controls: Include "no primary antibody" wells to assess background signal and "compound only" wells to check for autofluorescence.
Tier 3: Phenotypic Response - Cell Viability and Cytotoxicity Assays
Principle: These assays measure the ultimate biological consequence of kinase inhibition, such as a reduction in cell proliferation or the induction of cell death.[12] A variety of methods are available, with metabolic assays like the MTT or WST-1 assay being common choices for assessing cell viability.
Expertise & Experience - Causality Behind the Protocol: Metabolic assays rely on the conversion of a substrate (e.g., tetrazolium salt) into a colored product by metabolically active cells. It is crucial to ensure that the fluorinated inhibitor itself does not interfere with the detection method or the enzymatic reactions involved. A preliminary test of the compound with the assay reagents in a cell-free system is recommended. The duration of the assay is also critical; a short-term exposure might reveal cytotoxic effects, while a longer-term exposure (e.g., 72 hours) is better suited to assess anti-proliferative effects.
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow to adhere overnight.
-
Compound Treatment: Add serial dilutions of the fluorinated kinase inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to determine the IC50 value.[12]
-
Trustworthiness - Self-Validation:
-
Orthogonal Method: It is advisable to confirm hits with a mechanistically different assay. For example, if a metabolic assay shows a decrease in viability, this could be due to cytotoxicity or cytostasis. An assay that directly measures cell death (e.g., a lactate dehydrogenase (LDH) release assay) can distinguish between these outcomes.
-
Time Course: Running the assay at multiple time points can provide insights into the kinetics of the cellular response.
Part 3: Data Presentation and Interpretation
Summarizing quantitative data in a clear, structured format is essential for comparing the potency of different fluorinated kinase inhibitors.
Table 1: Comparative Analysis of Fluorinated Kinase Inhibitors in Cell-Based Assays
| Inhibitor | Target Kinase | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Dasatinib | Src Family | Ki-CA (Renal) | Cell Viability | Proliferation | 10 | [13] |
| PF-670462 | CK1δ | - | In Vitro Kinase | Phosphorylation | 64.18 | [14] |
| 5-Fluorouracil | TYMS | HCT116 | CETSA | Target Stabilization | Effective at nM | [6] |
| EKB-569 | EGFR | Ki-CA (Renal) | Cell Viability | Proliferation | 40 | [13] |
| Compound E5 | MK2 | Various | Cell Viability | Cytotoxicity | 3.3 (mean) | [15] |
Note: Data from in vitro assays are included for comparative purposes but should be distinguished from cell-based potency.
Conclusion
The evaluation of fluorinated kinase inhibitors requires a rigorous, multi-faceted approach that accounts for the unique physicochemical properties imparted by fluorine. By systematically assessing target engagement, pathway modulation, and phenotypic outcomes using self-validating protocols, researchers can build a robust data package that accurately reflects the inhibitor's cellular mechanism of action. The protocols and principles outlined in this guide provide a comprehensive framework for navigating the complexities of cell-based assays, ultimately accelerating the discovery and development of novel targeted therapies.
References
-
Ahn, M., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PMC. Available at: [Link]
-
Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society. Available at: [Link]
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. Available at: [Link]
-
El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
-
BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Available at: [Link]
-
Beck, J., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. Available at: [Link]
-
Li, Y., et al. (2020). Fluorescence detection of fluorine ions in biological fluids based on aggregation-induced emission. RSC Publishing. Available at: [Link]
-
Saei, A. A., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]
-
Stoddart, L. A., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. PMC. Available at: [Link]
-
Law, B. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. MDPI. Available at: [Link]
-
Vollmer, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Available at: [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. Available at: [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Available at: [Link]
-
Senger, S., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Available at: [Link]
-
ResearchGate. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Available at: [Link]
-
Zhang, J., et al. (2016). Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. PMC. Available at: [Link]
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ACS Publications. (2024). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]
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Krock, B. L., et al. (2014). A molecular case report: Functional assay of tyrosine kinase inhibitors in cells from a patient's primary renal cell carcinoma. NIH. Available at: [Link]
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bioRxiv. (2024). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. Available at: [Link]
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Liang, Y., et al. (2022). CETSA interaction proteomics define specific RNA-modification pathways as key components of fluorouracil-based cancer drug cytotoxicity. PubMed. Available at: [Link]
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Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. Available at: [Link]
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ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Available at: [Link]
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Promega Corporation. (2022). Studying Drug Target Interactions with BRET. YouTube. Available at: [Link]
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Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Available at: [Link]
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Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Available at: [Link]
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Hornung, M. W., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. NIH. Available at: [Link]
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Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. Available at: [Link]
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ResearchGate. (n.d.). Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET). Available at: [Link]
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bioRxiv. (2024). Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitors. Available at: [Link]
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Ismail, F. M. D. (2021). Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]
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Cavallaro, S., et al. (2023). Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. MDPI. Available at: [Link]
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NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available at: [Link]
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Soave, M., et al. (2016). Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells. NIH. Available at: [Link]
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Application Note: Utilizing 3,5-Difluoropicolinimidamide Hydrochloride in Enzymatic Assays for Serine Protease Inhibition
Introduction
In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Serine proteases, a ubiquitous class of enzymes involved in a myriad of physiological and pathological processes, represent a significant target class for therapeutic intervention.[1][2] The amidine functional group has been recognized as a key pharmacophore in the design of potent serine protease inhibitors, often mimicking the natural substrates of these enzymes.[3][4] This application note provides a detailed protocol and scientific rationale for the use of 3,5-difluoropicolinimidamide hydrochloride, a novel small molecule, in enzymatic assays to characterize its potential as a serine protease inhibitor.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals to reliably assess the inhibitory potency of 3,5-difluoropicolinimidamide hydrochloride against a model serine protease, trypsin. The methodologies are grounded in established principles of enzyme kinetics and employ a robust and widely used chromogenic substrate-based assay.
Principle of the Assay
The enzymatic activity of trypsin is quantified using the chromogenic substrate Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA).[5][6] Trypsin catalyzes the hydrolysis of the amide bond in BAPNA, releasing p-nitroaniline (pNA). This product has a distinct yellow color and exhibits a strong absorbance at 405-410 nm, which can be measured spectrophotometrically.[7] The rate of pNA formation is directly proportional to the enzymatic activity of trypsin.
When an inhibitor, such as 3,5-difluoropicolinimidamide hydrochloride, is introduced into the reaction, it is expected to bind to the active site of trypsin, thereby reducing the rate of BAPNA hydrolysis. The extent of inhibition can be quantified by measuring the decrease in the rate of p-nitroaniline production. By systematically varying the concentration of the inhibitor, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a critical parameter for evaluating the potency of an inhibitor.[8][9][10]
Materials and Reagents
Compound Information
| Compound Name | 3,5-Difluoropicolinimidamide Hydrochloride |
| Molecular Formula | C6H6ClF2N3 |
| Molecular Weight | 193.58 g/mol |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[11][12][13][14] |
| Safety | May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).[15][16] |
Reagent Preparation
| Reagent | Stock Concentration | Solvent/Buffer | Preparation Notes |
| Tris-HCl Buffer | 50 mM, pH 8.2 | Deionized Water | Dissolve Tris base in water, adjust pH with HCl, and bring to final volume. |
| Calcium Chloride | 20 mM | Tris-HCl Buffer | Dissolve CaCl2 in Tris-HCl buffer. |
| Trypsin (from bovine pancreas) | 1 mg/mL | 1 mM HCl | Prepare fresh before use and keep on ice. |
| BAPNA Substrate | 10 mM | DMSO | Soluble in DMSO at 50 mg/mL. Store at -20°C, protected from light.[17] |
| 3,5-Difluoropicolinimidamide HCl (Test Compound) | 10 mM | Deionized Water or DMSO | Prepare a high-concentration stock and perform serial dilutions. |
Experimental Protocols
Protocol 1: Determination of Trypsin Activity (Control)
This protocol establishes the baseline enzymatic activity of trypsin in the absence of any inhibitor.
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture for each well:
-
160 µL of 50 mM Tris-HCl buffer (pH 8.2) containing 20 mM CaCl2.
-
20 µL of 1 mg/mL Trypsin solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature.
-
Initiate the Reaction: Add 20 µL of 10 mM BAPNA substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
Protocol 2: IC50 Determination for 3,5-Difluoropicolinimidamide Hydrochloride
This protocol assesses the inhibitory effect of the test compound over a range of concentrations to determine its IC50 value.
-
Prepare Serial Dilutions: Prepare a series of dilutions of 3,5-difluoropicolinimidamide hydrochloride in the appropriate solvent (e.g., deionized water or DMSO). A common starting range is from 100 µM down to 0.1 nM.
-
Set up the Assay Plate: In a 96-well microplate, add the following to each well:
-
140 µL of 50 mM Tris-HCl buffer (pH 8.2) containing 20 mM CaCl2.
-
20 µL of the serially diluted test compound (or solvent for the uninhibited control).
-
20 µL of 1 mg/mL Trypsin solution.
-
-
Pre-incubation with Inhibitor: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of 10 mM BAPNA substrate to each well.
-
Measure Absorbance: Monitor the absorbance at 405 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Visualization of Workflows and Mechanisms
Enzymatic Reaction and Inhibition
Caption: Mechanism of trypsin-catalyzed BAPNA hydrolysis and its inhibition.
IC50 Determination Workflow
Caption: Step-by-step workflow for IC50 determination.
Data Presentation and Interpretation
The results of the IC50 determination can be tabulated for clarity. Below is an example of how to present the data.
| Inhibitor Concentration (µM) | Reaction Velocity (mOD/min) | % Inhibition |
| 0 (Control) | 50.0 | 0 |
| 0.1 | 45.2 | 9.6 |
| 1 | 30.5 | 39.0 |
| 10 | 10.1 | 79.8 |
| 100 | 2.3 | 95.4 |
A lower IC50 value indicates a more potent inhibitor. Further experiments, such as determining the Michaelis-Menten constant (Km) in the presence and absence of the inhibitor, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[18][19][20]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls should be included in every experiment:
-
No-Enzyme Control: A well containing all reaction components except for trypsin to account for any non-enzymatic hydrolysis of the substrate.
-
No-Substrate Control: A well containing all reaction components except for BAPNA to measure any background absorbance from the enzyme or inhibitor.
-
Uninhibited Control: A well containing the enzyme, substrate, and the same concentration of solvent used to dissolve the inhibitor to establish the 100% activity level.
By incorporating these controls, the assay becomes a self-validating system, providing confidence in the generated data.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for utilizing 3,5-difluoropicolinimidamide hydrochloride in enzymatic assays to assess its inhibitory activity against serine proteases. The detailed protocols, rooted in established biochemical principles, offer a reliable method for determining the IC50 value, a key parameter in the early stages of drug discovery. The inclusion of proper controls and a clear understanding of the assay's principles will enable researchers to generate high-quality, reproducible data, thereby accelerating the characterization of this and other novel enzyme inhibitors.
References
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Michaelis-Menten Kinetics. (2024, March 2). Chemistry LibreTexts. [Link]
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IC50. Wikipedia. [Link]
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3,5-Difluorobenzamide. PubChem, National Institutes of Health. [Link]
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Kotthaus, J., Steinmetzer, T., van de Locht, A., & Clement, B. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115–122. [Link]
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Hydrolysis of BAPNA substrate by trypsin. ResearchGate. [Link]
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Li, S., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 28(14), 5396. [Link]
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Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]
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Wang, Y., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 434. [Link]
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IC50 Determination. edX. [Link]
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Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024, April 8). TeachMe Physiology. [Link]
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Zhang, Y., et al. (2015). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Molecules, 20(9), 15826–15837. [Link]
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Michaelis–Menten kinetics. Wikipedia. [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). Analytical Biochemistry, 459, 36-41. [Link]
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Enzymatic Assay of Trypsin Inhibitor. Merck Millipore. [Link]
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Walker, D. H., & Firth, W. T. (1989). Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii. Antimicrobial Agents and Chemotherapy, 33(7), 1044–1047. [Link]
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(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. PubChem, National Institutes of Health. [Link]
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What are Serine protease inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
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Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. (2023, December 26). North Industrial Chemicals. [Link]
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Trypsin Activity Assay Kit. Chondrex, Inc. [Link]
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Kinetics - Control Of Enzyme Activity. Jack Westin MCAT Content. [Link]
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General Principles for the Assay of Proteases with Chromogenic Substrates. [Link]
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3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. PubChem, National Institutes of Health. [Link]
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Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792. [Link]
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Michaelis Menten Kinetics – MCAT Biochemistry. MedSchoolCoach. [Link]
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Andrews, J. M., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(7), 859–863. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. [Link]
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Hydrochloric Acid SDS. (2023, October 26). Kuehne Company. [Link]
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Three Activity-Based Assays for Serp-1. [Link]
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Measuring enzyme inhibition by drugs. (2021, January 12). YouTube. [Link]
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Tavano, O. L., & Rao, K. K. (1996). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. BioTechniques, 21(6), 1032-1034. [Link]
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Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). [Link]
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Application Note: Determining the IC50 of 3,5-difluoropicolinimidamide hydrochloride
Introduction: Unveiling the Potential of a Novel Antifungal Candidate
The rising threat of drug-resistant fungal infections necessitates the discovery and characterization of novel antifungal agents with unique mechanisms of action. Picolinamide derivatives have recently emerged as a promising class of compounds with antifungal properties.[1] This application note provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of a novel compound, 3,5-difluoropicolinimidamide hydrochloride. This will be achieved through a dual-pronged approach: a direct enzyme inhibition assay and a whole-cell antifungal activity assay.
Our hypothesis is that 3,5-difluoropicolinimidamide hydrochloride, building on the established activity of related picolinamides, targets Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[1] Sec14p plays a vital role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell viability. By inhibiting Sec14p, we anticipate that 3,5-difluoropicolinimidamide hydrochloride will disrupt these processes, leading to fungal cell death.
This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the experimental design.
Physicochemical Properties of 3,5-difluoropicolinimidamide hydrochloride
A thorough understanding of the test compound's properties is critical for accurate and reproducible results.
| Property | Value | Source |
| CAS Number | 298709-32-7 | [2] |
| Molecular Formula | C6H6ClF2N3 | |
| Molecular Weight | 193.58 g/mol | |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO and ethanol.[4] Stock solutions should be prepared in 100% DMSO. | |
| Storage | Store at room temperature in a dry, inert atmosphere.[3] |
Experimental Approach: A Two-Tiered Strategy for IC50 Determination
To provide a comprehensive understanding of the inhibitory potential of 3,5-difluoropicolinimidamide hydrochloride, we propose a two-tiered experimental approach. This strategy combines a direct, in vitro enzymatic assay with a physiologically relevant cell-based assay.
Caption: A dual-pronged approach to IC50 determination.
Tier 1: In Vitro Enzymatic Assay - Direct Inhibition of Sec14p
This assay directly measures the ability of 3,5-difluoropicolinimidamide hydrochloride to inhibit the phosphatidylinositol (PI) transfer activity of recombinant yeast Sec14p.
Principle
The assay measures the transfer of fluorescently labeled PI from donor liposomes to acceptor liposomes, a process catalyzed by Sec14p. Inhibition of this transfer by the test compound results in a decreased fluorescence signal.
Materials and Reagents
-
Recombinant S. cerevisiae Sec14p: Expressed and purified from Pichia pastoris or E. coli.
-
Donor Liposomes: Containing NBD-phosphatidylinositol (NBD-PI).
-
Acceptor Liposomes: Unlabeled.
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT.
-
Test Compound: 3,5-difluoropicolinimidamide hydrochloride.
-
Positive Control: A known Sec14p inhibitor (e.g., NPPM).[5]
-
Negative Control: DMSO (vehicle).
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
Protocol
-
Preparation of Recombinant Sec14p: Recombinant Sec14p can be expressed in Pichia pastoris or E. coli and purified using standard chromatographic techniques.[1][6]
-
Liposome Preparation: Prepare donor and acceptor liposomes by extrusion or sonication.
-
Assay Setup:
-
In a 96-well plate, add 5 µL of a serial dilution of 3,5-difluoropicolinimidamide hydrochloride (in DMSO).
-
Add 45 µL of assay buffer containing recombinant Sec14p to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
-
Initiation of Reaction:
-
Add 25 µL of donor liposomes to each well.
-
Add 25 µL of acceptor liposomes to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation: 460 nm, Emission: 535 nm) at time zero.
-
Incubate the plate at 37°C and measure the fluorescence intensity every 5 minutes for 60 minutes.
-
-
Controls:
-
Positive Control: A known Sec14p inhibitor.
-
Negative Control: DMSO vehicle.
-
No Enzyme Control: Assay buffer without Sec14p.
-
Tier 2: Cell-Based Assay - Antifungal Growth Inhibition
This assay determines the IC50 of 3,5-difluoropicolinimidamide hydrochloride by measuring its effect on the growth of Saccharomyces cerevisiae.
Principle
The growth of S. cerevisiae in liquid culture is monitored by measuring the optical density at 600 nm (OD600). The presence of an effective antifungal compound will inhibit yeast growth, resulting in a lower OD600 compared to the untreated control.
Materials and Reagents
-
Saccharomyces cerevisiae strain (e.g., BY4741).
-
Yeast extract-peptone-dextrose (YPD) medium.
-
Test Compound: 3,5-difluoropicolinimidamide hydrochloride.
-
Positive Control: A standard antifungal agent (e.g., Amphotericin B).[7]
-
Negative Control: DMSO (vehicle).
-
Sterile 96-well clear, flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 600 nm.
Protocol
-
Yeast Culture Preparation:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The following day, dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of a serial dilution of 3,5-difluoropicolinimidamide hydrochloride (in DMSO).
-
Add 198 µL of the diluted yeast culture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C with shaking for 18-24 hours.
-
-
Measurement:
-
Measure the OD600 of each well using a microplate reader.
-
-
Controls:
-
Positive Control: A standard antifungal agent.
-
Negative Control: DMSO vehicle.
-
Media Blank: YPD medium only.
-
Data Analysis and Interpretation
Accurate determination of the IC50 value requires appropriate data analysis and validation of the assay performance.
IC50 Curve Fitting
-
Calculate Percent Inhibition:
-
For the enzymatic assay: 100 * [1 - (Rate of inhibited reaction - Rate of no enzyme control) / (Rate of uninhibited reaction - Rate of no enzyme control)]
-
For the cell-based assay: 100 * [1 - (OD600 of treated well - OD600 of media blank) / (OD600 of untreated well - OD600 of media blank)]
-
-
Non-linear Regression:
Caption: Workflow for IC50 data analysis.
Assay Validation: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[11][12] It reflects the separation between the positive and negative controls.
-
Formula: Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
-
-
Interpretation:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Acceptable assay
-
Z' < 0: Unacceptable assay
-
A Z'-factor should be calculated for each assay plate to ensure the reliability of the generated IC50 data.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for determining the IC50 of 3,5-difluoropicolinimidamide hydrochloride. By employing both a direct enzymatic assay and a whole-cell antifungal assay, researchers can gain a thorough understanding of the compound's potency and its potential mechanism of action. The detailed protocols, coupled with robust data analysis and assay validation procedures, will enable the generation of high-quality, reproducible data, which is essential for the advancement of novel antifungal drug discovery programs.
References
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- Ryan, M. M., et al. (2007). The yeast P4-ATPase Drs2p-Cdc50p is a flippase for phosphatidylserine. Journal of Biological Chemistry, 282(34), 24599-24607.
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- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
GraphPad. (n.d.). Fitting the absolute IC50. Retrieved from [Link]
- Grabon, A., et al. (2018). A simple and inexpensive quantitative technique for determining chemical sensitivity in Saccharomyces cerevisiae.
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzamide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]
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-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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YouTube. (2022). IC50 values by using GraphPad Prism. Retrieved from [Link]
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-
PubChem. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]
-
Frontiers. (n.d.). Role of SEC14-like phosphatidylinositol transfer proteins in membrane identity and dynamics. Retrieved from [Link]
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YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Kinase Inhibition Profiling
<I38>
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, cell growth, and differentiation.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1][3] This modification acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[4][5] This has made kinases one of the most important classes of drug targets in modern medicine.[6]
Kinase inhibitor profiling is the systematic screening of chemical compounds to determine their potency and selectivity against a panel of kinases.[7] This process is a cornerstone of drug discovery, providing crucial information to guide the development of new therapeutics.[4][5] A comprehensive understanding of a compound's kinase selectivity profile is essential for predicting its biological effects, minimizing off-target toxicities, and developing safer, more effective drugs.[7]
This guide provides a detailed overview of the experimental setup for kinase inhibition profiling, from the selection of appropriate assay technologies to the rigorous analysis of the resulting data. It is intended for researchers, scientists, and drug development professionals seeking to establish or refine their kinase profiling workflows.
Choosing the Right Assay Platform: A Critical First Step
The selection of an appropriate assay technology is a pivotal decision in designing a kinase profiling experiment. A wide variety of assay formats are available, each with its own set of advantages and limitations.[6][8] The choice of platform will depend on several factors, including the specific research question, the desired throughput, cost, and available instrumentation.[9]
Kinase assay technologies can be broadly categorized into three main groups:
-
Biochemical Assays: These assays utilize purified recombinant kinase enzymes and substrates in a cell-free system. They directly measure the enzymatic activity of the kinase or the binding of an inhibitor. Biochemical assays are highly versatile and amenable to high-throughput screening (HTS).[6]
-
Cell-Based Assays: These assays measure kinase activity or target engagement within a live-cell context.[10] They provide a more physiologically relevant assessment of a compound's activity, taking into account factors like cell permeability and the presence of endogenous ATP and substrates.[11]
-
Radiometric Assays: This classic method tracks the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[5] While considered a gold standard for its directness and sensitivity, the requirement for handling radioactive materials has led to the development of numerous non-radioactive alternatives.[5][6]
Comparison of Common Kinase Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction. Low kinase activity results in high ATP and a strong luminescent signal.[2][12] | Homogeneous "mix-and-read" format, high sensitivity, suitable for HTS.[2] | Indirect measurement, susceptible to interference from compounds that affect luciferase. |
| Fluorescence-Based (e.g., TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate.[1][5][12] | High sensitivity, homogeneous format, allows for kinetic studies.[1] | Requires labeled substrates, potential for light scattering or quenching interference. |
| ELISA-Based | Uses a phospho-specific antibody to detect the phosphorylated substrate immobilized on a plate.[12] | Direct detection, can be highly specific. | Labor-intensive, multiple wash steps, not ideal for HTS.[12] |
| Mobility Shift Assay | Separates the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility. | Label-free, provides information on substrate conversion. | Lower throughput, requires specialized instrumentation. |
| Cellular Target Engagement (e.g., NanoBRET™) | Measures the binding of a compound to its kinase target within live cells using bioluminescence resonance energy transfer.[13] | Physiologically relevant, measures direct target binding.[10] | Requires genetic modification of cells, availability of specific probes.[10] |
Experimental Design and Optimization: The Foundation of Reliable Data
A well-designed and optimized kinase assay is crucial for generating accurate and reproducible data. Several key parameters must be carefully considered and validated.[1][4]
Key Optimization Parameters:
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the assay is running under linear conditions, avoiding substrate depletion or product inhibition.[1] Titrating the enzyme concentration is a key first step to establish a robust signal.[4]
-
ATP Concentration: The concentration of ATP is a critical factor, particularly when screening for ATP-competitive inhibitors.[4][14] For initial screening, using an ATP concentration close to the Michaelis constant (Km) of the kinase is a common practice.[14] However, for a more physiologically relevant assessment, ATP concentrations that mimic cellular levels may be used.[6]
-
Reaction Time and Temperature: The incubation time and temperature should be optimized to ensure the reaction is in the linear range and that the enzyme remains stable.
-
Buffer Conditions: The pH, salt concentration, and the presence of cofactors (e.g., Mg²⁺) should be optimized for each specific kinase.[9]
-
DMSO Tolerance: Most compound libraries are dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on kinase activity.[1]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} A typical workflow for developing and executing a kinase inhibition assay.
Step-by-Step Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for performing a biochemical kinase inhibition assay using a luminescence-based ATP detection method (e.g., ADP-Glo™). This method measures the amount of ADP produced, which is directly proportional to kinase activity.[12]
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing appropriate salts, pH buffer, and cofactors)
-
Test compounds (serially diluted)
-
Positive control inhibitor (known inhibitor of the kinase)
-
Vehicle control (e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay plate. Include wells with vehicle control (for 0% inhibition) and wells without enzyme (for 100% inhibition/background).
-
Kinase Reaction Initiation:
-
Prepare a kinase/substrate master mix in the kinase assay buffer.
-
Add the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final volume and concentrations of all components should be at their pre-determined optimal levels.
-
-
Incubation: Incubate the plate at the optimized temperature (e.g., 30°C) for the optimized duration (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.[12]
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.[12]
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Rigorous data analysis is essential to extract meaningful information from kinase profiling experiments. The primary goal is to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).[7]
Data Analysis Workflow:
-
Data Normalization: The raw luminescence data is first normalized. The signal from the vehicle control wells (0% inhibition) is set as 100% activity, and the signal from the no-enzyme or potent inhibitor wells (100% inhibition) is set as 0% activity.
-
Dose-Response Curve Generation: The normalized percent inhibition values are plotted against the logarithm of the inhibitor concentration.
-
IC50 Calculation: The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, Spotfire). The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[2][15] It takes into account the dynamic range of the assay and the variability of the data.[15][16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][15]
dot graph G { layout=neato; node [shape=point, width=0.1, height=0.1]; edge [arrowhead=none, penwidth=1.5];
} The logical flow of data analysis in kinase inhibition profiling.
Interpreting Selectivity Profiles
A key output of kinase profiling is the selectivity profile of a compound. This is often visualized as a dendrogram or a tree map, showing the potency of the compound against a large panel of kinases. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases.[17] Conversely, a non-selective inhibitor will show activity against multiple kinases.
The selectivity score (S-score) is a metric used to quantify the selectivity of a kinase inhibitor.[14] It is calculated by dividing the number of kinases that a compound inhibits above a certain threshold by the total number of kinases tested.[14] A lower S-score indicates a more selective compound.
Advanced Profiling Strategies: Beyond the IC50
While IC50 determination is the workhorse of kinase profiling, more advanced strategies can provide deeper insights into a compound's mechanism of action and its effects in a more physiological context.
Cellular Target Engagement
As mentioned earlier, cellular target engagement assays are becoming increasingly important.[10] These assays confirm that a compound can enter the cell and bind to its intended target at concentrations that are effective in biochemical assays.[13] Discrepancies between biochemical and cellular potency can highlight issues with cell permeability or efflux, or the influence of high intracellular ATP concentrations.[11]
Residence Time and Binding Kinetics
The duration of time that a compound remains bound to its target (residence time) can have a significant impact on its pharmacological effect. Techniques like Surface Plasmon Resonance (SPR) can be used to measure the on- and off-rates of an inhibitor, providing a more detailed understanding of its binding kinetics.[7]
Allosteric vs. ATP-Competitive Inhibition
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[18] However, allosteric inhibitors, which bind to a different site on the kinase, are gaining interest as they can offer greater selectivity.[18][19] Specific assay formats can be designed to distinguish between these two modes of inhibition.[2] For example, the IC50 of an ATP-competitive inhibitor will increase as the ATP concentration in the assay is raised, while the IC50 of a non-competitive or allosteric inhibitor will be largely unaffected.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | High data variability, low signal-to-background ratio. | Re-optimize enzyme/substrate/ATP concentrations. Check for reagent instability. Ensure consistent pipetting. |
| High False Positive Rate | Compound interference with the assay technology (e.g., luciferase inhibition, fluorescence quenching). | Use an orthogonal assay with a different detection method to confirm hits. |
| Poor Correlation Between Biochemical and Cellular Activity | Poor cell permeability, active efflux from cells, high intracellular ATP concentration outcompeting the inhibitor. | Perform cellular target engagement assays. Modify compound structure to improve cell permeability. |
| Irreproducible IC50 Values | Reagent degradation, inconsistent assay conditions, compound precipitation. | Use fresh reagents. Strictly control incubation times and temperatures. Check compound solubility in assay buffer. |
Conclusion
Kinase inhibition profiling is a complex but essential component of modern drug discovery. A well-designed and executed profiling strategy, built on a foundation of robust assay development, rigorous data analysis, and a clear understanding of the underlying biology, is critical for the successful development of novel kinase-targeted therapies. By carefully selecting the appropriate assay platforms, optimizing experimental conditions, and thoughtfully interpreting the resulting data, researchers can gain the crucial insights needed to advance their drug discovery programs.
References
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]
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Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Available from: [Link]
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Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Available from: [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
- Allen, J. J., et al. (2012). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 109(15), 5615-5620.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Available from: [Link]
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Wikipedia. (n.d.). Z-factor. Available from: [Link]
- Barnett, S. F., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions, 48(3), 877–887.
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ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Available from: [Link]
- Du, J., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(9), 2239–2250.
- Jaiswal, R. K., et al. (2019). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Molecular Cancer Therapeutics, 18(11), 2133–2145.
- Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388.
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ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). Available from: [Link]
- Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 384(2), 269–277.
- Vasta, J. D., et al. (2026, January 21). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv.
- Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]
- Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 110(46), 18592-18597.
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Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Available from: [Link]
- Robers, M. B., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. Journal of Biological Chemistry, 299(4), 103001.
- Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214.e11.
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Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available from: [Link]
- Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(8), 864–872.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube.
- Scott, J. S., & Degorce, S. L. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
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Application Note: Quantitative Analysis of 3,5-Difluoropicolinimidamide Hydrochloride Using Reverse-Phase HPLC and GC-MS
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 3,5-difluoropicolinimidamide hydrochloride, a key pharmaceutical intermediate. Recognizing the critical need for accurate analytical oversight in drug development and quality control, we provide detailed protocols for two orthogonal techniques: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4] This document is intended to guide researchers, scientists, and drug development professionals in establishing reliable analytical workflows for this compound.
Introduction: The Rationale for Method Selection
3,5-Difluoropicolinimidamide hydrochloride is a fluorinated aromatic amine derivative. The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents, making it amenable to analysis by reverse-phase HPLC. The presence of a chromophore in the aromatic ring structure allows for straightforward detection using UV spectrophotometry.
However, to ensure comprehensive analytical characterization and to provide a secondary, confirmatory method, a GC-MS approach is also detailed. While the hydrochloride salt is non-volatile, derivatization or analysis of the free base form after extraction can be performed. The high sensitivity and specificity of mass spectrometry make it an excellent tool for trace-level analysis and impurity profiling. The development of orthogonal methods (based on different separation and detection principles) provides a high degree of confidence in the analytical results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
This method employs reverse-phase HPLC to separate 3,5-difluoropicolinimidamide from potential impurities. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The analyte, being moderately polar, will partition between the stationary and mobile phases, allowing for its separation. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The peak area is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[5]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
3,5-Difluoropicolinimidamide hydrochloride reference standard
-
2.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with dilute orthophosphoric acid.[5]
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3,5-difluoropicolinimidamide hydrochloride reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by DAD) |
| Run Time | 25 minutes |
2.2.4. System Suitability
Before sample analysis, perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[1][6]
2.3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD can further confirm the specificity.
2.3.2. Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1] Analyze the prepared calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
2.3.3. Accuracy
Accuracy is determined by spiking a known concentration of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated.
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
2.3.4. Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, by different analysts, or with different equipment.
| Precision Level | Acceptance Criteria for RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1[5]
2.3.6. Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all variations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
This method is intended as a confirmatory technique. Due to the low volatility of the hydrochloride salt, the analysis is performed on the free base of 3,5-difluoropicolinimidamide. This is achieved by a liquid-liquid extraction of an alkalinized aqueous solution of the sample into an organic solvent. The extract is then injected into the GC-MS system. The compound is separated from other volatile components in the gas chromatograph and subsequently detected by the mass spectrometer, which provides both quantitative data and structural information for confirmation of identity.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an appropriate data system.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.[7]
-
Reagents and Solvents:
-
Dichloromethane (GC grade)
-
Sodium hydroxide solution (1 M)
-
Anhydrous sodium sulfate
-
3,5-Difluoropicolinimidamide hydrochloride reference standard
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
3.2.2. Sample Preparation
-
Accurately weigh an amount of sample containing approximately 1 mg of 3,5-difluoropicolinimidamide hydrochloride into a 15 mL centrifuge tube.
-
Add 5 mL of water and vortex to dissolve.
-
Add the internal standard solution.
-
Add 1 mL of 1 M sodium hydroxide solution to basify the solution to a pH > 10.
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate.
-
Inject 1 µL of the dried organic extract into the GC-MS.
3.2.3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 amu |
| Quantification Ions | To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragment ions) |
Method Validation
The GC-MS method should also be validated for specificity, linearity, accuracy, precision, LOD, and LOQ, following similar principles as the HPLC method and in accordance with ICH guidelines.[8][9]
Data Presentation and Workflow
Summary of HPLC Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Specificity | No interference observed | No interference at the retention time of the analyte |
Analytical Workflow Diagram
Caption: Analytical workflow for the quantification of 3,5-difluoropicolinimidamide hydrochloride.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical strategy for the accurate and reliable quantification of 3,5-difluoropicolinimidamide hydrochloride. The HPLC method is suitable for routine quality control, while the GC-MS method serves as a valuable tool for confirmation and impurity identification. Adherence to the described protocols and validation procedures will ensure the generation of high-quality data that meets regulatory expectations.
References
- Narasimha Reddy Kotla et al. (2014). Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342.
-
NIH. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF POTENTIAL DEGRADATION PRODUCTS OF DIFLUPREDNATE IN OPHTHALMIC EMULSION. Retrieved from [Link]
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Van Nimmen, N., & Veulemans, H. (2004). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of occupational and environmental hygiene, 1(1), 13–20. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Widjaja, S. J., & Tjahjono, D. H. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 163.
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Musile, G., et al. (2021). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Analytical Toxicology, 45(9), 1018–1025. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
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Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
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Application Note: A Robust Strategy for the HPLC Purification of Fluorinated Picolinimidamides
Abstract
Fluorinated picolinimidamides represent a class of compounds with significant potential in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine substitution.[1] However, these same properties present distinct challenges for purification by High-Performance Liquid Chromatography (HPLC). This application note presents a comprehensive guide for the development of robust reversed-phase HPLC (RP-HPLC) purification protocols for these molecules. It delves into the underlying chromatographic principles, explains the rationale behind method development choices, and provides a detailed, actionable protocol for scientists and researchers.
Introduction: The Purification Challenge
The purification of fluorinated picolinimidamides is complicated by a confluence of factors inherent to their structure:
-
Basicity and Peak Tailing: The picolinimidamide core contains multiple basic nitrogen atoms, making it susceptible to strong interactions with acidic residual silanols on the surface of silica-based stationary phases. This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and purity.[2][3]
-
Unique Fluorine Interactions: The high electronegativity of fluorine atoms can alter the electronic properties of the aromatic ring and introduce dipole moments.[1] This can lead to unique and sometimes unpredictable retention behaviors that differ significantly from their non-fluorinated analogs.[4][5] Fluorinated phases can offer alternative selectivity for such compounds.[4][6]
-
Solubility and Stability: The physicochemical properties, including pKa and lipophilicity (LogP), are critical for designing an effective separation method.[7][8][9][10] The picolinimidamide structure suggests a basic nature, which will be highly influenced by mobile phase pH.[11]
Addressing these challenges requires a systematic approach to method development, focusing on controlling secondary interactions and leveraging unique stationary phase selectivities.
Foundational Strategy: Physicochemical-Guided Method Development
A successful purification strategy begins with an understanding of the analyte's key physicochemical properties. For a novel fluorinated picolinimidamide, estimating or experimentally determining the pKa and LogP is a critical first step.
-
pKa (Acid Dissociation Constant): This value dictates the ionization state of the molecule at a given pH.[10][12] For basic compounds like picolinimidamides, working at a pH at least 2 units away from the pKa of the protonated form is crucial to ensure a consistent, single ionic state and prevent peak distortion.
-
LogP (Octanol-Water Partition Coefficient): This measures the hydrophobicity of the molecule.[13][14] The LogP value provides a starting point for estimating the required organic solvent concentration for elution in reversed-phase chromatography. Fluorination generally decreases lipophilicity compared to a methyl group equivalent.[5]
Table 1: Key Physicochemical Parameters and Their Chromatographic Impact
| Parameter | Definition | Impact on HPLC Method Development |
| pKa | The pH at which a compound is 50% ionized.[10] | Determines the optimal mobile phase pH to control ionization, minimize secondary interactions, and achieve symmetrical peak shapes.[12] |
| LogP | The ratio of a compound's concentration in octanol vs. water.[13] | Predicts retention in reversed-phase HPLC. Higher LogP values generally lead to longer retention times.[8][14] |
| LogD | The distribution coefficient at a specific pH; for ionizable compounds, it is the effective lipophilicity at that pH. | A more practical measure than LogP for ionizable compounds, as it accounts for the influence of mobile phase pH on retention. |
Strategic HPLC Method Development
The development of a purification method should be a logical, stepwise process designed to identify the optimal parameters for resolution, peak shape, and throughput.
Column Selection: Beyond Standard C18
While C18 columns are the workhorse of reversed-phase HPLC, they are often not optimal for highly basic or fluorinated compounds due to silanol interactions and limited selectivity.[4][15]
-
Pentafluorophenyl (PFP) Phases: These columns are highly recommended for separating fluorinated and aromatic compounds.[4] PFP phases offer multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can provide unique selectivity for halogenated compounds.[4]
-
End-capped C18/C8 Phases: If a traditional alkyl phase is used, selecting a column with robust end-capping is essential to minimize the exposure of analytes to acidic silanol groups, thereby reducing peak tailing.[2]
-
Polymer-Based Columns: For separations requiring extreme pH conditions, polymer-based columns offer enhanced stability compared to silica-based columns.[16][17]
Table 2: Recommended Column Chemistries for Fluorinated Picolinimidamides
| Stationary Phase | Primary Interaction Mechanism(s) | Key Advantages for this Application |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Enhanced selectivity for positional isomers and halogenated compounds.[4] Often yields better peak shapes for fluorinated aromatics. |
| High-Purity, End-Capped C18 | Hydrophobic | Good general-purpose starting point. Modern, high-purity silica with effective end-capping minimizes tailing for basic compounds. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Alternative selectivity to C18, particularly for aromatic compounds. Provides different elution orders. |
Mobile Phase Optimization: Controlling Interactions
The mobile phase is the most powerful tool for manipulating selectivity and ensuring good chromatography.
-
pH Control: This is the most critical parameter for basic analytes.
-
Low pH (2-3): Using an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) ensures that the basic picolinimidamide is fully protonated and silanol groups on the stationary phase are suppressed. This minimizes secondary ionic interactions and typically yields sharper peaks.
-
High pH (8-10): Using a buffer like ammonium bicarbonate or ammonium hydroxide deprotonates the basic analyte, which can also lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymeric phases) to prevent silica dissolution.[2]
-
-
Organic Modifier: Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol can offer alternative selectivity and should be explored if acetonitrile does not provide adequate resolution.
-
Additives: TFA is a common ion-pairing agent that can improve peak shape for bases, but it can be difficult to remove post-purification and may suppress ionization in mass spectrometry.[16] Formic acid is a more MS-friendly alternative.
Workflow for Method Development
The following diagram outlines a systematic approach to developing a purification method from scratch.
Caption: Systematic workflow for HPLC method development.
Detailed Purification Protocol
This protocol provides a robust starting point for the preparative purification of a fluorinated picolinimidamide derivative.
Materials and Equipment
-
HPLC System: Preparative HPLC system with gradient capability, UV detector, and fraction collector. A mass spectrometer for mass-directed purification is highly recommended.[18][19][20]
-
Columns:
-
Analytical: PFP, 4.6 x 150 mm, 5 µm
-
Preparative: PFP, 21.2 x 150 mm, 5 µm (or appropriate dimension for scale)
-
-
Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water.
-
Additives: Formic acid (FA, LC-MS grade), Trifluoroacetic acid (TFA, HPLC grade).
-
Sample: Crude fluorinated picolinimidamide dissolved in a suitable solvent (e.g., DMSO, or mobile phase A/B mixture).
Step-by-Step Protocol
Step 1: Sample Preparation
-
Prepare a stock solution of the crude material at ~10-20 mg/mL in DMSO.
-
For analytical method development, dilute this stock 1:100 in 50:50 water:acetonitrile. The final concentration should be low enough to avoid overloading the analytical column.
Step 2: Analytical Method Development (Scouting)
-
System Setup:
-
Column: PFP, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or determined UV max)
-
-
Run a fast scouting gradient:
-
Time 0.0 min: 5% B
-
Time 5.0 min: 95% B
-
Time 6.0 min: 95% B
-
Time 6.1 min: 5% B
-
Time 8.0 min: 5% B
-
-
Analyze the chromatogram: Identify the retention time (t_R) of the target compound. Note the peak shape and resolution from nearby impurities.
Step 3: Gradient Optimization
-
Based on the scouting run, design a focused gradient. For example, if the peak of interest eluted at 3.5 minutes (corresponding to ~68% B), a new gradient could be:
-
Time 0.0 min: 50% B
-
Time 15.0 min: 80% B (This is a 2%/min slope)
-
Time 16.0 min: 95% B
-
Time 17.0 min: 95% B
-
Time 17.1 min: 50% B
-
Time 20.0 min: 50% B
-
-
Inject the sample and confirm that resolution has improved. Adjust the gradient slope as needed to achieve baseline separation of the target peak.
Step 4: Scale-Up to Preparative HPLC
-
Column Change: Install the preparative PFP column (e.g., 21.2 x 150 mm).
-
Flow Rate Adjustment: Scale the flow rate geometrically based on the column cross-sectional area.
-
New Flow Rate = Old Flow Rate x (New Column Radius² / Old Column Radius²)
-
For a 21.2 mm ID column from a 4.6 mm ID column: 1.0 mL/min x (10.6² / 2.3²) ≈ 21.2 mL/min.
-
-
Gradient Time Adjustment: The gradient time points remain the same.
-
Injection Loading Study:
-
Dissolve the crude material in the minimal amount of strong solvent (like DMSO) and then dilute with Mobile Phase A to prevent poor peak shape from solvent effects.
-
Perform a series of injections with increasing mass (e.g., 10 mg, 25 mg, 50 mg) to determine the maximum loading capacity before resolution is compromised.
-
Step 5: Purification and Fraction Analysis
-
Inject the optimized amount of crude material onto the preparative system.
-
Collect fractions based on the UV trace or, ideally, by mass-directed fractionation.[18][19] Mass-directed purification significantly reduces the number of fractions to be analyzed post-run.[19][20]
-
Analyze the collected fractions using the optimized analytical HPLC method to confirm purity.
-
Pool the pure fractions, and remove the solvent via lyophilization or rotary evaporation.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | - Secondary interactions with silanols.- Mobile phase pH is too close to analyte pKa. | - Switch to a PFP or a highly end-capped column.- Lower the mobile phase pH with 0.1% TFA or FA.- Ensure mobile phase pH is >2 units away from the pKa. |
| Poor Resolution | - Inappropriate column selectivity.- Gradient is too steep. | - Screen alternative columns (e.g., Phenyl-Hexyl).- Decrease the gradient slope (%B/min) around the elution time of the target peak. |
| Split Peaks | - Column void or blockage.- Sample solvent is much stronger than the mobile phase. | - Reverse flush the column (if permissible) or replace it.- Dissolve the sample in a solvent similar in strength to the initial mobile phase conditions. |
| No/Low Recovery | - Irreversible adsorption on the column.- Analyte precipitation on-column. | - Check for sample solubility in the mobile phase.- Use a different stationary phase or mobile phase additive. |
Conclusion
The successful HPLC purification of fluorinated picolinimidamides is highly achievable through a systematic and scientifically grounded approach. By understanding the fundamental physicochemical properties of the target molecule and making informed choices regarding the stationary and mobile phases, researchers can overcome challenges like peak tailing and achieve high-purity material. The use of PFP columns combined with an optimized acidic mobile phase provides a powerful starting point for developing a robust and reproducible purification protocol. Integrating advanced techniques like mass-directed fractionation further enhances the efficiency and confidence of the purification workflow.
References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Vidal-Moya, J. A., et al. (2018). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
protocols.io. (2016). HPLC Purification of Peptides. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
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Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Müller, M., et al. (2012). Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. Available at: [Link]
-
Müller, M., et al. (2012). Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Gilson. (n.d.). Mass Directed Fraction Collection for HPLC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Picolinimidamide. PubChem Compound Database. Available at: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available at: [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Picolinamide. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Considerations for Mass-Directed Purification. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
Dong, M. W. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of LogP, LogD, and pKa Obtained by Current Method vs Literature Values. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Available at: [Link]
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available at: [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Available at: [Link]
-
Biotage. (2023). How to purify your peptide using mass directed flash chromatography. Available at: [Link]
-
Agilent. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Available at: [Link]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]
-
Agilent. (n.d.). Updating Solid Phase Extraction Methods. Available at: [Link]
-
SwissADME. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Martin, B. R., et al. (2008). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available at: [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine-2-carboximidamide hydrochloride. PubChem Compound Database. Available at: [Link]
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large-scale synthesis of 3,5-difluoropicolinimidamide hydrochloride
An Application Note for the Large-Scale Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3,5-difluoropicolinimidamide hydrochloride, a critical building block in contemporary drug discovery and development. The synthesis is based on the well-established Pinner reaction, converting the readily available 3,5-difluoropicolinonitrile into the target amidine hydrochloride with high purity and yield. This document offers a detailed, step-by-step methodology suitable for scale-up, an in-depth discussion of the chemical principles and rationale behind the procedural choices, rigorous safety protocols, and robust analytical methods for quality control. The guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology industries.
Introduction and Scientific Rationale
3,5-Difluoropicolinimidamide hydrochloride serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the difluorinated pyridine ring and the reactive amidine moiety makes it a versatile scaffold for developing novel therapeutics. The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most direct and reliable methods for converting nitriles into the corresponding imidates and, subsequently, amidines.[1]
The chosen synthetic strategy proceeds in two main stages:
-
Formation of the Pinner Salt: 3,5-Difluoropicolinonitrile is reacted with an anhydrous alcohol, typically ethanol, in the presence of a strong acid catalyst (anhydrous hydrogen chloride) to form the corresponding ethyl 3,5-difluoropicolinimidate hydrochloride.
-
Ammonolysis: The intermediate Pinner salt is then treated with ammonia to yield the final product, 3,5-difluoropicolinimidamide hydrochloride.
The causality for this methodological choice is rooted in its efficiency and scalability. The reaction mechanism is initiated by the protonation of the nitrile nitrogen by HCl, which significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by ethanol, leading to the formation of the imidate hydrochloride, commonly known as a Pinner salt.[2] Subsequent reaction with ammonia displaces the ethoxy group to form the thermodynamically stable amidine hydrochloride.[1] Anhydrous conditions are paramount throughout the process to prevent the hydrolysis of the nitrile or the Pinner salt intermediate to undesired esters or amides.[2]
Overall Synthetic Workflow
The diagram below outlines the high-level process for the synthesis, from the starting nitrile to the final, purified hydrochloride salt.
Caption: High-level workflow for the synthesis of 3,5-difluoropicolinimidamide HCl.
Detailed Experimental Protocol
This protocol is designed for a nominal 1.0 kg scale of the starting material, 3,5-difluoropicolinonitrile. Adjustments may be necessary based on specific reactor geometries and available equipment.
Reagent and Equipment Specifications
Equipment:
-
20 L glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, gas inlet tube, and a condenser connected to a gas scrubber system (containing NaOH solution).
-
Filtration apparatus (Nutsche filter or similar).
-
Vacuum oven.
-
All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity | Purity |
| 3,5-Difluoropicolinonitrile | 298709-29-2 | 140.09 | 1.00 | 1.00 kg | >98% |
| Anhydrous Ethanol | 64-17-5 | 46.07 | ~10 vol | 10.0 L | >99.8% |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | 1.50 | ~389 g | >99.9% |
| Ammonia (gas) | 7664-41-7 | 17.03 | 3.00 | ~365 g | >99.9% |
| Diethyl Ether (for washing) | 60-29-7 | 74.12 | As needed | ~2.0 L | Anhydrous |
Part A: Synthesis of Ethyl 3,5-difluoropicolinimidate hydrochloride (Pinner Salt)
-
Reactor Setup: Under a nitrogen atmosphere, charge the 20 L reactor with 3,5-difluoropicolinonitrile (1.00 kg, 7.14 mol) and anhydrous ethanol (8.0 L).
-
Cooling: Begin agitation and cool the resulting solution to 0-5 °C using a suitable cooling bath.
-
HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas (~389 g, 10.7 mol) into the vigorously stirred solution through a subsurface gas dispersion tube. Crucial: Monitor the reactor temperature closely and maintain it below 10 °C throughout the addition. The addition is highly exothermic.
-
Reaction: After the HCl addition is complete, allow the reaction mixture to stir at 5-10 °C. A white precipitate of the Pinner salt will form.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting nitrile is consumed (typically 4-8 hours).
-
Isolation: Once the reaction is complete, stop the agitation and filter the thick slurry through a Nutsche filter under a nitrogen blanket.
-
Washing: Wash the filter cake with cold (0-5 °C) anhydrous diethyl ether (2 x 1.0 L) to remove any residual starting material and HCl.
-
Drying: Do not over-dry the Pinner salt as it can be unstable. Immediately proceed to the next step.
Part B: Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride
-
Reactor Setup: Return the wet Pinner salt cake to the cleaned and dried 20 L reactor. Add anhydrous ethanol (8.0 L) under a nitrogen atmosphere.
-
Cooling: Begin agitation to form a slurry and cool the mixture to 0-5 °C.
-
Ammonolysis: Slowly introduce ammonia gas (~365 g, 21.4 mol) via a subsurface inlet. Maintain the internal temperature below 15 °C. This step is also exothermic.
-
Reaction: After the ammonia addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the conversion of the Pinner salt to the amidine hydrochloride by HPLC. The reaction will also produce ammonium chloride (NH₄Cl) as a byproduct.
-
Product Isolation: Cool the reaction mixture to 0-5 °C for 1-2 hours to ensure complete precipitation of the product. Filter the solid product using the Nutsche filter.
-
Washing: Wash the filter cake with a minimal amount of cold (0-5 °C) anhydrous ethanol (2 x 0.5 L) to remove the majority of the more soluble NH₄Cl byproduct.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The typical yield is 80-90%.
Reaction Mechanism
The Pinner reaction is a classic example of nitrile activation by acid catalysis. The key mechanistic steps are illustrated below.
Caption: Simplified mechanism of the Pinner reaction followed by ammonolysis.
Safety and Handling Precautions
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a face shield, and chemically resistant gloves.[3]
-
Ventilation: All operations must be conducted in a certified, high-performance chemical fume hood or a walk-in hood suitable for large-scale reactions.
-
Hydrogen Chloride Gas: HCl is extremely corrosive and toxic upon inhalation. Use a dedicated gas cabinet with leak detection. Ensure the gas delivery system is pressure-tested and a scrubber filled with a caustic solution is in place to neutralize any unreacted gas.
-
Ammonia Gas: Ammonia is toxic and corrosive. Handle with the same precautions as HCl gas.
-
Exothermic Reactions: Both the HCl addition and the ammonolysis steps are highly exothermic. Maintain strict temperature control with an efficient cooling system and slow, controlled addition of reagents to prevent thermal runaway.
-
Spill and Emergency Care: Keep appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
Characterization and Quality Control
The final product should be a white to off-white crystalline solid. Its identity and purity must be confirmed using the following analytical methods.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with the structure of 3,5-difluoropicolinimidamide hydrochloride |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ at m/z corresponding to the free base (C₆H₆F₂N₃) |
| Purity | HPLC (e.g., C18 column) | ≥ 98.0% |
| Melting Point | Melting Point Apparatus | Report range |
| Residual Solvent | GC-HS | Ethanol ≤ 5000 ppm |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of 3,5-difluoropicolinimidamide hydrochloride. By carefully controlling reaction parameters, especially temperature and anhydrous conditions, this key pharmaceutical intermediate can be produced in high yield and purity. The outlined safety procedures are critical for the successful and safe execution of this synthesis on a large scale.
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-
El-Shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. [Link]
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-
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-
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Application Notes and Protocols: Safe Handling and Storage of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the widespread use of fluorinated aromatic compounds in drug discovery and development.[1] However, the very features that make these compounds valuable can also introduce significant handling and storage challenges. This guide provides a comprehensive overview of best practices, grounded in scientific principles, to ensure the safe and effective management of these important chemical entities.
Understanding the Inherent Hazards of Fluorinated Aromatics
A thorough understanding of the potential hazards associated with fluorinated aromatic compounds is the foundation of safe laboratory practice. The nature and degree of hazard can vary significantly depending on the extent and position of fluorination, as well as the presence of other functional groups.
Chemical Reactivity and Stability
The high electronegativity of fluorine can dramatically influence the reactivity of the aromatic ring. While highly fluorinated benzenes, such as hexafluorobenzene, are generally inert to electrophilic attack, they are activated towards nucleophilic aromatic substitution.[2][3] This is a critical consideration when selecting reagents and reaction conditions.
Conversely, the carbon-fluorine bond is exceptionally strong, contributing to the high thermal stability of many polyfluorinated aromatic compounds.[2][3] However, decomposition at elevated temperatures can occur, potentially releasing hazardous volatile organofluorine species.[4][5][6] For instance, the thermal decomposition of perfluorooctanoic acid (PFOA) on granular activated carbon can begin at temperatures as low as 200°C.[4][5]
Toxicological Profile
The toxicological properties of fluorinated aromatic compounds can be complex and are not always fully characterized. For example, hexafluorobenzene is known to cause irritation to the eyes, skin, and respiratory and digestive tracts, and may lead to central nervous system depression.[7][8] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its unique toxicological profile and permissible exposure limits.
Table 1: Hazard Summary for a Representative Fluorinated Aromatic Compound: Hexafluorobenzene
| Hazard Type | Description | Source |
| Acute Toxicity | May cause eye and skin irritation. Ingestion can lead to gastrointestinal irritation. Inhalation may cause dizziness or suffocation. | [8] |
| Chronic Effects | Effects may be delayed. | [8] |
| Target Organs | Central nervous system. | [7][8] |
| Physical Hazards | Flammable liquid. Flash point: 10°C. | [7][8] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure to fluorinated aromatic compounds.
Engineering Controls: The First Line of Defense
-
Fume Hoods: All manipulations of volatile fluorinated aromatic compounds or reactions that may generate aerosols should be conducted in a properly functioning chemical fume hood.[1]
-
Glove Boxes: For particularly hazardous, air-sensitive, or moisture-sensitive fluorinated compounds, the use of a glove box with an inert atmosphere is highly recommended.[1][9]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment for the specific compound and procedure.[1]
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
-
Hand Protection: The choice of gloves should be guided by the glove manufacturer's compatibility chart for the specific fluorinated compound and any solvents being used. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[1]
Handling Protocols
Adherence to well-defined handling protocols is critical for ensuring the safety of laboratory personnel and the integrity of the chemical compounds.
General Handling Practices
-
Always work in a well-ventilated area, preferably a fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Clearly label all containers with the chemical name and associated hazards.[1]
-
Avoid working alone when handling highly hazardous fluorinated compounds.[1]
Handling Air- and Moisture-Sensitive Fluorinated Aromatics
Many fluorinated aromatic compounds, particularly those used as intermediates in organic synthesis, can be sensitive to air and moisture.[10][11] Proper air-free techniques are essential for their successful use.
-
Inert Atmosphere Techniques: Schlenk lines and glove boxes are the primary tools for manipulating air-sensitive compounds. These systems allow for reactions and transfers to be carried out under an inert atmosphere of nitrogen or argon.[9][11][12][13]
Protocol: Transfer of an Air-Sensitive Fluorinated Aromatic Compound via Syringe
-
Preparation: Ensure the flask containing the compound and the receiving flask are under a positive pressure of inert gas.
-
Syringe Purge: Take a clean, dry syringe and needle and flush it with inert gas several times.
-
Withdrawal: Puncture the septum on the compound's storage vessel with the needle and slowly withdraw the desired volume.
-
Transfer: Quickly and carefully transfer the syringe to the receiving flask and puncture the septum.
-
Dispensing: Slowly dispense the liquid into the receiving flask.
-
Rinsing: After transfer, rinse the syringe and needle with a suitable inert solvent and add the rinsings to a quenching flask.[14]
Caption: Workflow for transferring air-sensitive fluorinated aromatic compounds.
Storage Requirements
Proper storage is crucial for maintaining the stability and purity of fluorinated aromatic compounds, as well as for ensuring a safe laboratory environment.
General Storage Guidelines
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]
-
Ensure containers are tightly sealed to prevent leakage and exposure to air or moisture.[15]
-
For flammable fluorinated aromatics, store in approved flammable liquid storage cabinets.[16][17][18][19] These cabinets should be labeled "Flammable - Keep Fire Away."[17][19]
Temperature and Humidity Control
The ideal storage temperature for fluorinated pharmaceutical intermediates typically ranges from -20°C to 25°C, depending on the specific compound's stability.[10] A controlled environment with a relative humidity of 30-50% is recommended to prevent condensation and potential degradation.[20]
Container Selection
The choice of storage container is critical for preventing contamination and degradation.
-
Glass: Borosilicate glass containers are often preferred due to their inertness.[10][21] Amber glass bottles should be used for light-sensitive compounds.[10][12]
-
Plastics: If plastic containers are used, they must be made of a material that is chemically resistant to the specific fluorinated compound. High-density polyethylene (HDPE) and polytetrafluoroethylene (PTFE) are often suitable choices.[22] However, it's important to note that some fluoropolymers can react with fluorine at elevated temperatures.[23] Always consult chemical compatibility charts.[24][25][26]
Table 2: Recommended Storage Conditions for Fluorinated Aromatic Compounds
| Parameter | Recommendation | Rationale |
| Location | Cool, dry, well-ventilated area. | Minimizes degradation and vapor accumulation.[1] |
| Temperature | -20°C to 25°C (compound specific). | Prevents thermal degradation.[10] |
| Humidity | 30-50% RH. | Prevents moisture-induced reactions or degradation.[20] |
| Incompatibilities | Segregate from strong acids, bases, and oxidizing/reducing agents. | Prevents hazardous reactions.[1][27] |
| Containers | Tightly sealed, compatible materials (e.g., borosilicate glass, HDPE, PTFE). | Ensures compound integrity and prevents leaks.[10][15][22] |
Waste Disposal and Decontamination
Proper management of waste and decontamination of equipment are final, but critical, steps in the safe handling of fluorinated aromatic compounds.
Waste Disposal
-
Categorization: Fluorinated aromatic compound waste should be categorized and disposed of according to local, state, and federal regulations.
-
Incineration: High-temperature incineration is often an effective method for the destruction of fluorinated compounds.[28]
-
Hydrofluoric Acid Waste: Special care must be taken with waste that may generate hydrofluoric acid (HF). Due to its high toxicity and ability to etch glass, HF waste should not be neutralized by untrained personnel and must be stored in plastic containers.[29]
Quenching of Reactive Intermediates
Reactions involving highly reactive fluorinated aromatic intermediates may require a careful quenching procedure to neutralize any unreacted reagents.
Protocol: General Quenching of Reactive Organometallic Reagents
This protocol is a general guideline and should be adapted based on the specific reagent and scale of the reaction.
-
Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere.
-
Cooling: Cool the reaction mixture in an ice bath. For extremely reactive compounds, a dry ice/acetone bath may be necessary.[14]
-
Initial Quench: Slowly add a less reactive quenching agent, such as isopropanol, until the exothermic reaction subsides.[14][30]
-
Secondary Quench: Slowly add a more reactive quenching agent, such as methanol, to ensure complete neutralization.[14]
-
Aqueous Workup: Cautiously add water to the mixture.[14][30]
-
Neutralization: If necessary, neutralize the mixture with a dilute acid, such as citric or acetic acid.[31]
Caption: Decision workflow for quenching reactive fluorinated intermediates.
Conclusion
Fluorinated aromatic compounds are indispensable tools in modern chemical research and development. By understanding their inherent properties and adhering to rigorous safety protocols for handling, storage, and disposal, researchers can mitigate the associated risks and ensure the continued safe and effective use of these valuable molecules. A commitment to a strong safety culture, underpinned by scientific understanding, is paramount.
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Wikipedia. (n.d.). Hexafluorobenzene. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hexafluorobenzene, 99%. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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Fluoropharm. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
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ACS Publications. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Retrieved from [Link]
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MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]
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KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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Royal Society of Chemistry. (2025, August 29). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Retrieved from [Link]
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NIST Technical Series Publications. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Retrieved from [Link]
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Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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ResearchGate. (n.d.). The Manipulation of Air Sensitive Compounds 2nd ed. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Retrieved from [Link]
-
Iowa State University. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
NIH. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]
-
PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
-
Darwin Microfluidics. (2024, November 22). FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. Retrieved from [Link]
-
PubMed. (2020, June 26). Fluoro-Substituted Methyllithium Chemistry: External Quenching Method Using Flow Microreactors. Retrieved from [Link]
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Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
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NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]
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Perimeter Solutions. (n.d.). SUMMARY OF INFORMATION FOR FOAM STORAGE, INSPECTION AND TESTING FOR SOLBERG® FLUORINE-FREE FOAM CONCENTRATES. Retrieved from [Link]
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UND Scholarly Commons. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. Retrieved from [Link]
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Oregon OSHA. (n.d.). Chemical Storage Guidelines: Flammable Materials. Retrieved from [Link]
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ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
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University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]
-
YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]
-
Zakarian Lab. (n.d.). Section I - Zakarian Lab Safety Protocol. Retrieved from [Link]
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Mission Rubber Company. (n.d.). FKM Chemical Resistance Guide. Retrieved from [Link]
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UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
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Troubleshooting & Optimization
Picolinimidamide Synthesis Technical Support Center
Welcome to the Technical Support Center for Picolinimidamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of picolinimidamide. Our goal is to provide you with in-depth technical guidance rooted in scientific principles and practical, field-proven insights to ensure the integrity and purity of your synthesis.
Introduction: Understanding the Synthetic Landscape
Picolinimidamide, a key structural motif in medicinal chemistry, is typically synthesized via two primary routes: the Pinner reaction starting from 2-cyanopyridine, or the dehydration of picolinamide. Each pathway, while effective, presents a unique set of challenges and potential for impurity formation. This guide will dissect these common issues, offering clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and solutions.
Part 1: Impurities Arising from the Pinner Reaction Synthesis
The Pinner reaction is a classic method for converting nitriles to imidates, which are then ammonolyzed to form amidines.[1][2][3]
Answer:
The presence of picolinamide as a major impurity in a Pinner-type synthesis of picolinimidamide is most commonly due to the hydrolysis of the intermediate Pinner salt (alkyl picolinimidate hydrochloride) or the final picolinimidamide product.
-
Causality: The Pinner reaction requires strictly anhydrous conditions.[3] Any moisture present in the reagents or solvent, or exposure to atmospheric moisture, can lead to the hydrolysis of the highly reactive imidate intermediate to form the corresponding ester (alkyl picolinate). While the ester is one potential byproduct, the more common issue is the hydrolysis of the final amidine product back to the amide, especially during workup or purification if the pH is not controlled.
-
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Reaction Temperature: Pinner salts can be thermally unstable. It is crucial to maintain low temperatures during their formation to prevent decomposition or rearrangement into amides.[1]
-
pH Control During Workup: During the workup and isolation of the picolinimidamide, maintain a basic pH to prevent hydrolysis of the amidine.
-
-
Preventative Measures:
-
Use of freshly opened, high-purity, anhydrous solvents.
-
Dry all glassware in an oven prior to use.
-
Conduct the reaction under a positive pressure of an inert gas.
-
Caption: Pinner synthesis of picolinimidamide and potential hydrolysis byproducts.
Part 2: Impurities from the Dehydration of Picolinamide
A common alternative synthesis involves the dehydration of picolinamide using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]
Answer:
The formation of chlorinated byproducts and tar-like substances when using dehydrating agents like SOCl₂ or POCl₃ for amide to amidine synthesis is a known issue, particularly with electron-rich aromatic systems like pyridine.
-
Causality: Thionyl chloride and phosphorus oxychloride are potent chlorinating agents. The pyridine ring is susceptible to electrophilic aromatic substitution, and under the reaction conditions, chlorination of the pyridine ring can occur. The harsh reaction conditions can also lead to polymerization and the formation of tar-like byproducts. In the synthesis of picolinamide from picolinic acid using thionyl chloride, the formation of 4-chloro-picolinamides has been observed.[6]
-
Troubleshooting Steps:
-
Milder Dehydrating Agents: Consider using alternative, milder dehydrating agents such as trifluoroacetic anhydride (TFAA).
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation to minimize side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction and byproduct formation.
-
-
Preventative Measures:
-
Careful selection of the dehydrating agent based on the substrate's sensitivity.
-
Optimization of reaction temperature and time.
-
Caption: Synthesis from picolinamide with potential side reactions.
Part 3: Starting Material and General Impurities
Answer:
The presence of starting materials in the final product indicates an incomplete reaction. Their removal is crucial for obtaining pure picolinimidamide.
-
Causality: Incomplete reactions can be due to insufficient reaction time, incorrect stoichiometry of reagents, or deactivation of catalysts. Picolinic acid can be an impurity in the starting picolinamide if the amidation reaction from picolinic acid was not driven to completion.[7][8] 2-Cyanopyridine can be prepared from 2-methylpyridine, and impurities from this process could carry over.[9]
-
Troubleshooting Steps & Purification:
-
Reaction Optimization: Ensure optimal reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC.
-
Purification by Recrystallization: Picolinimidamide hydrochloride is a salt and often crystalline. Recrystallization is an effective method for purification.[10][11][12] The choice of solvent is critical; an ideal solvent will dissolve the picolinimidamide at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
-
Acid-Base Extraction: The basicity of the amidine group can be exploited for purification. Picolinimidamide can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent. Picolinic acid, being acidic, can be removed by washing the organic solution of the product with a basic aqueous solution.
-
Summary of Common Impurities
| Impurity | Potential Source | Recommended Analytical Technique |
| Picolinamide | Hydrolysis of picolinimidamide or its intermediate.[13] | HPLC, LC-MS, ¹H NMR |
| Alkyl Picolinate | Hydrolysis of the Pinner salt intermediate.[1] | GC-MS, LC-MS |
| Chlorinated Picolinimidamide | Side reaction with chlorinating/dehydrating agents (e.g., SOCl₂, POCl₃).[6] | HPLC, LC-MS, ¹H NMR |
| 2-Cyanopyridine | Incomplete Pinner reaction.[14] | HPLC, GC-MS |
| Picolinic Acid | Impurity in starting picolinamide or from hydrolysis of picolinamide.[15] | HPLC, LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of picolinimidamide and its potential impurities. Method optimization will be required for specific impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: This method is a starting point. For quantitative analysis, reference standards for each impurity are required. LC-MS can be used for the identification of unknown peaks.[16][17][18]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which picolinimidamide hydrochloride has high solubility when hot and low solubility when cold. Common choices for polar, salt-like compounds include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like ethyl acetate or diethyl ether.
-
Dissolution: In an Erlenmeyer flask, add the crude picolinimidamide hydrochloride and a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]
-
NROChemistry. Pinner Reaction. Retrieved from [Link]
-
MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
-
Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
NIH. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Retrieved from [Link]
-
RSC Education. Purifying by recrystallisation | 16–18 years. Retrieved from [Link]
- Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines.
-
Chemical Science (RSC Publishing). Discovery and characterisation of an amidine-containing ribosomally-synthesised peptide that is widely distributed in nature. Retrieved from [Link]
-
MDPI. Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]
- Unknown Source. HYDROLYSIS.
-
Organic Chemistry Portal. Amide to Nitrile - Common Conditions. Retrieved from [Link]
-
ResearchGate. Synthesis of picolinamide amide derivatives. Reagents and conditions:. Retrieved from [Link]
-
Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
- Unknown Source.
-
MIT OpenCourseWare. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Retrieved from [Link]
-
University of Regina. On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. POCl 3 promoted metal-free synthesis of tertiary amides by coupling of carboxylic acids and N,N -disubstituted formamides. Retrieved from [Link]
-
ACS Publications. An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]
-
MIT OpenCourseWare. Purification of Solids by Recrystallization. Retrieved from [Link]
- K. Ostrowska and A. Kolasa. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
-
David Spring's group. The reductive cleavage of picolinic amides. Retrieved from [Link]
- Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
PMC - NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
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- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
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- 18. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyridine Synthesis
Welcome to the Technical Support Center for Fluorinated Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine scaffolds. Fluorinated pyridines are critical building blocks in modern pharmaceuticals and agrochemicals, and their synthesis, while powerful, is often nuanced.[1] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Introduction: Why Fluorinate Pyridines?
The strategic incorporation of fluorine into a pyridine ring can dramatically alter a molecule's physicochemical and biological properties. Key advantages include:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
-
Modulated Basicity (pKa): Fluorine's strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can be crucial for tuning oral absorption and off-target activity.
-
Improved Bioavailability: Changes in lipophilicity and membrane permeability can be finely tuned by the position and number of fluorine substituents.
However, the same electronic effects that make fluorination attractive also present synthetic challenges, particularly concerning the reactivity and regioselectivity of the pyridine ring. This guide will address the most common and effective methods for pyridine fluorination, focusing on practical troubleshooting and optimization.
Part 1: Direct C-H Fluorination using Silver(II) Fluoride (AgF₂)
Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. The method developed by Hartwig and Fier using AgF₂ is a powerful tool for the selective fluorination of the C-H bond adjacent to the nitrogen (C2 position) in pyridines and diazines.[1] The reaction is known for its mild conditions, typically running at ambient temperature, and its high functional group tolerance.[1]
Frequently Asked Questions (FAQs): AgF₂ Fluorination
Q1: What is the mechanism of the AgF₂-mediated C-H fluorination?
A1: The reaction is initiated by the coordination of the pyridine nitrogen to the silver center of AgF₂. This is followed by the addition of the Ag-F bond across the π-system of the pyridine ring. The rate-determining step is believed to be the rearomatization of this intermediate via hydrogen atom transfer to a second molecule of AgF₂, which delivers the 2-fluoropyridine product and two equivalents of silver(I) fluoride (AgF).
Q2: My reaction is sluggish or has stalled. The initial black suspension of AgF₂ is not turning yellow. What are the likely causes?
A2: This is a common issue and usually points to one of two culprits:
-
Moisture Contamination: AgF₂ is highly sensitive to moisture and will decompose in its presence.[1] Ensure that your solvent (acetonitrile is typical) is anhydrous and that your starting materials have been thoroughly dried. While the reaction is not sensitive to oxygen, it is highly sensitive to water.[1]
-
Poor Reagent Quality: AgF₂ is a fine black crystalline solid that can fume in moist air.[1] If it has been handled or stored improperly, it may have already decomposed. A notable discoloration of the black solid to a yellow/brown color upon prolonged exposure to air indicates that the reagent should be discarded.[1] It is recommended to weigh out AgF₂ quickly in the air and immediately store it in a desiccator before use.[1]
Q3: My starting material is a pyridine with multiple electron-withdrawing groups, and I'm getting a low yield. Is this expected?
A3: Yes, this is a known limitation of the method. Pyridines containing multiple electron-withdrawing substituents tend to undergo fluorination in lower yields compared to those with electron-neutral or electron-donating groups.[2] The electronic nature of the substrate significantly influences the reaction rate.
Q4: Can I run this reaction without a glovebox?
A4: While initial studies were conducted under inert atmosphere, it is possible to run the reaction using standard air-free techniques.[2] Key precautions include using an oven-dried flask, anhydrous solvent, and handling the AgF₂ quickly to minimize exposure to atmospheric moisture.[2]
Troubleshooting Guide: AgF₂ Fluorination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Moisture in the reaction: Reagents or solvent not sufficiently dry. 2. Poor quality AgF₂: Reagent has decomposed due to improper storage/handling. 3. Electron-deficient substrate: Pyridine ring is highly deactivated. | 1. Use freshly distilled, anhydrous solvent. Dry the pyridine substrate over molecular sieves. 2. Use a fresh bottle of AgF₂. Observe the color; it should be a black, free-flowing powder. Discard if it appears clumpy or discolored.[1] 3. Consider increasing the reaction temperature modestly (e.g., to 40-50 °C) and prolonging the reaction time. Monitor by TLC. For highly deactivated systems, an alternative fluorination method may be necessary. |
| Formation of Brown/Tarry Material | Substrate Decomposition: The substrate may be unstable under the reaction conditions, or side reactions are occurring. | 1. Lower the temperature: If the reaction is exothermic, running it in a water bath can help control the temperature.[1] 2. Check for incompatible functional groups: Free amines, alcohols, and carboxylic acids are generally not compatible.[2] Consider protecting these groups before fluorination. |
| Difficult Purification | Co-elution of product and starting material: The polarity of the 2-fluoropyridine may be very similar to the starting pyridine. | 1. Utilize the change in basicity: The introduction of fluorine at the 2-position significantly lowers the basicity of the pyridine nitrogen. This can often be exploited in silica gel chromatography. A mobile phase containing a small amount of a basic modifier (e.g., 0.1% triethylamine) can help to suppress tailing of the starting material, allowing for better separation. 2. Switch stationary phase: If separation on silica is challenging, consider using a different stationary phase like alumina or a polar-bonded phase. |
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from Organic Syntheses.[1]
-
To an oven-dried 1-L round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a septum and nitrogen inlet. Place the flask in an ambient temperature water bath.
-
Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) into a glass vial and add it to the reaction flask in one portion.
-
Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC (e.g., 95:5 hexanes:ethyl acetate).[1] A visual indicator of the reaction progressing is the color change of the suspension from black to yellow as AgF₂ is consumed to form AgF.[1]
-
After approximately 90 minutes, or when TLC indicates complete consumption of the starting material, filter the reaction mixture through a pad of Celite wetted with acetonitrile. Rinse the filter cake with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure. The crude material can then be purified by flash column chromatography on silica gel.
Part 2: The Balz-Schiemann Reaction for Fluoropyridine Synthesis
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring, including pyridine systems. It involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[3][4]
Frequently Asked Questions (FAQs): Balz-Schiemann Reaction
Q1: What is the general mechanism of the Balz-Schiemann reaction?
A1: The reaction proceeds in two main stages:
-
Diazotization: The starting aminopyridine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a pyridyl diazonium salt. When fluoroboric acid (HBF₄) is used, the diazonium tetrafluoroborate salt is formed, which can often be isolated as a solid.[4]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, either neat or in an inert solvent. This causes the extrusion of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the fluoropyridine via what is believed to be an aryl cation intermediate that abstracts a fluoride ion from the BF₄⁻ counterion.[5]
Q2: I've heard that isolating diazonium salts is hazardous. What are the main safety concerns?
A2: This is a critical safety consideration. Dry diazonium salts can be shock-sensitive and may decompose explosively, especially when heated.[6] The thermal decomposition itself can be highly exothermic and difficult to control, potentially leading to a runaway reaction.[6] It is imperative to handle these intermediates with extreme care, behind a blast shield, and to avoid scratching or scraping the dry solid. Whenever possible, it is preferable to use methods that generate and consume the diazonium salt in situ or in a continuous flow setup to avoid its isolation.[6]
Q3: My thermal decomposition step is producing a lot of dark, tarry byproducts instead of my desired fluoropyridine. What's going wrong?
A3: Tar formation is often due to side reactions of the highly reactive aryl cation intermediate. Common side reactions include dimerization or polymerization, and reaction with any nucleophiles present.[6] To minimize this:
-
Ensure the diazonium salt is completely dry: The presence of water can lead to the formation of hydroxypyridines (pyridones).
-
Control the decomposition temperature: Overheating can promote side reactions. The decomposition should be carried out at the lowest effective temperature. Sometimes, decomposition in a high-boiling inert solvent can help to moderate the temperature.[6]
-
Consider alternative fluoride sources: Modifications to the classic Balz-Schiemann, such as using pyridine-HF complexes or organotrifluoroborates as the fluoride source, can sometimes lead to cleaner reactions at lower temperatures.[6]
Q4: Can I use other counterions besides tetrafluoroborate (BF₄⁻)?
A4: Yes, other hexafluorometallate salts such as hexafluorophosphate (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) have been used and can sometimes give improved yields.[5] However, these also carry significant safety risks associated with their isolation and handling.[6]
Troubleshooting Guide: Balz-Schiemann Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | 1. Incomplete diazotization: Incorrect temperature control (too high), or insufficient acid. 2. Decomposition of diazonium salt during workup: Salt is unstable in the reaction mixture. | 1. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Ensure a sufficient excess of acid is used. 2. Work up the reaction quickly and keep the mixture cold. Isolate the precipitated salt promptly by filtration. |
| Violent/Uncontrolled Decomposition | Exothermic reaction: The thermal decomposition is highly exothermic. | 1. Perform on a small scale first. 2. Heat slowly and carefully. 3. Use a high-boiling inert solvent (e.g., xylenes, dichlorobenzene) to help dissipate heat.[6] 4. Consider a continuous flow setup to avoid the accumulation of large quantities of the hazardous intermediate. |
| Low Yield of Fluoropyridine | 1. Formation of byproducts: Tar formation, hydroxypyridines, or azo compounds.[6] 2. Incomplete decomposition: Temperature is too low. | 1. Ensure the diazonium salt is pure and completely dry. Use an inert, high-boiling solvent for the decomposition.[6] 2. Gradually increase the temperature until steady gas evolution (N₂) is observed. Monitor the reaction by GC or by observing the cessation of gas evolution. |
Conceptual Workflow: Balz-Schiemann Reaction
Caption: Simplified mechanism for 3-halogenation of pyridines.
Part 4: Purification Strategies for Fluorinated Pyridines
The purification of fluorinated pyridines can be challenging due to their basicity, potential volatility, and sometimes similar polarity to starting materials and byproducts.
General Guidance for Column Chromatography
-
TLC Analysis: Before any column, run a thorough TLC analysis. Use a combination of visualization techniques, including a UV lamp (254 nm) and chemical stains like potassium permanganate or cerium molybdate, as the fluorine atom can sometimes quench fluorescence. [7]* Solvent System Selection:
-
A good starting point for many fluoropyridines is a gradient of ethyl acetate in hexanes.
-
For basic compounds that show "tailing" on silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and separation.
-
-
Loading the Column: For volatile compounds, it is often best to load the sample onto the column dissolved in a minimal amount of the initial, low-polarity mobile phase. Dry loading (adsorbing the crude material onto a small amount of silica gel) can also be very effective.
Troubleshooting Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is Volatile / Lost on Rotovap | The boiling point of the fluoropyridine is low. | 1. Use a cold trap on the rotary evaporator. 2. Remove the solvent at the lowest possible temperature and pressure. 3. Consider co-evaporation with a higher-boiling solvent like toluene to azeotropically remove the more volatile chromatography solvents first. |
| Persistent Tailing on Silica Gel | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface. | 1. Add 0.1-1% triethylamine to your eluent system. 2. Switch to a less acidic stationary phase, such as neutral alumina. |
| Co-elution with Non-Fluorinated Starting Material | Similar polarity between the starting material and the product. | 1. Use a very shallow solvent gradient to maximize resolution. 2. As mentioned for the AgF₂ method, adding a basic modifier can help retard the more basic starting material on the column relative to the less basic fluorinated product. |
References
- Preparation method of fluoropyridine compounds.
-
"The Balz-Schiemann Reaction". Scientific Update. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Giménez, V. M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
Scott, P. J. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]
-
Reddit user post on 4-FluoroPyridine Synthesis. r/chemhelp. [Link]
-
"Balz–Schiemann reaction". Wikipedia. [Link]
-
"Balz-Schiemann Reaction: Mechanism, Formula & Uses". Allen Overseas. [Link]
-
"Balz Schiemann Reaction Mechanism". BYJU'S. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. byjus.com [byjus.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride
Welcome to the Technical Support Center for the synthesis of 3,5-difluoropicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you improve the yield and purity of your product.
Introduction: The Pinner Reaction in the Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride
The synthesis of 3,5-difluoropicolinimidamide hydrochloride is most commonly achieved through the Pinner reaction. This classic acid-catalyzed reaction involves the treatment of a nitrile, in this case, 3,5-difluoropicolinonitrile, with an alcohol in the presence of anhydrous hydrogen chloride. The reaction proceeds via the formation of an intermediate imino ester salt, also known as a Pinner salt, which is then converted to the desired amidine hydrochloride.
The Pinner reaction is a powerful tool in organic synthesis, but its success is highly dependent on careful control of reaction conditions. The presence of electron-withdrawing fluorine atoms on the pyridine ring can influence the reactivity of the nitrile, making optimization crucial for achieving high yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 3,5-difluoropicolinimidamide hydrochloride?
The synthesis typically follows a two-step process, starting from 3,5-difluoropicolinonitrile:
-
Formation of the Pinner Salt: 3,5-difluoropicolinonitrile is reacted with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms the ethyl 3,5-difluoropicolinimidate hydrochloride salt.
-
Ammonolysis: The Pinner salt is then reacted with ammonia to yield 3,5-difluoropicolinimidamide hydrochloride.
Caption: General reaction scheme for the synthesis of 3,5-difluoropicolinimidamide hydrochloride.
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt is susceptible to hydrolysis, which will lead to the formation of the corresponding ester (ethyl 3,5-difluoropicolinate) as a significant byproduct, thereby reducing the yield of the desired amidine. Therefore, it is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q3: What are the most common side reactions, and how can they be minimized?
| Side Reaction | Cause | Prevention |
| Ester Formation | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Amide Formation | Elevated temperatures can promote the rearrangement of the Pinner salt to the corresponding N-alkyl amide. | Maintain a low reaction temperature, typically between 0°C and room temperature. |
| Orthoester Formation | Reaction of the Pinner salt with excess alcohol. | Use a controlled stoichiometry of the alcohol. |
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 3,5-difluoropicolinimidamide hydrochloride.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | The electron-withdrawing fluorine atoms on the pyridine ring can decrease the nucleophilicity of the nitrile nitrogen, potentially slowing down the reaction. Extend the reaction time and monitor the progress by TLC or HPLC. |
| Insufficient HCl | Anhydrous HCl is the catalyst. Ensure a sufficient and continuous supply of dry HCl gas is bubbled through the reaction mixture. |
| Low quality starting material | Ensure the 3,5-difluoropicolinonitrile is pure. Impurities can interfere with the reaction. |
Problem 2: Product is an oil or fails to crystallize
| Potential Cause | Troubleshooting Step |
| Presence of impurities | Impurities can inhibit crystallization. Attempt to purify the crude product by washing with a non-polar solvent like diethyl ether or hexane to remove organic impurities. |
| Residual solvent | Ensure all solvent has been removed under vacuum. |
| Hygroscopic nature of the product | The hydrochloride salt can be hygroscopic. Handle and store the product in a dry environment, preferably in a desiccator or under an inert atmosphere. |
Problem 3: Product is contaminated with ammonium chloride
| Potential Cause | Troubleshooting Step |
| Excess ammonia and HCl | During the ammonolysis step, excess ammonia and HCl will form ammonium chloride. |
Detailed Experimental Protocol
This protocol is a recommended starting point and may require optimization for your specific laboratory
Navigating the Purification of Picolinimidamide Hydrochloride: A Technical Support Center
Welcome to the technical support center dedicated to addressing the challenges encountered during the purification of picolinimidamide hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar polar, hygroscopic compounds. Here, we will delve into the common issues, provide practical troubleshooting strategies, and offer detailed experimental protocols to enhance the purity and yield of your target compound.
The Challenge at Hand: Understanding Picolinimidamide Hydrochloride
Picolinimidamide hydrochloride is a polar, basic compound that presents a unique set of purification challenges. Its hygroscopic nature makes it susceptible to moisture absorption from the atmosphere, which can complicate handling and crystallization processes.[1] Furthermore, its high polarity can lead to difficulties in traditional reversed-phase chromatography, often resulting in poor retention and peak shape.
This guide is structured to provide you with a comprehensive understanding of these challenges and the scientific principles behind their solutions. We will explore purification strategies ranging from classical recrystallization to advanced chromatographic techniques, empowering you to develop a robust and effective purification workflow.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with picolinimidamide hydrochloride salts.
Q1: My picolinimidamide hydrochloride sample is difficult to handle and appears sticky. What could be the cause?
A1: This is a classic sign of the hygroscopic nature of picolinimidamide hydrochloride.[1] The hydrochloride salt readily absorbs moisture from the air, leading to a sticky or oily appearance. To mitigate this, always handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon). Store the compound in a desiccator with a suitable drying agent.
Q2: I am observing an impurity with a molecular weight corresponding to picolinamide in my crude product. How is this formed?
A2: The presence of picolinamide is a common issue and arises from the hydrolysis of the imidamide functional group.[2][3] This can occur if water is present during the synthesis or work-up, especially under acidic or basic conditions. The nitrile starting material (2-cyanopyridine) can also be hydrolyzed to picolinamide under certain reaction conditions.[2]
Q3: Can I use reversed-phase HPLC to purify picolinimidamide hydrochloride?
A3: While possible, it is often challenging. Due to its high polarity, picolinimidamide hydrochloride may exhibit poor retention on traditional C18 columns, eluting at or near the solvent front. To improve retention, you might consider using highly aqueous mobile phases with ion-pairing agents. However, more effective solutions often involve alternative chromatographic techniques like HILIC or mixed-mode chromatography.[4][5]
Q4: What is the expected appearance of pure picolinimidamide hydrochloride?
A4: Pure picolinimidamide hydrochloride is typically a white to light yellow crystalline powder.[1] Any significant deviation from this, such as a dark color or oily consistency, may indicate the presence of impurities or excessive moisture.
Troubleshooting Guide: Common Purification Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the purification of picolinimidamide hydrochloride.
Problem 1: Difficulty in Achieving Crystallization During Recrystallization
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Oiling Out | 1. The compound is too soluble in the chosen solvent system, even at low temperatures. 2. The cooling rate is too rapid, preventing ordered crystal lattice formation. | 1. Solvent System Modification: Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution at an elevated temperature until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the solid and allow for slow cooling. Common anti-solvents for polar compounds include diethyl ether, hexane, or ethyl acetate when using a polar primary solvent like isopropanol or ethanol.[6] 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before transferring it to a refrigerator or ice bath. This provides sufficient time for proper crystal nucleation and growth. |
| No Crystal Formation | 1. The solution is not supersaturated. 2. Lack of nucleation sites. | 1. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound. 2. Induce Crystallization: Introduce a seed crystal of the pure compound. If unavailable, gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. |
| Hygroscopic Product | The compound is absorbing atmospheric moisture after filtration. | Dry the crystals under vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide). Handle the dried product in a glove box or under an inert atmosphere. |
Problem 2: Poor Separation and Peak Tailing in Chromatography
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Retention on Reversed-Phase HPLC | The compound is too polar for the nonpolar stationary phase. | 1. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting retention of polar analytes.[4][7][8][9][10] 2. Employ Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms for polar and charged compounds.[5][11][12][13] |
| Peak Tailing | 1. Secondary interactions between the basic amine groups and residual silanols on the silica-based column. 2. Overloading of the column. | 1. Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to compete for the active silanol sites. 2. Reduce Sample Load: Decrease the amount of sample injected onto the column. |
Experimental Protocols
The following protocols provide a starting point for the purification of picolinimidamide hydrochloride. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization of Picolinimidamide Hydrochloride
This protocol is based on general principles for the recrystallization of polar hydrochloride salts.
Materials:
-
Crude picolinimidamide hydrochloride
-
Anhydrous isopropanol
-
Anhydrous diethyl ether
-
Erlenmeyer flask
-
Heating mantle with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude picolinimidamide hydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot anhydrous isopropanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
Once fully dissolved, slowly add anhydrous diethyl ether dropwise while stirring until a persistent cloudiness appears.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This is a general method development workflow for HILIC purification.
Materials:
-
Crude picolinimidamide hydrochloride
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate or ammonium acetate (for mobile phase buffering)
-
Formic acid or acetic acid (for pH adjustment)
-
HILIC column (e.g., silica, amide, or zwitterionic phase)
Procedure:
-
Solubility Test: Dissolve a small amount of the crude material in the initial mobile phase to ensure solubility.
-
Initial HILIC Conditions:
-
Column: HILIC column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95% A to 50% A over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
-
Method Optimization:
-
Adjust the gradient slope to improve the separation of impurities.
-
Vary the pH of the aqueous mobile phase to alter the ionization state of the compound and impurities, which can significantly impact selectivity.
-
Screen different HILIC stationary phases if co-elution of impurities is observed.
-
Visualizing Purification Workflows
The choice of purification strategy often depends on the nature and quantity of impurities. The following diagram illustrates a decision-making workflow.
Caption: A decision tree for the purification of picolinimidamide hydrochloride.
Understanding Potential Impurities
A key to successful purification is understanding the potential impurities that may be present in your crude material. The following diagram outlines the formation of common impurities from the synthesis of picolinimidamide from 2-cyanopyridine.
Caption: Potential impurity formation pathways during picolinimidamide synthesis.
By understanding these potential challenges and armed with the troubleshooting strategies and protocols provided, you will be better equipped to achieve high-purity picolinimidamide hydrochloride for your research and development needs.
References
Sources
- 1. Picolinimidamide Hydrochloride | 51285-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
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- 12. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line [manufacturingchemist.com]
Technical Support Center: Optimizing Crystallization of 3,5-Difluoropicolinimidamide Hydrochloride
Welcome to the technical support center for the crystallization of 3,5-difluoropicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-quality crystals of this active pharmaceutical ingredient (API). The following sections are structured in a question-and-answer format to directly address common challenges encountered during the crystallization process.
I. Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems that may arise during the crystallization of 3,5-difluoropicolinimidamide hydrochloride, offering explanations for the underlying causes and providing actionable solutions.
Q1: My compound is "oiling out" and not forming crystals. What's causing this and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the chosen solvent system. The resulting oil is a supercooled liquid that is difficult to crystallize.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the use of a solvent in which the compound is too soluble can lead to high levels of supersaturation, promoting oiling out. To mitigate this, a slower cooling rate is recommended.[1] You can also add a bit more of the "good" solvent (the one in which it is more soluble) to reduce the overall supersaturation.[2]
-
Inappropriate Solvent Choice: A solvent with a boiling point that is too high can contribute to this issue.[3] Solvents with lower boiling points are generally preferred as they are easier to remove and reduce the likelihood of the compound coming out of solution above its melting point.[3]
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation and promote the formation of an oil.[4] If you suspect impurities are the cause, consider adding a purification step, such as charcoal treatment, to your procedure.[2]
Workflow for Resolving Oiling Out:
Caption: Decision workflow for troubleshooting "oiling out".
Q2: The crystallization yield is consistently low. What factors could be contributing to this and how can I improve it?
A2: Low yield is a common issue in crystallization and can be attributed to several factors, primarily related to the solubility of the compound in the mother liquor.
Causality and Solutions:
-
Suboptimal Solvent System: The chosen solvent or solvent mixture may be too "good," meaning the compound remains highly soluble even at lower temperatures. Experiment with different solvent systems, including anti-solvent crystallization. In anti-solvent crystallization, a second solvent in which the compound is insoluble is added to a solution of the compound, inducing precipitation.[5]
-
Insufficient Cooling: The final cooling temperature may not be low enough to maximize the precipitation of the compound. Ensure the solution is cooled to a sufficiently low temperature, often in an ice bath, to minimize the amount of dissolved solute.
-
Rapid Crystallization: If crystals form too quickly, they can trap impurities and be less well-formed, which can also affect the final isolated yield after washing. A slower, more controlled crystallization process generally leads to purer crystals and can improve the overall isolated yield.[2]
Q3: The resulting crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?
A3: Crystal morphology is influenced by factors such as the rate of nucleation versus the rate of crystal growth. Small or needle-like crystals often result from rapid nucleation.
Causality and Solutions:
-
High Supersaturation: A high degree of supersaturation favors nucleation over crystal growth.[1] To encourage the growth of larger crystals, aim for a lower level of supersaturation. This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.
-
Lack of Seeding: Introducing seed crystals into a solution at the metastable zone (a region of slight supersaturation) can promote the growth of existing crystals rather than the formation of new nuclei.[5][6][7] This technique provides a template for crystal growth, leading to larger and more uniform crystals.[7]
-
Agitation: The degree of agitation can also affect crystal size. In some cases, reducing or eliminating agitation can lead to the formation of larger crystals.
Experimental Protocol: Seeding for Larger Crystals
-
Prepare a Saturated Solution: Dissolve the 3,5-difluoropicolinimidamide hydrochloride in a suitable solvent at an elevated temperature until fully dissolved.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is slightly supersaturated. No spontaneous crystallization should occur at this stage.
-
Introduce Seed Crystals: Add a small amount of finely ground, high-quality crystals of the target compound to the solution.
-
Controlled Cooling: Continue to cool the solution slowly to the final temperature to allow the seed crystals to grow.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the crystallization of 3,5-difluoropicolinimidamide hydrochloride.
Q4: What are the best solvents for crystallizing 3,5-difluoropicolinimidamide hydrochloride?
A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] For hydrochloride salts of pyridine derivatives, polar protic solvents or mixtures are often effective.
Solvent Selection Guide:
A systematic approach to solvent selection is crucial. The following table provides a starting point for screening potential solvents.
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for dissolving polar hydrochloride salts at elevated temperatures. |
| Ketones | Acetone | Can be a good solvent, but its high volatility may lead to rapid crystallization.[9][10] |
| Esters | Ethyl Acetate | Often a good choice for organic complexes.[9] |
| Water | Distilled Water | As a hydrochloride salt, it will have some aqueous solubility. Can be used in a mixed solvent system. |
| Anti-Solvents | Diethyl Ether, Hexanes | Used in combination with a "good" solvent to induce crystallization.[11] |
Solvent Screening Workflow:
Caption: A systematic workflow for selecting a suitable crystallization solvent.
Q5: How does pH affect the crystallization of 3,5-difluoropicolinimidamide hydrochloride?
A5: For ionizable compounds like hydrochloride salts, pH is a critical parameter that significantly influences solubility and, consequently, the crystallization process.[1][12][13][14] The protonation state of the picolinimidamide moiety is pH-dependent, which in turn affects its solubility.
Key Considerations:
-
Solubility Minimum: The solubility of an amine hydrochloride salt is often at its minimum at a specific pH.[12] It is crucial to control the pH of the crystallization medium to maintain a state of supersaturation that is optimal for crystal growth.
-
Crystal Habit: Changes in pH can also influence the crystal habit (the external shape of the crystal) by affecting the interactions between the solute and the solvent at different crystal faces.[15]
Q6: What is the optimal cooling rate for this crystallization?
A6: The optimal cooling rate is a balance between achieving a good yield in a reasonable timeframe and obtaining high-quality crystals.
-
Slow Cooling: A slow cooling profile generally favors the growth of larger, purer crystals by maintaining a low level of supersaturation.[1][5] This can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with paper towels, before transferring it to a colder environment.[2]
-
Rapid Cooling: Rapid cooling, such as placing a hot flask directly into an ice bath, will lead to rapid nucleation and the formation of small crystals, which may trap impurities.[2]
Recommended Cooling Protocol:
A two-stage cooling process is often effective for salts.[16]
-
Stage 1: Allow the hot, saturated solution to cool slowly to room temperature.
-
Stage 2: Once at room temperature, transfer the flask to a refrigerator or an ice bath to maximize the yield.
III. References
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 895-905.
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
-
Unknown Author. Guide for crystallization. Source Not Available.
-
Ferreira, M. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.
-
PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. PubChem.
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McCrystall, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(10), 1599.
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Huaqiang, J. (2014). Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.
-
Cayman Chemical. (2025). Fingolimod (hydrochloride). Cayman Chemical.
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Unknown Author. Common Solvents for Crystallization. Source Not Available.
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
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LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
-
BIA. Crystallisation in pharmaceutical processes. BIA.
-
MedChemExpress. 3,3-Difluoropyrrolidine hydrochloride. MedChemExpress.
-
Syrris. (2023). Pharmaceutical Crystallization in drug development. Syrris.
-
Newman, J., & Perrakis, A. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Acta Crystallographica Section D: Structural Biology, 76(Pt 7), 651–662.
-
Heng, J. Y. Y., & Ramachandran, V. (2018). Seeding in Crystallisation. In Encyclopedia of Inorganic and Bioinorganic Chemistry.
-
ChemicalBook. (2025). 3,5-Difluoropicolinic acid. ChemicalBook.
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Hampton Research. Seeding. Hampton Research.
-
PubChem. 3,5-Difluorobenzamide. PubChem.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
-
Hep Journals. Problems, potentials and future of industrial crystallization. Hep Journals.
-
Unknown Author. (2013). Method for recovering pyridine from pyridine hydrochloride water solution. Google Patents.
-
Ferreira, M. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate.
-
Asgar, A., & Asiri, A. M. (2018). Factors which affect the crystallization of a drug substance. ResearchGate.
-
Ossila. 3,5-Difluoropyridine-2-carbonitrile. Ossila.
-
Sorensen, S. B., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(4), 2295–2304.
-
Diamond Light Source. Crystal-seeding. Diamond Light Source.
-
ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. ResearchGate.
-
Unknown Author. (1976). Cooling process for selective salt crystallization. Google Patents.
-
ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. ACS Publications.
-
Ono, T., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystal Growth & Design, 22(2), 1140–1149.
-
Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(11), 763.
-
ChemicalBook. (2025). 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE. ChemicalBook.
-
White Rose Research Online. Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
-
Oxford Academic. Seeding Techniques. Crystallization of Nucleic Acids and Proteins.
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- 15. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical, field-tested solutions for one of the most common yet challenging hurdles in modern drug discovery: the poor aqueous solubility of fluorinated compounds. The strategic incorporation of fluorine into drug candidates offers significant advantages, including enhanced metabolic stability and binding affinity.[1][2][3] However, these benefits often come at the cost of reduced solubility, which can complicate, and even invalidate, the results of biological assays.[4][5][6]
This guide moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore the "why" behind compound precipitation and provide a systematic approach to selecting the optimal solubilization strategy for your specific molecule and experimental context.
Frequently Asked Questions & Troubleshooting Guides
Q1: My fluorinated compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and what should I do first?
This is the most frequent and frustrating issue researchers face. The phenomenon is often called "crashing out." Your compound is soluble in 100% dimethyl sulfoxide (DMSO), a powerful organic solvent, but when this stock solution is diluted into a predominantly aqueous buffer, the solvent properties change dramatically. The DMSO disperses and interacts with water, leaving your hydrophobic compound exposed to an environment it cannot dissolve in, causing it to precipitate.[7][8]
Causality: The core issue is the stark difference between the compound's high solubility in neat DMSO and its very low intrinsic aqueous solubility.[7] Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[5][6]
Initial Troubleshooting Workflow:
Before exploring complex formulation strategies, a systematic check of your dilution protocol is essential.
Caption: Categories of advanced solubilization strategies.
1. Co-solvents: These are water-miscible organic solvents that, when added to the buffer in small quantities, increase the "solvating power" of the aqueous phase for hydrophobic molecules.
-
Mechanism of Action: Co-solvents work by reducing the polarity of the water, making the environment less hostile to the lipophilic fluorinated compound.
-
Trustworthiness: You must always run a "vehicle control" with the co-solvent alone to ensure it doesn't affect your biological assay's outcome. Some co-solvents can be toxic to cells or inhibit enzymes at higher concentrations.
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Ethanol | 1-5% | Can affect cell viability and enzyme activity. [9] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | 1-10% | Good safety profile; commonly used in formulations. |
| Glycerol | 1-5% | Biocompatible but can increase viscosity significantly. |
2. Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble compound and a hydrophilic shell that allows them to remain dispersed in the aqueous buffer. [10]
-
Mechanism of Action: Encapsulation of the hydrophobic compound within micelles, effectively creating a soluble nanoparticle formulation.
-
Key Considerations:
-
Must be used above the CMC.
-
Can interfere with assays involving membranes or proteins.
-
Common choices include Tween-20, Tween-80, and Pluronic F-68. Synthetic surfactants may be necessary as natural ones like DPPC can be difficult to prepare. [10] 3. pH Modification: If your fluorinated compound has an ionizable functional group (e.g., a carboxylic acid or an amine), adjusting the pH of the buffer can dramatically increase its solubility.
-
-
Mechanism of Action: The high electronegativity of fluorine can affect the pKa of nearby functional groups. [2][11]By shifting the pH to ionize these groups (e.g., deprotonating an acid to form a carboxylate), the molecule becomes charged and thus more water-soluble.
-
Trustworthiness: Ensure your target protein and assay are stable and active at the modified pH. A pH shift of even 0.5 units can dramatically alter biological activity.
Q3: I'm concerned about the biological impact of co-solvents and surfactants. Are there 'biologically friendlier' options?
Yes. For sensitive assays, especially cell-based ones, cyclodextrins are often the superior choice. These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. [12][13]
-
Mechanism of Action (Host-Guest Complexation): The fluorinated, hydrophobic portion of your compound gets encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in water. [13][]This process is known as forming an "inclusion complex."
-
Expertise & Trustworthiness: Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used and have been approved by the FDA as pharmaceutical excipients, highlighting their excellent biocompatibility. [15]They are generally less disruptive to cellular systems than traditional solvents or surfactants. [16][17] ► Experimental Protocol: Preparing a Compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methodologies for preparing complexes with hydrophobic drugs. [18][19]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. Gentle warming (40-50°C) and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Add Compound: Add your fluorinated compound (either as a dry powder or from a minimal volume of a highly concentrated organic stock like ethanol or DMSO) to the cyclodextrin solution. The molar ratio of compound to cyclodextrin is typically started at 1:1 and optimized from there.
-
Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours is common) to allow for the equilibrium of inclusion complex formation to be reached. Sonication can sometimes expedite this process.
-
Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed, insoluble compound.
-
Isolate the Supernatant: Carefully collect the clear supernatant. This solution contains your solubilized compound within the cyclodextrin complex.
-
Determine Concentration (Optional but Recommended): Use a suitable analytical method (e.g., HPLC-UV, LC-MS) to accurately determine the concentration of your compound in the solubilized stock. This is the true concentration you are adding to your assay.
-
Assay & Controls: Use the supernatant as your working stock for the biological assay. Crucially , your vehicle control should be the same HP-β-CD solution that has been subjected to the exact same preparation process but without the compound.
Q4: How can I systematically test these different solubilization methods to find the best one for my compound and assay?
A trial-and-error approach is inefficient. A systematic, multi-stage validation process ensures you find a robust solution without introducing artifacts into your data.
Caption: Systematic workflow for selecting and validating a solubilization method.
-
Phase 1: Kinetic Solubility Screening:
-
Objective: To quickly identify which excipients can solubilize your compound at the desired concentration.
-
Method: Prepare small-scale test solutions of your compound in assay buffer containing different excipients (e.g., 1% Tween-80, 5% PEG 400, 10% HP-β-CD). Let them equilibrate and then check for precipitation, either visually or using a plate-based nephelometer which measures light scattering caused by insoluble particles.
-
-
Phase 2: Vehicle Compatibility Testing:
-
Objective: To ensure the "winning" formulations from Phase 1 do not interfere with your biological assay.
-
Method: Run your complete assay (e.g., cell viability, enzyme kinetics) using only the vehicle (buffer + excipient). Compare the results to a control with buffer alone. Any significant difference indicates the formulation itself is producing an artifact.
-
-
Phase 3: Final Efficacy Testing:
-
Objective: To confirm your compound's activity in the validated, non-interfering vehicle.
-
Method: Run your full dose-response experiment with the fluorinated compound prepared in the vehicle that passed Phase 2. This result will give you the most trustworthy measure of your compound's true potency.
-
By following this structured approach, you can confidently resolve solubility issues, ensuring that the data you generate is accurate, reproducible, and a true reflection of your compound's biological activity.
References
-
MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
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Journal of the Iranian Chemical Society. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved from [Link]
-
JACS Au. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved from [Link]
-
American Chemical Society. (2015, March 12). Strategies to Improve Solubility of Drug Candidates. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed. (n.d.). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
MDPI. (n.d.). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2023, May 12). How to dissolve poorly insoluble drug into water with cyclodextrin? Retrieved from [Link]
-
MDPI. (n.d.). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
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ACS Publications. (2026, January 21). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]
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Reddit. (2023, October 18). pH increase with addition of DMSO? : r/chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Retrieved from [Link]
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MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. Retrieved from [Link]
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MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]
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ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of solubility differences between fluorinated and chlorinated matched pairs. Retrieved from [Link]
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minimizing off-target effects of picolinimidamide inhibitors
Technical Support Center: Picolinimidamide Inhibitors
A Senior Application Scientist's Guide to Minimizing Off-Target Effects
Welcome to the technical support center for researchers working with picolinimidamide-based inhibitors. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to identify, understand, and mitigate off-target effects during your experiments. As scientists, our goal is to generate clean, interpretable data, and that begins with ensuring the tools we use are as specific as possible. This document moves beyond simple protocols to explain the causality behind our experimental recommendations, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are picolinimidamide inhibitors and what are their typical targets?
The term "picolinimidamide" refers to a specific chemical scaffold (Pyridine-2-carboximidamide). This scaffold serves as a versatile building block in medicinal chemistry for developing inhibitors against a range of biological targets. While derivatives can be designed to target various enzymes, a notable and well-characterized class of picolinamide and benzamide compounds has been identified for its antifungal properties, where the essential target is Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[1][2]
Critically, the heterocyclic nature of the picolinimidamide scaffold is also common in many kinase inhibitors. Therefore, depending on the specific side chains and modifications made to the core structure, derivatives may interact with the ATP-binding site of protein kinases, making kinome profiling an important step in characterizing their specificity.[3][4]
Q2: What exactly are "off-target" effects and why are they a major concern?
An off-target effect occurs when a compound interacts with a biological molecule other than its intended primary target.[5] These unintended interactions can lead to a variety of confounding outcomes in your experiments:
-
Misinterpretation of Results: You might attribute an observed biological effect to the inhibition of your primary target, when it is actually caused by the compound hitting an entirely different protein or pathway.[6]
-
Cellular Toxicity: Off-target effects are a frequent cause of cytotoxicity, where the compound induces cell death through mechanisms unrelated to its intended function.[4] This can obscure the true therapeutic window of your compound.
-
Confounding Phenotypes: The inhibitor might activate or inhibit a secondary signaling pathway, producing a complex cellular phenotype that is difficult to decipher.[3][7]
Q3: I'm observing a strong phenotype, but I'm not sure if it's from my intended target or an off-target effect. What's the first step?
This is a critical question in pharmacological studies. The foundational step is to establish a clear dose-response relationship for both on-target and off-target effects.
Your first experiment should be to determine the concentration of the inhibitor required to engage the intended target (e.g., the IC50 for enzyme inhibition or EC50 for a cellular pathway marker) and compare it to the concentration that produces the phenotype (e.g., cytotoxicity). If these values are significantly different, it's a strong indicator of an off-target effect. For example, if your inhibitor has a biochemical IC50 of 50 nM against its target kinase but only induces cell death at 10 µM, the cytotoxicity is likely an off-target phenomenon.
A crucial control is to use a structurally distinct inhibitor that targets the same primary protein. If this second inhibitor recapitulates the on-target effects but not the questionable phenotype, this provides strong evidence that the phenotype is an off-target effect specific to your original compound's scaffold.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
Q4: My cells are dying at concentrations where I expect to see specific inhibition. How do I systematically troubleshoot this unexpected toxicity?
Underlying Cause: Unexpected cytotoxicity is a classic sign that your picolinimidamide inhibitor may be interacting with essential cellular machinery, a common off-target effect. The goal is to differentiate between on-target-driven toxicity (where inhibiting the target itself is lethal to the cells) and off-target toxicity.
Troubleshooting Workflow:
-
Confirm the Dose-Response Mismatch: First, perform a high-resolution dose-response curve for both target engagement and cell viability.
-
Target Engagement: Measure a direct downstream marker of your target's activity (e.g., phosphorylation of a substrate via Western Blot).
-
Cell Viability: Use a standard cytotoxicity assay. A robust choice is the MTT or MTS assay, which measures mitochondrial reductase activity as a proxy for metabolic health.
-
-
Characterize the Mode of Cell Death: Understanding how the cells are dying can provide clues about the off-target pathway. Use assays to distinguish between apoptosis and necrosis. For example, a Caspase-3/7 activity assay can specifically measure apoptotic pathways.
-
Employ a Negative Control Compound: Synthesize or obtain a close structural analog of your inhibitor that is known to be inactive against your primary target. If this "dead" compound still causes cytotoxicity, the effect is definitively off-target. This is a cornerstone of rigorous chemical biology.
-
Broaden the Scope: Test the inhibitor in a cell line that does not express the primary target. If toxicity persists, it confirms an off-target mechanism.
Below is a workflow diagram illustrating this process.
Caption: Workflow for diagnosing on- vs. off-target cytotoxicity.
Q5: My inhibitor is modulating a signaling pathway I didn't expect. How can I identify the specific off-target protein(s)?
Underlying Cause: When your compound affects an unexpected pathway (e.g., you see changes in phosphorylation of proteins in the MAPK pathway when your target is a metabolic enzyme), it strongly implies a direct or indirect off-target interaction. The challenge is to pinpoint the responsible protein(s) from hundreds or thousands of possibilities.
Troubleshooting Workflow:
-
Kinome-Wide Profiling: Since many heterocyclic compounds like picolinimidamides can interact with ATP-binding pockets, a primary suspect for off-targets is the protein kinase family. Kinase selectivity profiling is the gold standard for identifying these interactions.[9] This involves screening your compound against a large panel of recombinant kinases (often >100) to see which ones it inhibits.[10][11] Several commercial services offer this.
-
Chemical Proteomics: For an unbiased view beyond kinases, chemical proteomics methods can identify the proteins in a cell lysate that physically bind to your compound.[3]
-
Validate the Putative Off-Target: Once you have a list of candidates from profiling, you must validate them in a cellular context. For a candidate off-target kinase "X":
-
Use an antibody to check if the phosphorylation of kinase X's known substrate is decreased in cells treated with your inhibitor.
-
Use siRNA or CRISPR to knock down kinase X. If the knockdown phenocopies the effect of your inhibitor, you have strong evidence of a true off-target interaction.
-
Table 1: Comparison of Methods to Identify Off-Targets
| Method | Principle | Pros | Cons |
| Kinase Selectivity Profiling | Measures inhibition of a large panel of purified, recombinant kinases in a biochemical assay.[9][12] | - Gold standard for kinases.- Highly quantitative (provides IC50s).- Relatively fast. | - Limited to the kinases on the panel.- In vitro results may not perfectly reflect cellular activity.[10] |
| Affinity Chromatography-MS | Immobilized inhibitor pulls down binding proteins from cell lysate for identification by mass spectrometry.[3][4] | - Unbiased; can identify any protein target (not just kinases).- Performed in a more physiological context (cell lysate). | - Can be technically challenging.- May identify indirect binders.- Requires chemical modification of the inhibitor.[3] |
| Thermal Shift Assay (CETSA) | Measures the change in a protein's thermal stability upon ligand binding in live cells or lysate. | - Detects direct physical engagement in a cellular environment.- No compound modification needed. | - Lower throughput.- Requires specific antibodies for validation. |
| Computational Screening | Docks the inhibitor structure in silico against crystal structures of known proteins to predict binding.[5][6] | - Very fast and low cost.- Can screen thousands of potential targets. | - Predictive only; requires experimental validation.- Accuracy depends on the quality of protein structures. |
Proactive Strategies & Experimental Protocols
Q6: How can our team design or select picolinimidamide inhibitors with better selectivity from the start?
Underlying Principle: Achieving selectivity is an iterative process of design, synthesis, and testing. This is the core of medicinal chemistry, driven by Structure-Activity Relationship (SAR) studies.[13][14]
Strategy:
-
Establish a Selectivity Panel: Early in your project, establish a small, key panel of anti-targets. This should include the most likely off-targets based on homology to your primary target or results from initial screens. Test every new compound against your primary target and this selectivity panel.
-
Leverage Structural Biology: If a crystal structure of your primary target is available, use it to guide your designs. Design modifications to your picolinimidamide scaffold that exploit unique features of the target's binding site that are not present in off-targets.[5]
-
Iterative SAR: Systematically modify different parts of the picolinimidamide scaffold and measure the effect on both on-target potency and off-target activity. The goal is to find modifications that decrease off-target binding while maintaining or improving on-target potency. This iterative cycle is fundamental to rational drug design.[15][16][17]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) for improving inhibitor selectivity.
Appendix: Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses cytotoxicity by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
96-well cell culture plates
-
Your picolinimidamide inhibitor stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO). Include "cells only" and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C (or overnight at room temp, depending on the solubilizer).
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control wells (representing 100% viability) and plot the results as % viability vs. log[inhibitor concentration] to determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol allows you to visualize the phosphorylation state of specific proteins to confirm target engagement and investigate unintended pathway activation.
Materials:
-
6-well or 12-well cell culture plates
-
Your picolinimidamide inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-substrate for on-target; anti-phospho-ERK for off-target; loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in plates and allow them to attach. Treat with various concentrations of your inhibitor for a specified time (e.g., 1-2 hours for signaling events).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phospho-protein signal to a total protein or loading control.
References
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Ventura, A. C., Sepulchre, J. A., & Merajver, S. D. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4(1), 38. [Link]
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Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Molecular and Cellular Proteomics, 17(3), 534-547. [Link]
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Sumi, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(3), 289-291. [Link]
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Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Kremers, W., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 200-210. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate Website. [Link]
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Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21. [Link]
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PubMed. (n.d.). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors. PubMed Website. [Link]
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PubMed. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed Website. [Link]
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PubMed. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed Website. [Link]
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ResearchGate. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate Website. [Link]
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MDPI. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI Website. [Link]
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MDPI. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. MDPI Website. [Link]
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MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee Website. [Link]
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Joris, F., et al. (2013). Assessing nanoparticle toxicity in cell-based assays: influence of cell culture parameters and optimized models for bridging the in vitro–in vivo gap. Chemical Society Reviews, 42(21), 8339-8359. [Link]
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PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central Website. [Link]
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ResearchGate. (n.d.). Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate Website. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Vanden Bossche, H., et al. (1995). P450 Inhibitors of Use in Medical Treatment: Focus on Mechanisms of Action. Pharmacology & Therapeutics, 67(1), 79-100. [Link]
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PubMed. (2013). Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. PubMed Website. [Link]
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PubMed. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. PubMed Website. [Link]
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AXXAM. (n.d.). In Vitro Assays | Exploratory Toxicology. AXXAM Website. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services Website. [Link]
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National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Modern Toxicology Approaches for Predicting Acute Toxicity. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Picolinimidamides in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the vast arsenal of chemical modifications, fluorination holds a privileged position. The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical and pharmacological properties. This guide provides an in-depth comparison of fluorinated and non-fluorinated picolinimidamides, a class of compounds with significant potential in various therapeutic areas. While direct head-to-head comparative studies on picolinimidamides are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry, experimental data from structurally related compounds, and validated protocols to offer a predictive and practical comparison.
The Strategic Role of Fluorine in Drug Design: A Primer
The substitution of a hydrogen atom or a hydroxyl group with fluorine is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to several advantageous modifications:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic "soft spots," prolonging the drug's half-life and improving its oral bioavailability.[1][2]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.[2][4] Fluorine can also participate in hydrogen bonding, further stabilizing the drug-target complex.[2]
-
Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][5] However, the effect on lipophilicity is context-dependent and can be influenced by the degree and position of fluorination.[6]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[1][7] This can influence the ionization state of a drug at physiological pH, affecting its solubility, absorption, and target engagement.
Picolinimidamides: A Promising Scaffold
Picolinimidamides, characterized by a pyridine ring and an amidine functional group, represent a versatile scaffold with a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[8][9][10] The nitrogen atoms in the pyridine ring and the amidine group can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.
Comparative Efficacy: A Predictive Analysis
In the absence of direct comparative data for picolinimidamides, we can extrapolate from studies on structurally similar heterocyclic compounds to predict the impact of fluorination.
Impact on Potency and Target Engagement
The introduction of fluorine onto the pyridine ring of a picolinimidamide is anticipated to enhance its potency. For instance, studies on fluorinated benzimidazoles have shown a significant increase in antiviral activity against various HCV genotypes compared to their non-fluorinated counterparts.[11] This enhancement is often attributed to stronger interactions with the target enzyme. For example, the fluorinated group in Alpelisib, a PI3K inhibitor, is responsible for high affinity toward the PI3K binding site due to hydrogen bonding.[2]
Hypothetical Comparative Potency of Picolinimidamide Derivatives
| Compound Class | Predicted Target Interaction | Predicted IC50/EC50 | Rationale |
| Non-Fluorinated Picolinimidamide | Standard hydrogen bonding and hydrophobic interactions. | Moderate | Baseline activity based on the core scaffold. |
| Fluorinated Picolinimidamide | Enhanced electrostatic and hydrogen bonding interactions due to the electronegativity of fluorine. | Lower (Higher Potency) | Increased binding affinity from favorable fluorine-protein contacts.[2] |
Pharmacokinetic Profile: A Tale of Two Moieties
The pharmacokinetic properties of a drug are critical for its clinical success. Fluorination is expected to have a significant and largely positive impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of picolinimidamides.
Predicted Pharmacokinetic Parameters
| Parameter | Non-Fluorinated Picolinimidamide | Fluorinated Picolinimidamide | Causality of Fluorination |
| Metabolic Stability | Susceptible to oxidative metabolism on the pyridine ring. | Increased resistance to metabolism. | The high strength of the C-F bond prevents enzymatic oxidation.[1] |
| Membrane Permeability | Moderate | Potentially enhanced | Increased lipophilicity can improve passive diffusion across membranes.[1] |
| Oral Bioavailability | Moderate | Likely improved | A combination of increased metabolic stability and enhanced permeability.[2] |
| pKa | Baseline basicity of the pyridine and amidine nitrogens. | Lower pKa (less basic). | The electron-withdrawing effect of fluorine reduces the basicity of the nitrogen atoms.[7] |
The modulation of pKa can be a double-edged sword. While a lower pKa can sometimes reduce off-target effects related to excessive basicity, it can also impact solubility and interactions with the target. A systematic study on a series of PDE9 inhibitors demonstrated that fluorination systematically decreased the pKa of both acidic and basic functionalities.[7]
Experimental Protocols for Comparative Evaluation
To validate these predictions, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for a comprehensive comparison.
Synthesis of Picolinimidamides
General Synthesis of Non-Fluorinated Picolinimidamides:
The synthesis of picolinimidamides can be adapted from established methods for related picolinamide and 2-amidinopyridine derivatives.
Caption: General workflow for the synthesis of non-fluorinated picolinimidamides.
Step-by-Step Protocol:
-
Pinner Reaction: Treat 2-cyanopyridine with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding picolinimidate ester hydrochloride.
-
Ammonolysis: React the picolinimidate ester hydrochloride with ammonia to yield the picolinimidamide.
Synthesis of Fluorinated Picolinimidamides:
The synthesis of fluorinated analogs would start from a fluorinated 2-cyanopyridine.[12]
Caption: General workflow for the synthesis of fluorinated picolinimidamides.
Step-by-Step Protocol:
-
Starting Material: Begin with a commercially available or synthesized fluorinated 2-cyanopyridine. The position of the fluorine atom(s) will be dictated by the desired structure-activity relationship (SAR) exploration.
-
Pinner Reaction and Ammonolysis: Follow the same synthetic route as for the non-fluorinated analog.
Analytical Characterization:
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.[13][14]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Efficacy Assays
The choice of in vitro assay will depend on the therapeutic target of interest.
For Enzyme Inhibitors:
Caption: Synergistic effects of fluorination leading to enhanced efficacy.
The introduction of fluorine can induce a conformational change in the molecule, pre-organizing it for optimal binding to the target. Furthermore, the altered electronic properties of the pyridine ring can influence the molecule's overall shape and flexibility, which can be crucial for navigating the binding pocket of a protein.
Conclusion: A Strategic Choice for Optimization
While this guide provides a predictive comparison, the decision to incorporate fluorine into a picolinimidamide scaffold should be driven by empirical data. The strategic placement of fluorine can be a powerful tool to enhance potency, metabolic stability, and overall efficacy. However, it is also important to consider potential downsides, such as unexpected changes in selectivity or toxicity. [15] For researchers embarking on the development of picolinimidamide-based therapeutics, a systematic approach that synthesizes and evaluates both fluorinated and non-fluorinated analogs is highly recommended. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis, enabling data-driven decisions to advance the most promising candidates toward clinical development.
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A Comparative Guide to Cross-Reactivity Profiling of Novel Small Molecule Inhibitors: A Case Study with DFP-HCl
This guide provides a comprehensive comparison of modern techniques for assessing the cross-reactivity of novel small molecule inhibitors, using the hypothetical compound 3,5-difluoropicolinimidamide hydrochloride (DFP-HCl) as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in the crucial process of characterizing new chemical entities. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a thorough understanding of selectivity profiling.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The journey of a small molecule from a "hit" to a therapeutic candidate is paved with rigorous characterization. Among the most critical of these is the determination of its selectivity profile. A highly selective compound interacts with its intended target with significantly greater affinity than with other biomolecules in the complex cellular milieu. Poor selectivity, or high cross-reactivity, can lead to off-target effects, resulting in toxicity and unforeseen side effects that can derail a drug development program.
This guide will explore a multi-pronged approach to characterizing the selectivity of our hypothetical kinase inhibitor, DFP-HCl. We will compare and contrast several state-of-the-art methodologies, providing a framework for a robust cross-reactivity profiling cascade.
A Multi-Faceted Approach to Profiling DFP-HCl
A comprehensive understanding of a compound's selectivity cannot be achieved through a single experimental approach. Instead, a combination of in silico, biochemical, and cell-based methods should be employed to build a holistic profile. For DFP-HCl, we will consider a tiered approach that begins with broad, high-throughput screening and progresses to more focused, physiologically relevant assays.
Caption: KINOMEscan™ experimental workflow.
Data Presentation: Kinome Scan Results for DFP-HCl
The results of a kinome scan are typically presented as a percentage of control, where a lower percentage indicates stronger binding.
| Kinase Target | % of Control @ 1 µM DFP-HCl | Dissociation Constant (Kd) in nM |
| Target Kinase A | 0.5% | 5 |
| Off-Target Kinase B | 2.5% | 50 |
| Off-Target Kinase C | 15% | 300 |
| Off-Target Kinase D | 50% | >1000 |
This is hypothetical data for illustrative purposes.
These results would suggest that DFP-HCl is a potent binder to its intended target, with some cross-reactivity for Kinase B and weaker interactions with Kinase C.
Tier 2 & 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for initial screening, they do not confirm that a compound can engage its target within the complex environment of a living cell. [1]The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells. [2][3][4]The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and precipitate at a higher temperature than the unbound protein. [5]
Experimental Protocol: CETSA® for DFP-HCl
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of DFP-HCl or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates to pellet the precipitated proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot or other quantitative methods to determine the amount of the target protein remaining at each temperature.
Caption: CETSA® experimental workflow.
Data Presentation: CETSA® Results for DFP-HCl
The results can be plotted as melt curves, showing the amount of soluble target protein as a function of temperature. A shift in the melt curve to the right indicates target engagement.
| Treatment | Tagg (°C) for Target Kinase A | Tagg (°C) for Off-Target Kinase B |
| Vehicle | 52.5 | 58.0 |
| 1 µM DFP-HCl | 56.0 | 58.5 |
| 10 µM DFP-HCl | 58.5 | 59.0 |
This is hypothetical data for illustrative purposes.
This data would confirm that DFP-HCl engages both Target Kinase A and, to a lesser extent, Off-Target Kinase B in a cellular context.
Tier 4: Unbiased Proteome-Wide Profiling - Affinity Chromatography
To identify potential off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry is a powerful technique. [6][7][8][9]This involves immobilizing the compound of interest (or an analog) on a solid support and using it as "bait" to pull down interacting proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography for DFP-HCl
-
Probe Synthesis: Synthesize an analog of DFP-HCl that contains a linker for immobilization (e.g., a biotin tag). It is crucial to ensure that the modification does not significantly alter the compound's binding properties. [10]2. Immobilization: Covalently attach the DFP-HCl analog to a solid support, such as agarose beads.
-
Incubation with Lysate: Incubate the immobilized probe with a cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Analysis by Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
Data Presentation: Affinity Chromatography Results for DFP-HCl
The results are typically presented as a list of proteins identified by mass spectrometry, often with a quantitative measure of their enrichment compared to a control experiment (e.g., using beads without the immobilized compound).
| Protein Identified | Fold Enrichment (DFP-HCl vs. Control) |
| Target Kinase A | 50.2 |
| Off-Target Kinase B | 15.8 |
| Novel Interactor Protein X | 8.5 |
| Background Protein Y | 1.2 |
This is hypothetical data for illustrative purposes.
This approach can confirm known interactors and potentially reveal novel off-targets, such as "Novel Interactor Protein X" in this example.
Comparison of Cross-Reactivity Profiling Methods
| Method | Advantages | Disadvantages |
| Kinome Scanning | High-throughput, quantitative, broad coverage of a specific protein family. | Biochemical assay (may not reflect cellular activity), can miss non-kinase off-targets. |
| CETSA® | Confirms target engagement in intact cells, can be adapted for high-throughput screening. [11] | Requires a specific antibody for detection, may not be suitable for all targets. |
| Affinity Chromatography | Unbiased, proteome-wide discovery of off-targets. [9][12] | Requires chemical modification of the compound, can be prone to false positives from non-specific binding. |
Conclusion: An Integrated Strategy is Key
The cross-reactivity profiling of a novel small molecule inhibitor is a critical component of its preclinical characterization. As demonstrated with our hypothetical compound DFP-HCl, a single method is insufficient to provide a complete picture of its selectivity. A tiered and integrated approach, combining broad biochemical screening with cellular target engagement and unbiased proteome-wide profiling, is essential for building a robust and reliable selectivity profile. This comprehensive understanding of a compound's interactions with the proteome is paramount for advancing safe and effective therapeutics.
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A Comparative Guide to Fluorinated Picolinamide Analogs as VEGFR-2 Inhibitors for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of fluorinated picolinamide analogs, with a particular focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. This document moves beyond a simple recitation of facts to offer an in-depth, experience-driven perspective on the rationale behind experimental design and the interpretation of structure-activity relationships (SAR).
Introduction: The Picolinamide Scaffold and the Power of Fluorine
The picolinamide moiety, a pyridine-2-carboxamide, is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an attractive starting point for the design of enzyme inhibitors. In the context of oncology, the inhibition of VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant therapeutic benefit.[2]
The introduction of fluorine atoms into drug candidates can profoundly alter their physicochemical and pharmacokinetic properties.[3] Strategic fluorination can modulate:
-
Metabolic Stability: Blocking sites of oxidative metabolism can increase a compound's half-life.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target protein.
-
Lipophilicity: Fluorine substitution can enhance membrane permeability and cellular uptake.
-
pKa: The acidity or basicity of nearby functional groups can be fine-tuned to optimize ionization at physiological pH.
This guide will explore these principles through a comparative study of fluorinated picolinamide analogs designed as VEGFR-2 inhibitors.
Comparative Analysis of Fluorinated Picolinamide Analogs
Recent research has focused on the synthesis and evaluation of a series of picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties as potent VEGFR-2 inhibitors.[4] A key aspect of these studies is the exploration of various substituents on the picolinamide scaffold, including fluorine atoms, to elucidate their impact on inhibitory activity.
Structure-Activity Relationship (SAR)
The data presented below, synthesized from published studies, highlights the impact of fluorine substitution on the VEGFR-2 inhibitory and anticancer activities of picolinamide analogs.
| Compound | R | VEGFR-2 IC50 (nM)[4] | A549 Cell Line IC50 (µM)[4] |
| Sorafenib | (Reference Drug) | 180 | - |
| Analog 1 | H | >1000 | - |
| Analog 2 | 4-F | 87 | 7.2 |
| Analog 3 | 4-Cl | 27 | 5.8 |
| Analog 4 | 4-CH3 | 94 | 8.5 |
Table 1: Comparative biological activity of picolinamide analogs with different substitutions at the 4-position of the phenyl ring.
The data clearly demonstrates that the introduction of a fluorine atom at the 4-position of the terminal phenyl ring (Analog 2) significantly enhances VEGFR-2 inhibitory activity compared to the unsubstituted analog (Analog 1). This highlights the favorable interactions that the fluorine atom can make within the kinase binding site. While the 4-chloro substituted analog (Analog 3) shows even greater potency, the fluorinated analog still represents a substantial improvement over the parent compound.
The VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival. Picolinamide-based inhibitors act by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its activation and blocking the signaling pathway.[5]
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
A549 human lung carcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds dissolved in DMSO
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is determined as the compound concentration that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion and Future Directions
The comparative analysis of fluorinated picolinamide analogs demonstrates the significant potential of this chemical scaffold in the development of potent and selective VEGFR-2 inhibitors. The strategic incorporation of fluorine has been shown to be a valuable tool for enhancing biological activity. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles.
Future research in this area should focus on:
-
Exploring a wider range of fluorine substitution patterns: Investigating the effects of di- and trifluorination on different positions of the picolinamide and ancillary rings.
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of cancer to assess their antitumor activity and pharmacokinetic properties.
-
Selectivity profiling: Testing the lead compounds against a panel of other kinases to ensure target selectivity and minimize off-target effects.
By combining rational design, robust experimental validation, and a deep understanding of the underlying biology, the development of novel and effective cancer therapeutics based on the fluorinated picolinamide scaffold is a promising endeavor.
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From Hit to Lead: A Senior Application Scientist's Guide to Validating Kinase Inhibitor Screens
The identification of a "hit" in a high-throughput screen (HTS) for kinase inhibitors is a moment of significant promise in the drug discovery journey. However, this initial signal is merely the beginning of a rigorous validation cascade designed to eliminate artifacts and confirm genuine, potent, and selective interaction with the target kinase. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to navigate the critical post-screening validation phase. We will dissect the causality behind experimental choices, present self-validating protocols, and compare the performance of key methodologies to ensure that only the most promising compounds advance toward lead optimization.
The Validation Funnel: A Strategic Overview
The hit validation process is best conceptualized as a multi-tiered funnel, where a large number of initial hits are systematically filtered through progressively more stringent assays. This strategy ensures that resources are focused on compounds with the highest potential for clinical success.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. [1][2]By titrating the inhibitor into a solution containing the kinase, a complete thermodynamic profile of the interaction can be obtained. [3][4] Why this is critical:
-
Gold Standard for Thermodynamics: Provides the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment. [3][4]* Label- and Immobilization-Free: The interaction occurs between unmodified molecules in solution, providing data in a more native context.
-
Mechanism Insights: The thermodynamic signature can provide clues about the forces driving the binding interaction. [2]
Thermal Shift Assay (TSA)
Also known as Differential Scanning Fluorimetry (DSF), TSA measures the change in the thermal stability of a protein upon ligand binding. [5]The binding of an inhibitor typically stabilizes the kinase, leading to an increase in its melting temperature (T_m). [5][6] Why this is critical:
-
High-Throughput Biophysical Screen: Can be performed in a qPCR instrument, making it suitable for screening a larger number of hits.
-
Cost-Effective: Does not require specialized and expensive equipment like SPR or ITC.
-
Confirms Target Engagement: A significant shift in T_m provides strong evidence that the compound engages the target protein. [6] Comparison of Biophysical Methods:
| Method | Measures | Throughput | Sample Consumption | Key Output |
| SPR | Real-time binding | Medium | Low (kinase), High (inhibitor) | K_D, k_on, k_off |
| ITC | Heat of binding | Low | High | K_D, ΔH, Stoichiometry |
| TSA | Protein stability | High | Low | ΔT_m (qualitative binding) |
Tier 3: Cellular Validation - Does it Work in a Biological Context?
A compound that inhibits a purified enzyme is promising, but its therapeutic potential depends on its ability to function within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to the cellular environment. [7][8]It assesses target engagement by measuring the thermal stabilization of a target protein in intact cells or cell lysates after treatment with a compound. [8][9] Why this is critical:
-
Confirms Target Engagement in situ: Provides direct evidence that the inhibitor binds to its intended target within the cell. [7]* Accounts for Cellular Factors: The assay inherently considers factors like cell permeability and efflux pump activity that can affect a compound's efficacy.
-
Versatile Readout: Can be performed with Western blotting for specific targets or coupled with mass spectrometry for proteome-wide analysis. [7][10] Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with a specific antibody. [11]5. Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [11]
Downstream Signaling Analysis
A true kinase inhibitor should modulate the signaling pathway downstream of its target. This is typically assessed by measuring the phosphorylation status of a known substrate of the target kinase.
Why this is critical:
-
Functional Confirmation: Demonstrates that target engagement translates into a functional biological effect.
-
Cellular Potency (EC50): A dose-response analysis of substrate phosphorylation can determine the compound's potency in a cellular context (EC50).
-
Links Target to Phenotype: Provides a crucial mechanistic link between inhibiting the target kinase and the desired cellular outcome.
Methodology: Western Blot Analysis of Phospho-Substrates [12]
-
Cell Treatment: Treat cells with a dose-range of the inhibitor for a specified duration. [12]2. Cell Lysis: Lyse the cells to extract total protein. [12]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of the downstream substrate. [12]5. Normalization: Re-probe the membrane with an antibody against the total protein of the substrate to serve as a loading control. [12]6. Analysis: Quantify the band intensities to determine the extent of inhibition of downstream signaling.
Tier 4: Selectivity and Mechanism of Action - How Specific and How Does it Work?
An ideal kinase inhibitor is highly selective for its intended target to minimize off-target effects and potential toxicity. Understanding its mechanism of action is also crucial for further development.
Kinome Profiling
Kinome profiling involves screening the inhibitor against a large panel of kinases (often >300) to assess its selectivity. [12][13]This is a critical step to identify potential off-target activities that could lead to undesirable side effects. [14][13] Why this is critical:
-
Defines Selectivity Profile: Quantifies the inhibitor's activity against a broad representation of the human kinome.
-
Identifies Off-Targets: Uncovers unintended interactions that need to be considered or engineered out of the molecule.
-
Guides Structure-Activity Relationship (SAR): Helps medicinal chemists understand which structural features contribute to both on-target potency and off-target activity.
Several commercial services offer kinome profiling using various assay formats. [14]The results are often visualized as a "kinome tree" plot, where inhibited kinases are highlighted.
Mechanism of Action (MoA) Studies
For most kinase inhibitors, the primary MoA is competition with ATP, the enzyme's essential co-substrate. This is typically investigated by performing IC50 determinations at varying ATP concentrations.
Why this is critical:
-
Confirms ATP-Competitive Binding: If the inhibitor's IC50 value increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism. [1]* Informs Cellular Potency: The high intracellular concentration of ATP (millimolar range) can significantly impact the potency of ATP-competitive inhibitors. [15]An inhibitor that is potent in a biochemical assay with low ATP may be much less effective in a cellular context. [15] Experimental Design: ATP Competition Assay
-
Set up the kinase inhibition assay (e.g., ADP-Glo™) as previously described.
-
Generate full dose-response curves for the inhibitor at multiple fixed concentrations of ATP (e.g., K_m, physiological concentration of 1 mM).
-
Analyze the shift in IC50 values. A rightward shift (increased IC50) at higher ATP concentrations confirms ATP-competitive inhibition.
Conclusion
The journey from a primary screen hit to a validated lead compound is a systematic process of de-risking. By employing a tiered approach that incorporates orthogonal biochemical assays, direct biophysical characterization, robust cellular validation, and comprehensive selectivity profiling, researchers can build a strong, data-driven case for advancing the most promising kinase inhibitors. This rigorous, self-validating workflow ensures that the selected compounds are not only potent but also engage their intended target in a biologically relevant context, laying a solid foundation for the subsequent stages of drug development.
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Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
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Ali, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Translational Medicine, 21(1), 334. [Link]
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Yama-uchi, T., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 477, 41-48. [Link]
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Gummadi, L., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(1), 35-46. [Link]
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Ferguson, F. M., & Gray, N. S. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 988583. [Link]
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Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of 3,5-difluoropicolinimidamide hydrochloride
In the landscape of modern drug discovery, the picolinimidamide scaffold has emerged as a privileged structure, serving as a versatile foundation for a multitude of therapeutic agents targeting a range of diseases from cancer to inflammatory conditions.[1] The introduction of fluorine atoms, as in the novel compound 3,5-difluoropicolinimidamide hydrochloride , is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, with enhanced potency comes the critical need to thoroughly assess selectivity. A highly potent compound with poor selectivity can lead to off-target effects and potential toxicity, derailing an otherwise promising therapeutic candidate.[2][3]
This guide provides a comprehensive, multi-tiered framework for the rigorous selectivity profiling of 3,5-difluoropicolinimidamide hydrochloride. As no specific target has been published for this novel entity, we will proceed with a hypothetical case study, positing it as an inhibitor of the Janus Kinase (JAK) family, a class of enzymes central to cytokine signaling and highly relevant in immunology and oncology.[4][5][6] This framework, however, is broadly applicable to any novel compound, providing a robust template for de-risking and advancing new chemical entities.
The Central Role of the JAK-STAT Pathway
The JAK-STAT signaling pathway is a critical communication route from extracellular cytokine signals to the nucleus, regulating genes involved in immunity, cell proliferation, and inflammation.[4][5][7][8] The pathway consists of four JAKs (JAK1, JAK2, JAK3, TYK2) and seven STATs.[7] Dysregulation of this pathway is implicated in numerous diseases, making JAKs a prime target for therapeutic intervention.[5][8]
Caption: Hypothetical mechanism of 3,5-difluoropicolinimidamide HCl targeting the JAK-STAT pathway.
A Multi-Tiered Strategy for Selectivity Profiling
A robust assessment of selectivity cannot rely on a single experiment. It requires a phased approach, starting with a broad screen to identify potential interactions and progressively narrowing down to quantitative, cell-based assays that confirm on-target activity and physiologically relevant selectivity.
Caption: A multi-tiered workflow for comprehensive selectivity profiling.
Tier 1: Broad Biochemical Profiling
Objective: To cast a wide net and identify the primary target(s) and any significant off-targets across a large, representative panel of related proteins. For our hypothetical JAK inhibitor, a kinome-wide panel is the logical starting point.
Rationale: Biochemical assays, performed in a cell-free environment, provide a direct measure of a compound's ability to interact with a purified protein.[9][10] Commercial services offer screening panels of hundreds of kinases, which is essential for identifying off-target activities that might be missed in smaller, more focused panels.[9][11] This initial screen is crucial for building a comprehensive understanding of the compound's interaction landscape.[12]
Experimental Protocol: Kinase Panel Screen (Radiometric Filter Binding Assay)
-
Compound Preparation: Prepare a stock solution of 3,5-difluoropicolinimidamide hydrochloride in 100% DMSO. A standard screening concentration is 1 µM.
-
Assay Plate Setup: In a 96-well filter plate, add the kinase, the appropriate peptide substrate, and γ-³²P-ATP.
-
Initiate Reaction: Add the test compound (1 µM) or vehicle control (DMSO) to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Wash: Stop the reaction by adding phosphoric acid. Wash the plate multiple times to remove unincorporated γ-³²P-ATP.
-
Detection: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Data Presentation: The results should be tabulated, highlighting kinases that show significant inhibition (e.g., >50% at 1 µM).
| Kinase Target | Family | % Inhibition @ 1 µM |
| JAK1 | JAK | 98% |
| JAK2 | JAK | 95% |
| JAK3 | JAK | 88% |
| TYK2 | JAK | 75% |
| FLT3 | RTK | 55% |
| Aurora A | AGC | 20% |
| CDK2 | CMGC | 15% |
| ... (400+ other kinases) | ... | <10% |
This data is hypothetical and for illustrative purposes.
Tier 2: Cellular Target Engagement Confirmation
Objective: To confirm that the compound engages its intended target within the complex environment of a living cell. Biochemical hits do not always translate to cellular activity due to factors like membrane permeability and intracellular competition.[9][13]
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[14][15] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, increasing its resistance to thermal denaturation.[14][16] This provides direct evidence of target binding in a physiological context.[17]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a human leukemia line like K562) to ~80% confluency. Treat cells with 3,5-difluoropicolinimidamide hydrochloride (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.[13]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) in a PCR machine, followed by controlled cooling.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[13]
-
Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., JAK1) using Western Blot or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
Tier 3: Quantitative and Functional Selectivity
Objective: To quantify the potency of the compound against its primary targets and key off-targets, and to compare this profile against a known alternative.
Rationale: Determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) provides a quantitative measure of potency. Comparing the IC50 values for on-targets versus off-targets is the foundation of assessing selectivity. A compound is considered selective if there is a large window between its potency for the desired target and its potency for other proteins.[2]
Experimental Protocol: Dose-Response IC50 Determination
-
Assay Setup: Use the same biochemical assay format as in Tier 1 for the primary targets (JAK1, JAK2, JAK3, TYK2) and the most significant off-target (FLT3).
-
Compound Titration: Prepare a serial dilution of 3,5-difluoropicolinimidamide hydrochloride (e.g., from 10 µM to 0.1 nM).
-
Reaction & Detection: Perform the kinase assay at each compound concentration.
-
Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Benchmark Comparison: Perform the same IC50 determination for a well-characterized, clinically relevant JAK inhibitor, such as Tofacitinib.[4]
Data Presentation and Selectivity Analysis
The quantitative data should be summarized in a table for direct comparison.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | FLT3 IC50 (nM) |
| 3,5-difluoropicolinimidamide HCl | 5 | 8 | 25 | 40 | 1,500 |
| Tofacitinib (Benchmark) | 1.1 | 20 | 1 | 300 | >10,000 |
This data is hypothetical and for illustrative purposes.
Selectivity Score Calculation:
A simple yet effective way to quantify selectivity is the Selectivity Score (S-Score) .[11] It is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[11][18][19] A lower score indicates higher selectivity.[11]
-
S(100nM): (Number of kinases with IC50 < 100 nM) / (Total kinases tested)
For our hypothetical compound:
-
S(100nM) = 4 / 410 = 0.0097
This score provides a standardized metric to compare the selectivity of different compounds across the same kinase panel.[11][18]
Conclusion
This structured, multi-tiered approach provides a robust framework for assessing the selectivity of a novel compound like 3,5-difluoropicolinimidamide hydrochloride. By moving from a broad biochemical screen to cellular target engagement and finally to quantitative potency determination, researchers can build a comprehensive selectivity profile.
Based on our hypothetical data, 3,5-difluoropicolinimidamide hydrochloride demonstrates potent inhibition of JAK family members with a significant selectivity window (>300-fold) against the identified off-target, FLT3. Its calculated S(100nM) score is low, suggesting high selectivity across the kinome. Compared to the benchmark, Tofacitinib, our novel compound shows a different isoform specificity profile, being more potent against JAK1/2 and less potent against JAK3. This distinct profile could translate into a different therapeutic window and side-effect profile, warranting further investigation in cell-based functional assays and in vivo models.
Ultimately, a thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical step in translational science, enabling the development of safer and more effective medicines.[2][3][9]
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comparison of picolinimidamides with other kinase inhibitor scaffolds
An In-Depth Comparative Guide to Picolinamide Kinase Inhibitor Scaffolds
In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, with over 70 small-molecule inhibitors approved by the U.S. FDA, primarily for the treatment of cancer.[1][2] The efficacy, selectivity, and resistance profile of these inhibitors are intrinsically linked to their core chemical structure, or "scaffold." This guide provides a detailed comparison of the picolinamide scaffold, an emerging and promising chemical framework, against other well-established kinase inhibitor scaffolds. We will delve into the structural nuances, binding mechanics, and performance data that differentiate these molecular architectures, providing researchers and drug development professionals with a comprehensive resource for informed scaffold selection and optimization.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3] Their dysregulation is a common driver of diseases like cancer.[1] Most kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP pocket in the kinase domain.[4]
The scaffold is the core molecular framework of an inhibitor, responsible for anchoring the molecule within the ATP binding site, primarily through hydrogen bond interactions with the "hinge region" of the kinase.[5] The choice of scaffold dictates the foundational binding geometry and provides the framework upon which chemists can append various functional groups to enhance potency, selectivity, and pharmacokinetic properties.
Types of Kinase Inhibitors: Kinase inhibitors are broadly classified by their mechanism of action, which is often influenced by the scaffold:
-
Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase in the ATP pocket.[6]
-
Type II Inhibitors: Bind to the inactive "DFG-out" conformation, extending into an adjacent allosteric pocket.[6]
-
Allosteric Inhibitors (Type III/IV): Bind to sites outside the ATP pocket, offering higher potential for selectivity.[6][7]
This guide will focus on scaffolds utilized in Type I and II inhibitors, which represent the majority of approved drugs.
The Picolinamide Scaffold: A Closer Look
The picolinamide scaffold, a derivative of pyridine, has emerged as a versatile and potent framework for targeting various kinases, most notably VEGFR-2, a key mediator of tumor angiogenesis.[8]
Core Structure and Mechanism of Action: The defining feature of this scaffold is a carboxamide group attached to a pyridine ring. This arrangement provides a critical hydrogen bond donor (the amide N-H) and acceptor (the pyridine nitrogen), allowing it to form robust interactions with the kinase hinge region.
In the case of VEGFR-2, molecular docking studies reveal a distinct binding mode where the pyridine nitrogen and the amide NH group form two essential hydrogen bonds with the backbone of a key cysteine residue (Cys919) in the hinge region.[8] This dual-interaction anchor provides a strong foundation for the inhibitor's potency.
Caption: Picolinamide scaffold forming key hydrogen bonds with the kinase hinge region.
Performance and Potential: Several studies have demonstrated the high potency of picolinamide derivatives. For example, certain compounds bearing this scaffold exhibit potent inhibitory activity against VEGFR-2 kinase with IC₅₀ values as low as 27 nM, significantly more potent than the multi-kinase inhibitor sorafenib (IC₅₀ = 180 nM) in the same assay.[9] This highlights the scaffold's potential for developing highly effective inhibitors. Further chemical modifications have also led to multi-kinase inhibitors targeting EGFR, HER-2, and c-MET, showcasing the scaffold's versatility.[9]
Comparison with Other Privileged Kinase Inhibitor Scaffolds
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. Several such scaffolds dominate the kinase inhibitor landscape.
The Pyrimidine Scaffold
The pyrimidine nucleus is arguably one of the most successful scaffolds in kinase inhibitor design, being a core component of numerous FDA-approved drugs, including the groundbreaking drug Imatinib (Gleevec).[10][11][12]
-
Binding Mode: As an adenine isostere, the pyrimidine ring mimics the purine of ATP. Typically, one of the pyrimidine nitrogens acts as a hydrogen bond acceptor, while an amine substituent at the 2- or 4-position acts as a hydrogen bond donor, forming one or two key interactions with the hinge region.[13]
-
Advantages: The pyrimidine core is synthetically tractable, allowing for extensive diversification at multiple positions to optimize for potency and selectivity against various kinases.[14]
-
Limitations: Due to its widespread use and ability to bind to the conserved ATP pocket, achieving high selectivity can be challenging, often requiring careful decoration of the core scaffold.
The Pyrazolo[3,4-d]pyrimidine Scaffold
This fused heterocyclic system is also an isostere of the adenine ring of ATP, making it another highly effective hinge-binding scaffold.[15] It is the core of several successful drugs, including the BTK inhibitor Ibrutinib.
-
Binding Mode: This scaffold typically forms one or two hydrogen bonds with the kinase hinge region, mimicking the binding of the adenine base of ATP.[15] Its rigid, fused-ring structure can help pre-organize the molecule for optimal binding, potentially improving affinity.
-
Advantages: Its structural similarity to adenine provides a strong starting point for potent kinase inhibition. Focused chemical modification can direct its activity toward specific oncogenic targets.[15][16]
-
Limitations: Like other adenine mimetics, selectivity can be a concern that must be addressed through peripheral modifications.
The Quinazoline Scaffold
The quinazoline ring system is another privileged scaffold found in numerous potent and selective kinase inhibitors, particularly targeting the EGFR family (e.g., Gefitinib, Erlotinib).
-
Binding Mode: The quinazoline core typically makes a single, crucial hydrogen bond from its N1 atom to a backbone N-H in the hinge region. Potency and selectivity are driven by substituents, often at the 4-position, which project into the deeper regions of the ATP pocket.
-
Advantages: The scaffold provides a rigid and planar core that orients substituents effectively. It has a proven track record of producing highly potent and selective inhibitors for specific kinase families.
-
Limitations: The development of resistance, often through mutations in the kinase gatekeeper residue, has been a challenge for some quinazoline-based inhibitors.
Quantitative and Qualitative Scaffold Comparison
To provide a clear overview, the scaffolds are compared across several key parameters.
| Parameter | Picolinamide | Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Quinazoline |
| Core Structure | Pyridine with an amide substituent | Six-membered ring with two nitrogen atoms | Fused pyrazole and pyrimidine rings | Fused benzene and pyrimidine rings |
| Binding Mode | Typically 2 H-bonds to hinge (pyridine N and amide N-H)[8] | 1-2 H-bonds to hinge[13] | 1-2 H-bonds to hinge, mimics adenine[15] | 1 H-bond to hinge (N1 atom) |
| Example Drug(s) | Derivatives under investigation (e.g., for VEGFR-2)[8][9] | Imatinib (Bcr-Abl), Palbociclib (CDK4/6) | Ibrutinib (BTK), Ruxolitinib (JAK1/2) | Gefitinib (EGFR), Erlotinib (EGFR) |
| Key Targets | VEGFR-2, EGFR, PIM kinases[8][9][17] | Bcr-Abl, CDKs, AURK, PLK[10][13] | BTK, JAK, PI3Kδ, Src family[15][16] | EGFR family, VEGFR |
| Reported Potency | Low nM to µM range[8][9] | Sub-nM to µM range | Sub-nM to µM range | Sub-nM to µM range |
| Advantages | Versatile, potent, distinct H-bonding pattern.[8] | Highly versatile, synthetically accessible, well-established.[11][12] | Rigid structure, potent ATP mimic.[15] | Proven efficacy, particularly for EGFR family. |
| Disadvantages | Less clinically established than others. | Can be challenging to achieve high selectivity. | Selectivity can be a challenge. | Susceptible to resistance via gatekeeper mutations. |
Experimental Protocols for Scaffold Evaluation
Objectively comparing kinase inhibitor scaffolds requires rigorous experimental validation. The following protocols outline the core assays used to characterize inhibitor potency, selectivity, and cellular activity.
Biochemical Kinase Activity Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The goal is to determine the half-maximal inhibitory concentration (IC₅₀).
Causality: We measure the consumption of ATP or the generation of ADP because this is the direct output of kinase activity.[18] The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[18]
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Protocol (ADP-Glo™ Assay):
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., picolinamide derivative) in a 96- or 384-well plate. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).[19]
-
Kinase Reaction:
-
Add the purified kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell-Based Kinase Inhibition Assay (Western Blot)
This assay validates that the inhibitor can enter cells and engage its target, leading to a decrease in the phosphorylation of a known downstream substrate.
Causality: A successful kinase inhibitor should block the signaling pathway its target kinase controls. By using a phospho-specific antibody, we can directly visualize the reduction in a downstream phosphorylation event, confirming the inhibitor's mechanism of action in a physiological context.[20][21]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase (e.g., VEGF-stimulated endothelial cells for VEGFR-2).
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours). Include DMSO as a negative control.
-
If the pathway requires stimulation, add the appropriate ligand (e.g., VEGF) for a short period before harvesting.
-
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour using 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[21]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-PLCγ1 for a VEGFR-2 pathway).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Total Protein Control: To verify equal loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the dose-dependent decrease in phosphorylation.
Caption: Workflow for assessing target inhibition in cells.
Kinase Selectivity Profiling
A critical step in comparing scaffolds is to assess their selectivity across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects. Chemical proteomics using "kinobeads" is a powerful, unbiased method for this.[22][23]
Causality: This is a competitive binding assay. Kinases from a cell lysate will bind to broad-spectrum inhibitors immobilized on beads. A free inhibitor in the lysate will compete for binding to its specific targets. By quantifying which kinases are less abundant on the beads in the presence of the drug, we can identify its targets and their relative affinities.[24]
Step-by-Step Protocol Outline:
-
Lysate Preparation: Prepare lysates from relevant cell lines that express a broad range of kinases.
-
Competitive Binding: Incubate the lysate with different concentrations of the test inhibitor (or DMSO control).
-
Kinobeads Pulldown: Add kinobeads (beads functionalized with multiple, immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to capture the unbound kinases.
-
Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the kinases captured in each sample.
-
Data Analysis: Compare the abundance of each kinase in the drug-treated samples to the DMSO control. A dose-dependent reduction in the amount of a kinase pulled down by the beads indicates that it is a target of the free inhibitor. This data can be used to generate a comprehensive selectivity profile and calculate dissociation constants (Kd).
Conclusion and Future Outlook
The selection of a chemical scaffold is a pivotal decision in the design of a kinase inhibitor. While established scaffolds like pyrimidines and quinazolines form the backbone of many successful drugs, the exploration of newer frameworks is essential for accessing novel chemical space, improving selectivity, and overcoming drug resistance.
The picolinamide scaffold presents a compelling alternative with a distinct hinge-binding mechanism that has already yielded highly potent inhibitors against clinically relevant targets like VEGFR-2. Its demonstrated versatility suggests it could be adapted to target a wide range of kinases.
Ultimately, the "best" scaffold is context-dependent, relying on the specific kinase target, the desired selectivity profile, and the intended therapeutic application. A thorough evaluation using the biochemical, cellular, and proteomic methods described in this guide is crucial for validating any new scaffold. As our understanding of the kinome deepens, innovative scaffolds like picolinamide will undoubtedly play a critical role in developing the next generation of targeted therapies.
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A Comparative Guide to the In Vivo Efficacy of Fluorinated Picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinating Picolinamide Scaffolds
The picolinamide scaffold, a pyridine ring with a carboxamide substituent, is a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have shown significant promise in oncology, infectious diseases, and inflammatory conditions.[1] The introduction of fluorine into these molecules is a deliberate strategy to modulate their physicochemical and pharmacokinetic properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, often leading to a longer in vivo half-life and improved bioavailability.[2] This guide delves into the tangible outcomes of this strategy, focusing on comparative in vivo efficacy data.
I. Anticancer Efficacy: Enhancing Tumor Suppression
Picolinamide derivatives have been extensively investigated as anticancer agents, with many targeting key pathways in tumor progression like VEGFR-2-mediated angiogenesis.[3] While direct comparative in vivo studies of fluorinated versus non-fluorinated picolinamide derivatives are not abundant in publicly accessible literature, we can synthesize findings from related studies on fluorinated heterocyclic compounds to illustrate the impact of fluorination.
A study on fluorinated analogues of lepidilines, which contain an imidazolium core, demonstrated that the introduction of fluorine, fluoroalkyl, or fluoroalkoxy substituents can amplify cytotoxic properties against cancer cell lines.[4] For example, certain fluorinated lepidiline analogues were significantly more active against HeLa or A549 cell lines compared to the natural, non-fluorinated lepidiline A.[4]
In a study of paclitaxel prodrugs, fluoroalkylation was shown to significantly improve the self-assembly stability of the resulting nanoparticles both in vitro and in vivo. This led to a 6-fold increase in the area under the curve (AUC) from 0-24 hours and a 2-fold higher tumor accumulation for the fluorinated prodrug nanoparticles compared to their non-fluorinated counterparts.[3] Consequently, the fluorinated paclitaxel prodrug exhibited much better antitumor effect.[3]
While not picolinamides, these examples of fluorinated taxoids and other heterocyclic compounds provide strong evidence for the potential of fluorination to enhance the in vivo antitumor efficacy of small molecules. For instance, a preliminary in vivo study on a fluorinated taxoid conjugate, LNA-SB-T-12854, showed complete tumor eradication in a mouse xenograft model of human breast cancer.[5]
Table 1: Comparison of In Vivo Antitumor Efficacy of Fluorinated vs. Non-Fluorinated Compounds (Illustrative Examples)
| Compound Class | Animal Model | Dosing Regimen | Efficacy Endpoint | Key Finding | Reference |
| Fluorinated Paclitaxel Prodrug (F8-SS-PTX) | 4T1 tumor-bearing mice | N/A | Tumor accumulation, Antitumor effect | 2-fold higher tumor accumulation and significantly better antitumor effect compared to non-fluorinated analog. | [3] |
| Non-Fluorinated Paclitaxel Prodrug (C8-SS-PTX) | 4T1 tumor-bearing mice | N/A | Tumor accumulation, Antitumor effect | Lower tumor accumulation and antitumor efficacy than the fluorinated version. | [3] |
| Fluorinated Taxoid Conjugate (LNA-SB-T-12854) | Nude mice with MX-1 human breast tumor xenograft | 7.5 mg/kg/dose (q7d x n) | Tumor eradication | Complete tumor eradication was achieved. | [5] |
Experimental Workflow for Anticancer In Vivo Efficacy Studies
Below is a generalized workflow for assessing the in vivo antitumor efficacy of a novel compound, based on common practices in preclinical oncology research.
Caption: Generalized workflow for in vivo anticancer efficacy testing.
II. Anti-Infective Efficacy: Targeting Pathogens More Effectively
The strategic placement of fluorine on pyridine-based compounds has also been explored to enhance their antimicrobial properties. For instance, (Trifluoromethyl)pyridines have been investigated as anti-Chlamydia trachomatis agents.[6]
One study described a series of (trifluoromethyl)pyridine compounds that showed enhanced anti-chlamydial potency compared to earlier, non-fluorinated leads.[6] The most active molecule from this series not only eradicated Chlamydia in a 3D infection model but also accelerated the recovery of Chlamydia-infected mice in an in vivo model.[6] This suggests that fluorination can significantly improve the therapeutic potential of pyridine derivatives against infectious diseases.
Table 2: In Vivo Efficacy of a Fluorinated Pyridine Derivative Against Chlamydia trachomatis
| Compound | Animal Model | Treatment Regimen | Efficacy Outcome | Key Finding | Reference |
| (Trifluoromethyl)pyridine derivative (Molecule 20) | Chlamydia-infected mice | N/A | Reduction in chlamydial shedding | Accelerated recovery of infected mice compared to controls. | [6] |
Experimental Protocol for In Vivo Anti-Chlamydial Efficacy
The following is a representative protocol for evaluating the in vivo efficacy of a compound against a Chlamydia infection in a mouse model.
-
Animal Model: Female mice are typically used.
-
Hormonal Treatment: To synchronize the estrous cycle and increase susceptibility to infection, mice are treated with progesterone.
-
Infection: Mice are infected intravaginally with Chlamydia trachomatis.
-
Treatment: At a specified time post-infection, treatment with the test compound (e.g., the fluorinated pyridine derivative) or vehicle control is initiated. The route of administration can vary (e.g., oral, topical).
-
Monitoring: Vaginal swabs are collected at regular intervals to quantify chlamydial shedding, typically by determining the number of inclusion-forming units (IFUs).
-
Endpoint: The study continues until the infection is cleared in the control group or for a predetermined duration. The rate of clearance and the total bacterial load are compared between treatment and control groups.
III. Anti-Inflammatory Activity: Modulating the Immune Response
While specific in vivo studies directly comparing fluorinated and non-fluorinated picolinamides for anti-inflammatory effects are limited, research on other fluorinated compounds provides valuable insights. A study on new pyridine carbothioamide analogs demonstrated significant in vivo anti-inflammatory effects in a paw edema model.[7] Although this study did not directly compare fluorinated versus non-fluorinated analogs, it highlights the potential of the pyridine scaffold in developing anti-inflammatory agents.[7]
A separate study on fluorinated derivatives of selective PDE4D inhibitors found that a fluorinated compound (3b) showed an improved pharmacokinetic profile compared to its non-fluorinated analogue.[8] This improvement in pharmacokinetics is a key factor that can lead to enhanced in vivo efficacy.
Conceptual Pathway: How Fluorination Can Enhance In Vivo Anti-Inflammatory Efficacy
Caption: The impact of fluorination on in vivo efficacy.
Conclusion and Future Directions
The strategic incorporation of fluorine into the picolinamide scaffold holds significant promise for enhancing the in vivo efficacy of this versatile class of compounds across multiple therapeutic areas. The available evidence, largely from related fluorinated heterocyclic compounds, strongly suggests that fluorination can lead to improved pharmacokinetic profiles, greater target engagement, and ultimately, superior therapeutic outcomes in preclinical models of cancer and infectious diseases.
Future research should focus on direct, head-to-head in vivo comparisons of fluorinated and non-fluorinated picolinamide derivatives to definitively quantify the benefits of this chemical modification. Such studies will be crucial for guiding the rational design of next-generation picolinamide-based therapeutics with improved clinical potential.
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Ojima, I., et al. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 152, 140-151. Available from: [Link]
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Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017). Chemistry of Heterocyclic Compounds, 53(1), 101-111. Available from: [Link]
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Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 107-124. Available from: [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. Available from: [Link]
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ADME/Tox profiling of 3,5-difluoropicolinimidamide hydrochloride
An Expert's Guide to the ADME/Tox Profiling of Novel Picolinimidamides: A Comparative Case Study of 3,5-difluoropicolinimidamide hydrochloride
In the landscape of modern drug discovery, a molecule's success is not solely dictated by its potency against a biological target. A compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile is the crucible in which its therapeutic potential is truly forged. Promising lead candidates frequently fail in later developmental stages due to unforeseen ADME/Tox liabilities, resulting in significant financial and temporal losses. Therefore, an early and comprehensive assessment of these properties is paramount.
This guide provides a strategic framework for establishing the ADME/Tox profile of novel chemical entities, using the hypothetical compound 3,5-difluoropicolinimidamide hydrochloride (hereafter referred to as "Compound DFPH") as a case study. As specific experimental data for this molecule is not publicly available, we will present a series of standard, validated in vitro assays and compare its hypothetical, representative data against well-established control compounds. This approach serves as a practical blueprint for researchers navigating the critical path of lead optimization.
The picolinimidamide scaffold is of significant interest in medicinal chemistry. The strategic placement of difluoro substituents on the pyridine ring, as in Compound DFPH, is a common tactic to modulate metabolic stability and physicochemical properties. However, these modifications can also introduce unforeseen liabilities. The following guide details the essential assays required to build a robust ADME/Tox profile, explaining the rationale behind each experimental choice and the interpretation of potential outcomes.
Foundational Physicochemical and Permeability Assessment
An initial characterization of a compound's fundamental properties provides the context for all subsequent biological assays. We begin by assessing aqueous solubility and cell permeability, two of the most critical determinants of oral bioavailability.
Kinetic Solubility Assay
Expertise & Experience: Before assessing permeability, we must ensure the compound can remain in solution under physiological conditions. A kinetic solubility assay, which measures the solubility of a compound from a DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), mimics the conditions of most in vitro biological assays. Poor solubility can lead to inaccurate and misleading results in subsequent tests.
Experimental Protocol: Kinetic Solubility via Nephelometry
-
Preparation: Prepare a 10 mM stock solution of Compound DFPH in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Assay: Dispense 2 µL of each DMSO concentration into a 96-well plate. Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Cell Permeability: The Caco-2 Bidirectional Assay
Trustworthiness: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human small intestine. The bidirectional Caco-2 assay is the industry gold standard for predicting in vivo drug absorption and identifying whether a compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp).
Experimental Protocol: Caco-2 Bidirectional Permeability
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for monolayer differentiation and polarization.
-
Monolayer Integrity: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value >200 Ω·cm² is typically considered acceptable.
-
Apical to Basolateral (A→B) Permeability:
-
Add Compound DFPH (typically at 10 µM) to the apical (A) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Quantify the concentration of Compound DFPH in the samples using LC-MS/MS.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add Compound DFPH to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
Quantify using LC-MS/MS.
-
-
Calculations: The apparent permeability coefficient (Papp) is calculated using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp.
-
Workflow for Caco-2 Permeability Assessment
Caption: Bidirectional Caco-2 permeability assay workflow.
Comparative Data (Representative)
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Propranolol (High Perm.) | 25.0 | 24.5 | 1.0 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (P-gp Substrate) | 1.0 | 15.0 | 15.0 | Low (Efflux) |
| Compound DFPH (Hypothetical) | 8.5 | 20.4 | 2.4 | Moderate (Possible Efflux) |
Interpretation: In this hypothetical scenario, Compound DFPH exhibits moderate intrinsic permeability. However, the efflux ratio of 2.4 suggests it may be a substrate for efflux transporters like P-gp, which could limit its net absorption in the gut. This finding would trigger further investigation with specific P-gp inhibitor assays.
Metabolic Stability Assessment
Metabolic stability is a critical parameter that determines a drug's half-life and dosing regimen. An overly stable compound may accumulate to toxic levels, while a rapidly metabolized compound may be cleared too quickly to exert a therapeutic effect.
Expertise & Experience: The two most common in vitro systems for this assessment are liver microsomes and hepatocytes. We will focus on Human Liver Microsomes (HLM), which contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This is a cost-effective, high-throughput initial screen.
Experimental Protocol: HLM Metabolic Stability
-
Reaction Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Add Compound DFPH (final concentration of 1 µM) and split the solution into two sets: one with the NADPH regenerating system (cofactor for CYP activity) and one without (negative control).
-
Time Course: Incubate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Comparative Data (Representative)
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| Warfarin (Low Clearance) | > 120 | < 10 | Low |
| Verapamil (High Clearance) | 8 | 175 | High |
| Compound DFPH (Hypothetical) | 45 | 31 | Moderate |
Interpretation: A hypothetical half-life of 45 minutes places Compound DFPH in the moderate clearance category. This is often a desirable range for many oral drugs, suggesting it is stable enough to reach its target but will likely be cleared sufficiently to avoid accumulation. The difluoro substitution may be contributing to this enhanced stability compared to an unsubstituted analogue.
Cytochrome P450 (CYP) Inhibition
Beyond being metabolized by CYPs, a drug candidate must not significantly inhibit these enzymes. Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications.
Trustworthiness: Fluorometric-based assays using commercially available kits are a reliable and high-throughput method for assessing CYP inhibition. These assays use specific substrates that are converted by a CYP isozyme into a fluorescent product. A test compound's ability to inhibit this conversion is measured by a decrease in the fluorescent signal.
Experimental Protocol: Fluorometric CYP Inhibition Assay (e.g., CYP3A4)
-
Reagents: Use a kit containing recombinant human CYP3A4 enzyme, a fluorogenic substrate (e.g., Vivid® BOMCC), and an NADPH regenerating system.
-
Assay Setup: In a 96-well plate, add the CYP3A4 enzyme and Compound DFPH at various concentrations. Include a positive control inhibitor (e.g., Ketoconazole) and a no-inhibitor control.
-
Reaction: Pre-incubate the enzyme and inhibitor. Initiate the reaction by adding the substrate and NADPH regenerating system.
-
Measurement: Read the fluorescence signal over time using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration of Compound DFPH. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Workflow for CYP Inhibition Screening
Caption: High-throughput fluorometric CYP inhibition assay workflow.
Comparative Data (Representative)
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | DDI Risk Potential |
| Ketoconazole (Potent Inhibitor) | 0.05 | > 50 | High (for 3A4) |
| Quinidine (Potent Inhibitor) | > 50 | 0.08 | High (for 2D6) |
| Compound DFPH (Hypothetical) | 15.2 | > 50 | Low |
Interpretation: A hypothetical IC₅₀ value of 15.2 µM for CYP3A4 suggests a low risk of clinical DDIs. Generally, IC₅₀ values greater than 10 µM are considered to have a low probability of causing clinically relevant interactions.
Early Toxicology and Safety Assessment
Early identification of potential toxicity is crucial to de-risk a project. Key areas of concern include cardiotoxicity and general cytotoxicity.
Cardiotoxicity: hERG Inhibition
Authoritative Grounding: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies like the FDA mandate hERG assessment for all new chemical entities.
Experimental Protocol: Automated Patch Clamp
-
Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).
-
Assay: Cells are captured on a planar patch-clamp chip. A whole-cell voltage clamp is established.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Compound Addition: After establishing a stable baseline current, Compound DFPH is added at increasing concentrations.
-
Analysis: The effect of the compound on the hERG tail current is measured, and an IC₅₀ value is determined.
General Cytotoxicity: HepG2 Assay
Expertise & Experience: The HepG2 cell line, derived from a human liver carcinoma, is a widely used model for assessing compound-induced cytotoxicity, as the liver is a primary site of drug metabolism and potential toxicity. Assays measuring cell viability (e.g., via ATP content using CellTiter-Glo®) provide a robust measure of a compound's general toxicity potential.
Experimental Protocol: HepG2 Cytotoxicity
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Dosing: Treat cells with a serial dilution of Compound DFPH for 48-72 hours.
-
Measurement: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Analysis: Measure luminescence and plot cell viability versus compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
Comparative Safety Data (Representative)
| Compound | hERG IC₅₀ (µM) | HepG2 CC₅₀ (µM) | Therapeutic Index (Hypothetical) | Safety Profile |
| Dofetilide (hERG Blocker) | 0.01 | > 100 | N/A | High Cardiotoxicity Risk |
| Doxorubicin (Cytotoxic) | > 30 | 0.5 | N/A | High Cytotoxicity |
| Compound DFPH (Hypothetical) | 25 | > 100 | > 100 (assuming 0.25 µM EC₅₀) | Favorable |
Interpretation: With hypothetical IC₅₀ and CC₅₀ values well above 10 µM, Compound DFPH demonstrates a favorable early safety profile. A key metric is the therapeutic index (or safety margin), calculated as the ratio of the toxicity concentration (e.g., hERG IC₅₀) to the efficacy concentration (EC₅₀). A large margin (>100-fold) is highly desirable.
Conclusion and Future Directions
This guide outlines a foundational in vitro ADME/Tox profiling cascade for a novel picolinimidamide derivative, exemplified by Compound DFPH. Based on our hypothetical but representative data, Compound DFPH presents a promising profile:
-
Absorption: Moderate permeability with potential P-gp efflux that warrants further investigation.
-
Metabolism: Moderate metabolic stability, suggesting a potentially favorable half-life.
-
Drug-Drug Interactions: Low potential for CYP-mediated DDIs.
-
Toxicity: Favorable early safety profile with low cardiotoxicity and cytotoxicity risk.
This initial dataset provides the confidence to advance Compound DFPH to more complex studies. The logical next steps would include metabolite identification studies to understand the "soft spots" for metabolism, assessment in human hepatocytes to investigate both Phase I and Phase II metabolism, and eventually, progression to in vivo pharmacokinetic (PK) studies in animal models to confirm these in vitro predictions. By systematically building this ADME/Tox package, researchers can make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of success in the challenging journey of drug development.
References
- Van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: https://www.tandfonline.com/doi/abs/10.1517/17425255.1.5.655
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: https://www.sciencedirect.com/science/article/abs/pii/0006291X9190981V
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. Available at: https://www.tandfonline.com/doi/abs/10.1517/17425255.3.5.581
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available at: https://www.sciencedirect.com/science/article/abs/pii/S016372581300013X
- Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. Available at: https://www.nature.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Difluoropicolinimidamide Hydrochloride
For the diligent researchers, scientists, and drug development professionals dedicated to innovation, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Difluoropicolinimidamide hydrochloride. As a halogenated aromatic compound, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical safety principles and regulatory compliance. This document is designed to be your preferred resource, offering clarity and actionable intelligence to ensure operational safety and environmental stewardship.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Inferred Hazard Profile: Based on data from structurally related compounds such as 3,5-difluorophenol and 3,5-difluoroaniline, we can anticipate the following hazards:
| Hazard Class | Anticipated Effects & Rationale | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. The hydrochloride salt form can enhance solubility and potential for absorption. | [1][2] |
| Skin/Eye Irritation | Expected to cause skin irritation and serious eye damage. Similar fluorinated aromatic compounds are known irritants and corrosives. | [3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation, particularly as a fine powder. | [2][4] |
| Environmental Hazard | The carbon-fluorine bond is one of the strongest in organic chemistry, leading to environmental persistence. Halogenated organic compounds can be toxic to aquatic life. | [1][6][7] |
This hazard profile necessitates that 3,5-Difluoropicolinimidamide hydrochloride be managed as a hazardous waste throughout its lifecycle in the laboratory.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not merely a suggestion but a requirement for regulatory compliance and laboratory safety. Adherence to guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory.[8][9]
Before handling the primary container or any waste derived from it, donning the appropriate PPE is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Tightly sealed safety goggles are mandatory. A full-face shield is required when there is any risk of splashing or aerosolization.[3]
-
Body Protection: A flame-resistant lab coat, fully fastened, is essential. For larger quantities, chemically impervious clothing should be considered.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Create Designated Waste Streams: Establish clearly labeled, dedicated waste containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste."
-
Solid Waste: All contaminated disposable materials, including gloves, weigh paper, pipette tips, and absorbent pads used during cleanup, must be placed in the designated solid waste container.[10]
-
Liquid Waste: Solutions containing 3,5-Difluoropicolinimidamide hydrochloride must be collected in the designated liquid waste container. Do not mix with non-halogenated or other incompatible waste streams.[10]
The following diagram illustrates the decision-making process for waste segregation.
Caption: A logical workflow for segregating waste.
-
Use Appropriate Containers: Waste containers must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("3,5-Difluoropicolinimidamide hydrochloride"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[3]
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents, acids, and bases.[3][11]
Accidents can happen. A prepared response is crucial for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads to contain the spill. For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.[12]
-
Cleanup: Wearing appropriate PPE, clean the area with absorbent material, working from the outside in. Place all contaminated materials into the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate: Wipe the spill area with a suitable solvent (check with your institution's EHS), followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[10] They are the experts in ensuring compliance with all federal, state, and local regulations.
-
Treatment Technologies: This compound, as a halogenated organic waste, will likely be disposed of via high-temperature incineration at a licensed facility.[13] This is a common and effective method for destroying persistent organic compounds.
The overall disposal process is summarized in the following diagram.
Caption: A step-by-step guide to proper disposal.
Building a Culture of Safety
Proper chemical disposal is a cornerstone of a robust safety culture. It demonstrates a commitment to the well-being of your colleagues and the environment. By integrating these procedures into your standard laboratory operations, you contribute to a safer, more sustainable research enterprise. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical handling and waste disposal.
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Fisher Scientific. Safety Data Sheet: 3,5-Difluorophenol.
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Occupational Safety and Health Administration (OSHA). Hazardous Waste.
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PubMed. Anaerobic Degradation of Fluorinated Aromatic Compounds.
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MDPI. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics.
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SafeRack. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 3,5-Difluoropicolinimidamide Hydrochloride
In the landscape of pharmaceutical research and drug development, novel compounds are the bedrock of innovation. Among these, 3,5-Difluoropicolinimidamide hydrochloride presents as a molecule of interest. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3,5-Difluoropicolinimidamide hydrochloride, grounded in established safety principles for analogous chemical structures.
Anticipated Hazard Profile
Based on analogous compounds, 3,5-Difluoropicolinimidamide hydrochloride is anticipated to be a white to light yellow crystalline powder.[2] The primary hazards associated with this and similar compounds include:
-
Skin Irritation: Direct contact may cause skin irritation.[3]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[3]
-
Harmful if Swallowed: Oral ingestion may be harmful.[4]
Fluorinated organic compounds, as a class, can present long-term health and environmental risks due to their persistence.[5][6] Some studies have linked certain fluorinated substances to a range of health issues, including cancers and metabolic disorders.[5]
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. A risk-based approach should be employed, considering the scale of the operation and the potential for dust generation.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[7][8] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed regularly. |
| Body Protection | A lab coat or chemical-resistant coveralls.[7][9] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher).[7][10] | Essential when handling the powder outside of a contained system to prevent inhalation of dust particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1]
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment (spatulas, weigh boats, etc.) to minimize movement and potential for spills.
-
Weighing: If possible, weigh the compound in a containment system like a glove box to prevent dust dispersion.[11] If a fume hood is used, ensure the sash is at the appropriate height.
-
Aliquotting: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In-Use Procedures
-
Solution Handling: Once in solution, the risk of inhalation is significantly reduced. However, standard laboratory practices for handling chemical solutions should be maintained.
-
Avoid Contamination: Do not return unused material to the original container.
-
Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and any known hazards.
III. Emergency Procedures: Planning for the Unexpected
Accidents can happen, and a well-defined emergency plan is crucial.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention. |
| Spill | For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety office. |
IV. Disposal Plan: Responsible Stewardship
The disposal of fluorinated organic compounds requires special consideration due to their potential environmental persistence.
Waste Segregation
-
Solid Waste: All solid waste contaminated with 3,5-Difluoropicolinimidamide hydrochloride (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated, sealed waste container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a designated "Halogenated Organic Waste" container.[12] Halogenated waste should not be mixed with non-halogenated organic waste.[12]
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[12]
Disposal Protocol
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Storage: Store waste containers in a well-ventilated area, away from incompatible materials.
-
Collection: Arrange for the disposal of the chemical waste through your institution's hazardous waste program.[1]
The introduction of fluorine atoms can create highly stable carbon-fluorine bonds, making these compounds resistant to natural degradation.[6] Improper disposal can lead to the accumulation of these persistent substances in the environment.[13]
V. Conclusion: A Culture of Safety
The safe handling of novel compounds like 3,5-Difluoropicolinimidamide hydrochloride is not merely a set of rules but a mindset that prioritizes the well-being of researchers and the protection of the environment. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to established operational procedures, and responsibly managing waste, we can continue to push the boundaries of scientific discovery while upholding the highest standards of safety.
References
- BenchChem. (2025).
- Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?.
- Brown, P. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(10), E313–E314.
- TCI Chemicals. (n.d.). Picolinimidamide Hydrochloride. TCI Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Difluorophenol. Fisher Scientific.
- Tex Tech Industries. (2023). What Are Fluorocarbons, and Are They Toxic?. Tex Tech Industries.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Sigma-Aldrich. (2024).
- ACS Publications. (2020).
- The Importance of Personal Protective Equipment in the Handling of Chemicals. (2024). Servier.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Reliance Finishing. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Picolinimidamide Hydrochloride | 51285-26-8 | TCI AMERICA [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. textechindustries.com [textechindustries.com]
- 7. falseguridad.com [falseguridad.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
